Product packaging for 2-Amino-2-methylbutanenitrile(Cat. No.:CAS No. 4475-95-0)

2-Amino-2-methylbutanenitrile

Cat. No.: B1286433
CAS No.: 4475-95-0
M. Wt: 98.15 g/mol
InChI Key: JCLSEQJEXYHVTC-UHFFFAOYSA-N
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Description

2-amino-2-methyl-butane nitrile appears as a yellow liquid with an ammonia-like odor. About the same density as water and insoluble in water. Toxic by ingestion, absorption and inhalation. May irritate eyes. Produces toxic fumes during combustion. Used to make other chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B1286433 2-Amino-2-methylbutanenitrile CAS No. 4475-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylbutanenitrile
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InChI

InChI=1S/C5H10N2/c1-3-5(2,7)4-6/h3,7H2,1-2H3
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InChI Key

JCLSEQJEXYHVTC-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C#N)N
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Molecular Formula

C5H10N2
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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DSSTOX Substance ID

DTXSID9027572
Record name 2-Amino-2-methyl-butyronitrile
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Molecular Weight

98.15 g/mol
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Physical Description

2-amino-2-methyl-butane nitrile appears as a yellow liquid with an ammonia-like odor. About the same density as water and insoluble in water. Toxic by ingestion, absorption and inhalation. May irritate eyes. Produces toxic fumes during combustion. Used to make other chemicals., Liquid
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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CAS No.

4475-95-0
Record name 2-AMINO-2-METHYL-BUTANE NITRILE
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Foundational & Exploratory

2-Amino-2-methylbutanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive chemical profile of this compound (CAS No. 4475-95-0), a pivotal intermediate in advanced organic synthesis. With its unique structural arrangement—a quaternary carbon atom featuring both an amino and a nitrile group—this compound serves as a versatile building block for α,α-disubstituted amino acids and various heterocyclic systems. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications. Furthermore, it outlines critical safety and handling protocols essential for laboratory and industrial settings.

Introduction: A Versatile Bifunctional Intermediate

This compound is a bifunctional organic compound featuring an amine and a nitrile group attached to the same tertiary carbon. This structure makes it a valuable precursor in a multitude of chemical transformations. Its primary utility lies in its role as a key intermediate for the synthesis of α,α-disubstituted amino acids, which are of significant interest in peptide and pharmaceutical chemistry. The incorporation of these non-proteinogenic amino acids can induce specific conformational constraints in peptides, enhancing their biological activity and metabolic stability. The nitrile group itself is a significant pharmacophore found in over 30 FDA-approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification.[1][2] Understanding the fundamental chemical properties of this compound is therefore crucial for its effective application in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[3][4]

Synthesis: The Strecker Reaction as the Cornerstone

The most direct and widely employed method for synthesizing α-aminonitriles, including this compound, is the Strecker synthesis.[5][6] First discovered by Adolph Strecker in 1850, this one-pot, three-component reaction is celebrated for its efficiency and high atom economy.[5][7]

Reaction Mechanism

The synthesis of this compound via the Strecker reaction begins with 2-butanone. The reaction proceeds through two key stages:

  • Iminium Ion Formation: The carbonyl group of 2-butanone reacts with ammonia (or an ammonium salt like NH₄Cl) to form a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion.[7][8]

  • Nucleophilic Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN), then performs a nucleophilic attack on the iminium carbon, resulting in the final α-aminonitrile product.[7][8]

To mitigate the risks associated with highly toxic HCN, modern protocols often utilize cyanide salts in buffered media or trimethylsilyl cyanide (TMSCN), which can be used under milder, often Lewis acid-catalyzed, conditions.[8][9]

Strecker_Synthesis cluster_reactants Reactants ketone 2-Butanone iminium Iminium Ion ketone->iminium + H⁺ - H₂O ammonia NH₃ ammonia->iminium + H⁺ - H₂O cyanide CN⁻ product This compound cyanide->product Nucleophilic Attack iminium->product Nucleophilic Attack

Figure 1: General workflow of the Strecker synthesis for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Causality: This protocol utilizes sodium cyanide and ammonium chloride, which react in situ to generate the necessary ammonia and cyanide ions under controlled pH, avoiding the direct handling of HCN gas. The reaction is performed in an ice bath to manage the exothermicity of the cyanide addition.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Prepare a solution of ammonium chloride (1.1 eq) and sodium cyanide (1.05 eq) in deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Substrate Addition: Add 2-butanone (1.0 eq) to the dropping funnel and add it dropwise to the stirred aqueous solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing experimental setups, purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 4475-95-0[10][11][12]
Molecular Formula C₅H₁₀N₂[10][12][13]
Molecular Weight 98.15 g/mol [10][11][13]
Appearance Yellow liquid with an ammonia-like odor[10]
Density 0.907 g/cm³[11][12]
Boiling Point 193.3 °C at 760 mmHg[11][12]
Flash Point 70.7 °C[11][12]
Solubility Insoluble in water[10]
Refractive Index (n20/D) 1.442[11][12]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of synthesized this compound.[14][15] The expected spectral data are detailed below.

SpectroscopyTechniqueExpected Signals / Bands
Nuclear Magnetic Resonance (NMR) ¹H NMR- -NH₂: Broad singlet, chemical shift varies with concentration and solvent. Exchanges with D₂O.[16] - -CH₂- (ethyl): Quartet. - -CH₃ (ethyl): Triplet. - -CH₃ (methyl): Singlet.
¹³C NMR- C≡N (nitrile): ~120-125 ppm. - C(NH₂)(CN) (quaternary): Signal for the central carbon. - Signals for the ethyl and methyl carbons.
Infrared (IR) Spectroscopy FT-IR- N-H stretch (amine): Two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[17] - C-H stretch (alkane): ~2850-3000 cm⁻¹. - C≡N stretch (nitrile): Sharp, medium intensity band around 2220-2260 cm⁻¹.[16]
Mass Spectrometry (MS) ESI-MS- [M+H]⁺: Expected at m/z 99.09.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its amino and nitrile functional groups. These groups can be transformed into a wide array of other functionalities, making it a versatile synthetic intermediate.[18]

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-methylbutanoic acid, or the intermediate α-amino amide.[8][18] This transformation is fundamental to its application as an amino acid precursor.

  • Reduction of the Nitrile: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1,2-diamines, which are valuable building blocks in their own right.[8][18]

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, and formation of Schiff bases.

Transformations start This compound amino_acid α-Amino Acid (2-Amino-2-methylbutanoic acid) start->amino_acid Hydrolysis (H₃O⁺ or OH⁻) diamine 1,2-Diamine (2-Methylbutane-1,2-diamine) start->diamine Reduction (e.g., LiAlH₄) n_acylated N-Acylated Product start->n_acylated Acylation (e.g., Ac₂O)

Figure 2: Key chemical transformations of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

  • Precursor to Constrained Amino Acids: As previously mentioned, it is a direct precursor to 2-amino-2-methylbutanoic acid. This α,α-disubstituted amino acid, when incorporated into peptides, restricts conformational flexibility, which can lead to increased receptor selectivity, enhanced potency, and improved resistance to enzymatic degradation.

  • Synthesis of Heterocycles: The bifunctional nature of this molecule allows it to be used in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[3]

  • Nitrile as a Pharmacophore: The nitrile group is increasingly recognized for its favorable properties in drug design. It is relatively stable to metabolism, polar, and can act as a hydrogen bond acceptor.[1][2] Its linear geometry can also be exploited to probe binding pockets without introducing significant steric bulk.

Safety, Handling, and Toxicology

This compound is a toxic and flammable substance that requires strict safety protocols for handling. All work should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification
Hazard ClassGHS Classification
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[10][19]
Flammability Flammable liquid and vapor.[10][20]
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause eye irritation.[10]

Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) before handling.

Safe Handling and Emergency Protocols
  • Engineering Controls: Always handle in a well-ventilated area, preferably a chemical fume hood.[19] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][19]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[19][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from ignition sources and strong oxidizing agents.[21] Recommended storage temperature is 2-8°C.[11]

  • Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Do not allow the material to enter waterways.[10]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and versatile chemistry. Its synthesis is dominated by the robust and efficient Strecker reaction. The dual functionality of the amino and nitrile groups allows for a diverse range of chemical transformations, solidifying its role as a valuable building block in organic synthesis. For researchers in pharmaceutical and agrochemical development, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential in creating novel and complex molecules.

References

  • NROChemistry. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.
  • Organic Chemistry Portal. Strecker Synthesis.
  • PubChem. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830.
  • Chemsrc. This compound | CAS#:4475-95-0.
  • ChemSynthesis. This compound - 4475-95-0.
  • PubChem. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137.
  • ChemSynthesis. 2-amino-3-fluoro-3-methylbutanenitrile.
  • Fiveable. 2-methylbutanenitrile Definition.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PubChem. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823.
  • Human Metabolome Database. Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • European Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.
  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.

Sources

2-Amino-2-methylbutanenitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-2-methylbutanenitrile (CAS No. 4475-95-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal α-aminonitrile intermediate in modern organic synthesis. Identified by its CAS Number 4475-95-0, this compound is a critical building block for the synthesis of α,α-disubstituted amino acids and various heterocyclic compounds, making it highly relevant to researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document details its physicochemical properties, explores the mechanistic intricacies of its synthesis via the Strecker reaction, provides a detailed experimental protocol, discusses its key applications, and outlines essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring both an amine and a nitrile functional group attached to the same tertiary carbon. This unique structure makes it a valuable precursor for more complex molecular architectures.

CAS Number: 4475-95-0[1][2]

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₁₀N₂[1][3][4]
Molecular Weight 98.15 g/mol [1][3]
Appearance Yellow liquid with an ammonia-like odor[1]
Boiling Point 193.3°C at 760 mmHg[3]
Density 0.907 g/cm³[3]
Flash Point 70.7°C[3]
Solubility Insoluble in water[1]
SMILES CCC(C)(C#N)N[1]
InChIKey JCLSEQJEXYHVTC-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights: The Strecker Reaction

The most direct and widely employed method for synthesizing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[5][6] This multicomponent reaction is valued for its atom economy and straightforward approach, combining a ketone or aldehyde, an amine, and a cyanide source.[7] For this compound, the synthesis starts from 2-butanone.

Reaction Mechanism

The synthesis proceeds through a two-part mechanism. The initial phase involves the formation of an iminium ion, which is then subjected to nucleophilic attack by a cyanide ion.

  • Iminium Ion Formation: 2-Butanone reacts with ammonia in a condensation reaction. The carbonyl oxygen is protonated, followed by a nucleophilic attack from ammonia. Subsequent dehydration yields a reactive iminium ion intermediate.[5][8]

  • Cyanide Addition: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), provides the cyanide ion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.[5][8]

Strecker_Mechanism cluster_intermediates Reaction Intermediates ketone 2-Butanone step1 + ketone->step1 ammonia Ammonia (NH3) ammonia->step1 cyanide Cyanide (CN⁻) step2 + cyanide->step2 product This compound iminium Iminium Ion iminium->step2 step1->iminium Condensation (-H₂O) step2->product Nucleophilic Attack

Caption: Mechanism of the Strecker synthesis for this compound.
Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound. Causality : Each step is designed to control the reaction kinetics and maximize yield while ensuring safety. The use of highly toxic cyanide salts necessitates strict adherence to safety protocols.

Materials:

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of ammonium chloride in 40 mL of deionized water. Add 20 mL of methanol. This aqueous methanol solution serves to dissolve both the organic ketone and inorganic salts.

  • Addition of Reactants: Cool the flask in an ice-water bath to 0-5 °C. The low temperature is crucial to control the exothermic nature of the reaction and to minimize side reactions. Add 9.0 g (12.5 mL) of 2-butanone to the flask with gentle stirring.

  • Cyanide Addition (CRITICAL STEP): In a separate beaker, carefully dissolve 7.5 g of sodium cyanide in 20 mL of deionized water. Perform this step in a certified fume hood with appropriate personal protective equipment (PPE), including cyanide-rated gloves. Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. The ether extracts the organic product from the aqueous phase.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

  • Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate. The MgSO₄ is a drying agent that removes residual water. Filter the solution to remove the drying agent.

  • Purification: Remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow start Start reagents 1. Combine 2-Butanone, NH₄Cl, H₂O, and MeOH in Flask start->reagents cool 2. Cool to 0-5 °C (Ice Bath) reagents->cool add_cn 3. Slowly Add NaCN Solution (Maintain T < 10 °C) cool->add_cn react 4. Stir at Room Temperature (3-4 hours) add_cn->react extract 5. Extract with Diethyl Ether (3x) react->extract wash 6. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 7. Dry with MgSO₄ and Filter wash->dry purify 8. Concentrate and Purify (Vacuum Distillation) dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its bifunctional nature is key to its utility.

  • Precursor to Amino Acids: The most significant application of α-aminonitriles is their role as precursors to α-amino acids via hydrolysis of the nitrile group.[5][8] this compound specifically yields 2-amino-2-methylbutanoic acid, an α,α-disubstituted amino acid. These non-proteinogenic amino acids are of great interest in peptide-based drug design as they can introduce conformational constraints and increase resistance to enzymatic degradation.

  • Pharmaceutical Intermediates: The nitrile group is a well-established pharmacophore in drug design.[9] It can act as a bioisostere for carbonyl or hydroxyl groups and often serves as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[10] As such, aminonitriles are valuable starting points for the synthesis of various active pharmaceutical ingredients (APIs).[11][12]

  • Synthesis of Heterocycles: The amine and nitrile functionalities can participate in various cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Safety, Handling, and Storage

Due to its toxicity and reactivity, this compound must be handled with care.

  • Hazards: The compound is toxic by ingestion, dermal absorption, and inhalation.[1] It is classified as a flammable liquid.[1] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[13][14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] All equipment must be properly grounded to prevent static discharge.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][15] It should be stored separately from strong oxidizing agents and acids.

Conclusion

This compound (CAS No. 4475-95-0) is a cornerstone intermediate in organic synthesis. Its efficient production via the Strecker reaction and its utility as a precursor to valuable α,α-disubstituted amino acids and other complex molecules underscore its importance in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective utilization in research and development.

References

  • NROChemistry. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.
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  • Chemical Synthesis Database. 2-amino-3-fluoro-3-methylbutanenitrile.
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2-Amino-2-methylbutanenitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the Strecker synthesis, the most prevalent and industrially relevant method for producing α-aminonitriles from ketones.[1][2] This document delineates the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical safety procedures for handling cyanide-containing reagents. Furthermore, it touches upon purification techniques and alternative synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this synthesis pathway.

Introduction: The Significance of this compound

This compound (CAS 4475-95-0) is an organic compound featuring both an amine and a nitrile functional group attached to the same tertiary carbon.[3][4] This unique structure makes it a versatile building block in organic synthesis. α-Aminonitriles are crucial precursors for the synthesis of α-amino acids, which are the fundamental components of proteins and have wide applications in pharmaceuticals and agrochemicals.[5][6] The nitrile group can be hydrolyzed to a carboxylic acid, while the amine group provides a site for further functionalization, making this class of compounds highly valuable in the development of complex molecules.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 4475-95-0[4]
Molecular Formula C₅H₁₀N₂[4][9]
Molecular Weight 98.15 g/mol [4][9]
Appearance Yellow liquid with an ammonia-like odor[4]
Solubility Insoluble in water[4]

The Strecker Synthesis: A Classic and Efficient Pathway

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction that produces an α-aminonitrile from a carbonyl compound (aldehyde or ketone), ammonia, and a cyanide source.[2][10] This method remains one of the most efficient and widely used routes for preparing α-aminonitriles and their derivative amino acids.[10][11]

Reaction Mechanism

The synthesis of this compound from 2-butanone proceeds through two principal mechanistic stages: the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.[7][8]

  • Imine Formation: The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone, enhancing its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon.[7][8] Subsequent proton exchange and elimination of a water molecule result in the formation of an iminium ion, which deprotonates to yield the corresponding imine intermediate.[8]

  • Cyanide Addition: A cyanide ion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), then performs a nucleophilic attack on the electrophilic carbon of the imine.[6][8] This step forms a new carbon-carbon bond and yields the final product, this compound.[7]

Strecker_Mechanism ketone 2-Butanone iminium Iminium Ion Intermediate ketone->iminium + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->iminium cyanide Cyanide (CN⁻) product This compound cyanide->product iminium->product + CN⁻

Figure 1: The reaction mechanism of the Strecker synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Disclaimer: This procedure involves the use of extremely hazardous materials, specifically sodium cyanide. All operations must be conducted by trained personnel within a certified chemical fume hood.[12] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles, must be worn at all times.[13] An emergency plan and a cyanide antidote kit should be readily available. Never work alone when handling cyanides.[12]

Reagents and Materials
Reagent/MaterialQuantityMoles (approx.)Notes
Ammonium Chloride (NH₄Cl)40.1 g0.75 molActs as an ammonia source and mild acid catalyst.[7]
Sodium Cyanide (NaCN)36.8 g0.75 molEXTREMELY TOXIC . Handle with extreme caution.[12]
2-Butanone (MEK)43.5 g (54 mL)0.60 molStarting carbonyl compound.[14]
Ammonia (aqueous, 28-30%)100 mL-Provides the amine component.
Dichloromethane (CH₂Cl₂)300 mL-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-For drying the organic phase.
Deionized WaterAs needed-
Synthesis Workflow

The synthesis can be broken down into four main stages: reaction setup, reaction execution, product workup, and purification.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagent Solutions (NaCN, NH₄Cl in H₂O/Ammonia) setup_flask Assemble Flask in Ice Bath (in Fume Hood) prep_reagents->setup_flask add_ketone Slowly Add 2-Butanone (Maintain Temp < 15°C) setup_flask->add_ketone react Stir at Room Temperature (e.g., 20 hours) add_ketone->react separate Separate Organic/Aqueous Layers react->separate extract Extract Aqueous Layer with Dichloromethane (3x) separate->extract wash Combine & Wash Organic Layers (Brine) extract->wash dry Dry with Na₂SO₄ wash->dry filter_dry Filter Drying Agent dry->filter_dry distill_solvent Remove Solvent (Rotovap) filter_dry->distill_solvent vac_distill Purify by Vacuum Distillation distill_solvent->vac_distill analyze Characterize Product (NMR, IR, GC-MS) vac_distill->analyze

Figure 2: A typical experimental workflow for the synthesis and purification.
Step-by-Step Procedure
  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine ammonium chloride, sodium cyanide, concentrated aqueous ammonia, and water. Place the flask in an ice-water bath to cool the solution to below 10°C. CAUTION: This step should be performed slowly in a well-ventilated fume hood as some HCN gas may evolve.[13]

  • Addition of Ketone: Slowly add 2-butanone to the stirred reaction mixture via the dropping funnel over approximately 1.5 to 2 hours.[15] Ensure the internal temperature of the reaction mixture is maintained below 15°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 18-24 hours to ensure the reaction goes to completion.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with 100 mL portions of dichloromethane.[2][15]

  • Workup - Washing and Drying: Combine all organic layers and wash once with a saturated sodium chloride (brine) solution. Dry the combined organic phase over anhydrous sodium sulfate for at least one hour, then filter to remove the drying agent.[16]

  • Purification: Remove the dichloromethane solvent using a rotary evaporator at reduced pressure. The resulting crude oil can then be purified by vacuum distillation to yield the pure this compound.[2][16]

Safety and Handling of Cyanides

The paramount concern in this synthesis is the safe handling of cyanide salts and the potential generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13] The cyanide ion is a potent cellular toxin that inhibits aerobic respiration.[12]

Core Safety Protocols

A multi-layered approach to safety is mandatory when performing this synthesis.

Safety_Protocol cluster_planning Planning & Preparation cluster_execution Execution cluster_response Decontamination & Emergency review_sds Review Safety Data Sheet (SDS) designated_area Establish Designated Work Area in Fume Hood review_sds->designated_area ppe Assemble Correct PPE (Double Gloves, Goggles, Lab Coat) designated_area->ppe emergency_prep Verify Emergency Equipment (Shower, Eyewash, Antidote Kit) ppe->emergency_prep hood_work Conduct ALL operations in Hood emergency_prep->hood_work no_acids SEPARATE FROM ACIDS no_acids->hood_work no_alone Never Work Alone hood_work->no_alone labeling Clearly Label All Containers no_alone->labeling spill Spill Response: Evacuate, Alert, Call for Help decon Decontaminate Surfaces: 1. pH 10 Buffer 2. 10% Bleach Solution spill->decon waste Dispose of all materials as Hazardous Cyanide Waste decon->waste exposure Exposure: Call 911, Remove victim, Remove clothing, Flush with water

Figure 3: Logical flowchart for mandatory cyanide safety protocols.
  • Engineering Controls: All work involving cyanide compounds must be conducted within a certified chemical fume hood to prevent inhalation of HCN gas or cyanide dusts.[17][13]

  • Administrative Controls: Never work with cyanides alone.[12] Always inform colleagues before beginning work. Access to cyanide storage areas should be restricted.[18]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and safety goggles. When handling cyanides, impervious nitrile gloves are required; double-gloving is strongly recommended.[13]

  • Incompatible Materials: Cyanide salts must be stored and handled separately from acids. Contact with acid liberates deadly HCN gas.[18][19] They should also be kept away from oxidizing agents.[19]

  • Decontamination and Waste: All glassware and surfaces that come into contact with cyanides should be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[13] All contaminated materials, including gloves, wipes, and rinses, must be collected and disposed of as hazardous cyanide waste.

Alternative Synthetic Approaches

While the classic Strecker synthesis is robust, several modern variations have been developed to improve yields, safety, or enantioselectivity.

  • Use of Trimethylsilyl Cyanide (TMSCN): TMSCN is often used as a less hazardous cyanide source compared to HCN gas or alkali metal cyanides. These reactions are frequently catalyzed by various Lewis acids.[10]

  • Solvent-Free Conditions: Some protocols have been developed that run the three-component Strecker reaction under solvent-free conditions, which can lead to faster reaction times and simpler workups.[6]

  • Catalytic Asymmetric Synthesis: For applications requiring enantiomerically pure amino acids, asymmetric versions of the Strecker reaction have been developed. These typically involve the use of a chiral amine auxiliary or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[8][10]

Conclusion

The Strecker synthesis provides a direct and efficient pathway to this compound from readily available starting materials like 2-butanone. The causality behind the experimental choices, from the use of ammonium chloride as an in-situ ammonia source to the careful temperature control, is rooted in maximizing the formation of the imine intermediate while ensuring the stability of the reactants. However, the high toxicity of the cyanide reagents necessitates a rigorous and unwavering commitment to safety protocols. The self-validating nature of the protocol lies in its careful, step-by-step process, where successful completion of each stage—from reaction to extraction and final purification—is confirmed before proceeding. By understanding the mechanism, adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in pharmaceutical and chemical development.

References

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  • Cyanides. (2014, March 24). Division of Research Safety - University of Illinois.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport.
  • Chapter 2 Aromatic Polyketones from α-Aminonitriles. (n.d.). VTechWorks.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic-Chemistry.org.
  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor.
  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Cyanide. (n.d.). Occupational Health and Safety Authority.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Tocan-Med.
  • Strecker Synthesis. (n.d.). NROChemistry.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. (n.d.). Google Patents.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • This compound. (2025, May 20). ChemSynthesis.
  • 2-amino-3-fluoro-3-methylbutanenitrile. (2025, May 20). ChemSynthesis.
  • This compound. (2025, August 25). Chemsrc.
  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy.
  • 2-Amino-2-methylbutyronitrile. (n.d.). PubChem.
  • 2-Methylbutanenitrile: Purity and Applications for Pharmaceutical Intermediates. (n.d.). Tocan-Med.
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  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
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Introduction: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-methylbutanenitrile

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, synthesis via the Strecker reaction, detailed spectroscopic characterization, and essential safety protocols, offering field-proven insights grounded in authoritative scientific principles.

This compound (CAS No: 4475-95-0) is an α-aminonitrile, a class of organic compounds characterized by the presence of both an amine and a nitrile functional group attached to the same carbon atom.[1] This unique arrangement makes it a highly versatile intermediate in organic synthesis, particularly for the creation of α,α-disubstituted amino acids, which are crucial components in the development of novel pharmaceuticals and agrochemicals.[2][3] This document serves as a detailed resource on the synthesis, structural verification, and safe handling of this compound.

Molecular Structure and Physicochemical Properties

The structural identity of a molecule is the foundation of its chemical behavior. This compound possesses a quaternary chiral center, bestowing it with specific stereochemical properties.

Chemical Identity:

  • IUPAC Name: this compound[4]

  • CAS Number: 4475-95-0[4][5][6]

  • Molecular Formula: C₅H₁₀N₂[4][6][7]

  • Molecular Weight: 98.15 g/mol [4][8]

  • SMILES: CCC(C)(C#N)N[4][7]

Logical Structure of this compound```dot

graph "2_Amino_2_methylbutanenitrile" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Central Carbon C2 [label="C", pos="0,0!"];

// Substituents C_Me [label="CH₃", pos="-1.2,-0.5!"]; C_Et1 [label="CH₂", pos="1.2,-0.5!"]; C_Et2 [label="CH₃", pos="2.4,-0.5!"]; N_amine [label="NH₂", pos="0,1.2!"]; C_nitrile [label="C", pos="-0.8,0.8!"]; N_nitrile [label="N", pos="-1.4,1.4!"];

// Invisible node for nitrile bond CN_mid [pos="-1.1,1.1!", shape=point, width=0];

// Bonds C2 -- C_Me [label=""]; C2 -- C_Et1 [label=""]; C_Et1 -- C_Et2 [label=""]; C2 -- N_amine [label=""]; C2 -- C_nitrile [label=""]; C_nitrile -- CN_mid [label="", style=solid, len=0.5]; CN_mid -- N_nitrile [label="", style=solid, len=0.5];

// Triple bond for nitrile edge [style=solid, len=0.5]; C_nitrile -- N_nitrile [constraint=false, pos="p -1.0, 1.0! -1.6, 1.6!"]; C_nitrile -- N_nitrile [constraint=false, pos="p -0.9, 1.1! -1.5, 1.7!"];

}

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure both reproducibility and safety.

Disclaimer: This reaction is hazardous due to the use of highly toxic cyanide. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An emergency cyanide poisoning antidote kit must be readily available.

Materials:

  • 2-Butanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Causality: Control and Safety): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ammonium chloride in water. Cool the solution to 0-5 °C in an ice bath. This initial cooling is critical to control the exothermic reaction upon adding the ketone and cyanide, preventing the unwanted release of highly toxic hydrogen cyanide gas.

  • Addition of Reactants (Causality: Imine Formation): While maintaining the cold temperature, add 2-butanone to the stirred solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide over 30 minutes. The slow addition of cyanide ensures it reacts with the in-situ formed imine rather than hydrolyzing or releasing HCN gas.

  • Reaction Progression (Causality: Product Formation): After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Extended stirring at room temperature ensures the reaction proceeds to completion.

  • Workup and Extraction (Causality: Isolation of Product): Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Diethyl ether is an effective organic solvent for extracting the nonpolar aminonitrile product from the aqueous phase.

  • Washing (Causality: Removal of Impurities): Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water and water-soluble impurities.

  • Drying and Filtration (Causality: Removal of Water): Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. This step is crucial to remove all traces of water before solvent evaporation, as water can interfere with characterization and subsequent reactions.

  • Solvent Removal and Purification (Causality: Final Product Isolation): Remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of the key functional groups.

Wavenumber (cm⁻¹)Bond VibrationIntensitySignificance
3300 - 3500N-H Stretch (Amine)MediumConfirms the presence of the primary amine group.
2850 - 3000C-H Stretch (Aliphatic)StrongIndicates the methyl and ethyl hydrocarbon portions. [9]
~2240C≡N Stretch (Nitrile)Medium, SharpA characteristic peak confirming the nitrile group. [10]
1370 - 1470C-H Bend (Aliphatic)VariablePart of the fingerprint region for the alkyl frame. [10]
Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data is predicted for a CDCl₃ solvent, with chemical shifts (δ) in ppm. [11]

Nucleus Predicted Shift (ppm) Multiplicity Integration Assignment
¹H ~1.0 Triplet (t) 3H -CH₂-CH₃ (Ethyl group)
¹H ~1.3 Singlet (s) 3H -CH₃ (Methyl group)
¹H ~1.6 Quartet (q) 2H -CH₂ -CH₃ (Ethyl group)
¹H ~1.8 (broad) Singlet (s) 2H -NH₂ (Amine protons)
¹³C ~10 -CH₂-C H₃ (Ethyl group)
¹³C ~25 -C H₃ (Methyl group)
¹³C ~35 -C H₂-CH₃ (Ethyl group)
¹³C ~55 C (NH₂)(CN) (Quaternary Carbon)

| ¹³C | ~120 | | | -C ≡N (Nitrile Carbon) |

Table 4: Mass Spectrometry (MS) Data

MS confirms the molecular weight and provides insight into the molecule's fragmentation pattern under electron ionization (EI).

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
98[C₅H₁₀N₂]⁺ (M⁺)Molecular ion peak, confirming the molecular weight.
69[M - C₂H₅]⁺Loss of the ethyl group, a common fragmentation pathway.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance requiring strict handling protocols.

  • Toxicity: The compound is toxic by ingestion, dermal absorption, and inhalation. [4]It can cause irritation to the eyes and skin.

  • Flammability: It is a flammable liquid. [4][12]All ignition sources must be eliminated from the handling area, and all equipment must be properly grounded. [4]* Reactivity: As an amine and a nitrile, it is incompatible with strong oxidizing acids, with which it can react violently. [4]Mixing with bases can potentially produce hydrogen cyanide gas. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat. [13][14]All manipulations should be performed within a well-ventilated chemical fume hood. [13]

Conclusion

This compound is a structurally significant molecule whose synthesis and characterization rely on foundational principles of organic chemistry. Its bifunctional nature, containing both an amine and a nitrile on a quaternary carbon, makes it a valuable precursor for more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its structure, validated through robust spectroscopic analysis and synthesized via controlled protocols like the Strecker reaction, is paramount for its effective and safe utilization in research and development. This guide provides the necessary technical framework for professionals to confidently work with this versatile chemical intermediate.

References

  • NROChemistry. Strecker Synthesis.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
  • Wikipedia. Strecker amino acid synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • PubChem. 2-Amino-2-methylbutyronitrile.
  • Chemsrc. This compound.
  • Stenutz. This compound.
  • PubChem. 2-Amino-3-methylbutanenitrile.
  • ChemSynthesis. This compound.
  • University of Colorado Boulder. Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Doc Brown's Chemistry. Interpreting the infrared spectrum of 2-methylbutane.

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2-Amino-2-methylbutanenitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 4475-95-0). While experimentally derived spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By examining data from structurally analogous compounds, this guide offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and confirm the structure of this compound. The guide includes detailed explanations of spectral assignments, step-by-step experimental protocols, and visual diagrams to illustrate molecular structure and analytical workflows.

Introduction to this compound

This compound is an organic compound featuring a quaternary carbon substituted with an amino group, a nitrile group, a methyl group, and an ethyl group. Its molecular formula is C₅H₁₀N₂ and it has a molecular weight of approximately 98.15 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis. The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a wide range of chemical transformations.

Accurate structural confirmation is the bedrock of chemical synthesis and analysis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity and purity of a synthesized compound. This guide synthesizes the predicted data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete spectroscopic profile of this compound.

G compound This compound [C₅H₁₀N₂]⁺˙ m/z = 98 frag1 Loss of •CH₂CH₃ (Alpha-Cleavage) compound->frag1 frag2 Loss of •CH₃ (Alpha-Cleavage) compound->frag2 ion1 [C₃H₅N₂]⁺ m/z = 69 frag1->ion1 ion2 [C₄H₇N₂]⁺ m/z = 83 frag2->ion2

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion system.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and its fragments.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in combining the information from multiple techniques to build a self-validating and unambiguous structural confirmation.

cluster_0 cluster_1 start Synthesized Compound (Unknown Structure) ms MS Analysis (Determine MW & Fragmentation) start->ms ir IR Analysis (Identify Functional Groups) start->ir nmr NMR (¹H & ¹³C) Analysis (Elucidate C-H Framework) start->nmr data_ms MW = 98 Fragments at m/z 69, 83 ms->data_ms data_ir N-H stretch (~3400 cm⁻¹) C≡N stretch (~2250 cm⁻¹) ir->data_ir data_nmr 4 ¹H signals 5 ¹³C signals (Ethyl, Methyl, Amine) nmr->data_nmr end Confirmed Structure of This compound data_ms->end data_ir->end data_nmr->end

Sources

2-Amino-2-methylbutanenitrile solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-2-methylbutanenitrile

Introduction

This compound (CAS: 4475-95-0) is a key chemical intermediate characterized by the presence of both a primary amine and a nitrile group on a tertiary carbon. This bifunctional nature makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] For researchers, process chemists, and formulation scientists, a thorough understanding of its solubility profile is paramount. Solubility dictates reaction kinetics in solution, influences purification strategies such as crystallization, and is a critical parameter in developing formulations for biological and industrial applications.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It moves beyond simple qualitative descriptors to explore the underlying physicochemical principles that govern its solubility in aqueous and organic systems. Furthermore, this document details robust, field-proven methodologies for the experimental determination of its solubility, providing scientists with the practical knowledge required for accurate and reproducible measurements.

Part 1: Core Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a five-carbon backbone with two key functional groups: a nucleophilic primary amine (-NH₂) and an electron-withdrawing nitrile (-C≡N) group. The presence of methyl and ethyl groups on the α-carbon contributes to its lipophilic character.

The interplay between the polar amine and nitrile moieties, which can participate in hydrogen bonding, and the nonpolar alkyl groups dictates its affinity for various solvents. Publicly available data from sources like PubChem consistently describe the compound as a yellow liquid with an ammonia-like odor that is "insoluble in water."[1] This observation aligns with its structure as a nitrile higher than propionitrile, which typically exhibit low aqueous solubility.[1]

A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4475-95-0[1][3][4]
Molecular Formula C₅H₁₀N₂[1][4][5]
Molecular Weight 98.15 g/mol [1][4]
Appearance Yellow liquid with an ammonia-like odor[1]
Density ~0.907 g/cm³[3]
Boiling Point 193.3 °C at 760 mmHg[3]
Flash Point 70.7 °C[3]
LogP (Predicted) 1.33768[3]

Part 2: Aqueous Solubility Profile: The Critical Impact of pH

While qualitatively described as insoluble in neutral water, the presence of the primary amino group means the aqueous solubility of this compound is fundamentally dependent on pH. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton from an acid to form a positively charged ammonium salt.

Acid-Base Equilibrium

The equilibrium between the neutral, free base form (B) and its protonated, conjugate acid form (BH⁺) is the single most important factor governing its aqueous solubility. The free base, with its significant nonpolar character, has very limited solubility in water. In contrast, the protonated form is an ionic salt, which is expected to be highly soluble in water due to favorable ion-dipole interactions.

Acid_Base_Equilibrium Compound_B This compound (B) (Free Base) Poorly Water-Soluble Compound_BH Protonated Ammonium Salt (BH⁺) (Conjugate Acid) Highly Water-Soluble Compound_B->Compound_BH + H⁺ (Acidic pH) Compound_BH->Compound_B - H⁺ (Basic pH)

Caption: Acid-base equilibrium governing the aqueous solubility of the compound.

The Role of pKa

According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly below the pKa, the protonated (soluble) form will dominate. Conversely, at a pH well above the pKa, the neutral (poorly soluble) free base will be the predominant species. This relationship is critical for any process involving this compound in an aqueous environment, including:

  • Synthesis: Running reactions in an acidic aqueous medium can keep the aminonitrile in solution.

  • Extraction/Purification: The compound can be moved between aqueous and organic layers by simply adjusting the pH. At low pH, it will partition into the aqueous phase, while at high pH, it will move into an organic phase.

  • Formulation: For any potential biological application, formulating at a pH that ensures solubility is essential for bioavailability.

Effect of Temperature

For most solid solutes, solubility increases with temperature. While this compound is a liquid, its miscibility with water is also expected to increase with temperature. However, this must be balanced with the compound's stability, as elevated temperatures, particularly in strongly acidic or basic solutions, can promote the hydrolysis of the nitrile group, leading to the formation of amides or carboxylic acids.[6]

Part 3: Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." Given its molecular structure, which contains both polar and nonpolar regions, this compound is expected to exhibit good solubility in a range of common organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to be freely soluble or miscible in these solvents due to favorable interactions with both the amino and nitrile groups.

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is expected due to dipole-dipole interactions and hydrogen bonding between the solvent and the compound's amino group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited. While the alkyl backbone provides some lipophilicity, the polar amine and nitrile groups will hinder dissolution in a purely nonpolar environment.

Table 2: Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolHigh / MiscibleStrong hydrogen bonding interactions.
Polar AproticAcetonitrile, THF, DMSOHigh / MiscibleFavorable dipole-dipole interactions.
HalogenatedDichloromethaneModerate to HighModerate polarity allows interaction with both polar and nonpolar parts of the molecule.
AromaticTolueneLow to ModeratePrimarily van der Waals interactions with the alkyl groups.
AliphaticHexane, HeptaneLow / ImmiscibleMismatch in polarity; weak interactions.

Note: The predictions in Table 2 are based on chemical principles. Experimental verification is required for quantitative assessment.

Part 4: Standard Methodologies for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[7][8] This involves agitating an excess of the compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved portion and quantification of the dissolved analyte.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification Prep Add excess compound to solvent in a sealed vial pH_Adjust Adjust pH (for aqueous) Verify initial pH Prep->pH_Adjust Equilibrate Agitate at constant temperature (e.g., 24-48 hours) pH_Adjust->Equilibrate Separate Filter (e.g., 0.22 µm PTFE) or Centrifuge Equilibrate->Separate Dilute Dilute saturated solution with mobile phase Separate->Dilute Analyze Analyze via calibrated RP-HPLC-UV method Dilute->Analyze Calculate Calculate concentration (mg/mL) against calibration curve Analyze->Calculate

Caption: Experimental workflow for determining equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from standard industry practices and USP guidelines for determining the thermodynamic solubility of chemical compounds.[7][9]

  • System Preparation: Add a measured volume of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol) to several glass vials with screw caps. For aqueous measurements, verify and record the initial pH of the buffer.[7]

  • Compound Addition: Add an excess amount of this compound to each vial. An excess is confirmed by the visual presence of undissolved compound (e.g., as a separate liquid phase or emulsion).

    • Causality: Using an excess ensures that the solution becomes saturated, which is the definition of thermodynamic equilibrium solubility.[8]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours.

    • Causality: This extended agitation period allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and undissolved phases.[10] Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow coarse separation. Carefully withdraw an aliquot from the supernatant, avoiding any undissolved material. Immediately filter the aliquot through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PTFE).

    • Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured.[7] Failure to remove microscopic undissolved droplets will lead to a significant overestimation of solubility.

  • pH Measurement (Aqueous Only): For aqueous samples, measure and record the final pH of the saturated solution to ensure the compound itself did not alter the buffer's pH.[7]

  • Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

Protocol 2: Quantification by Reverse-Phase HPLC with UV Detection

A dedicated analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. While the compound lacks a strong chromophore, quantification at low UV wavelengths is feasible for this purpose.

  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.[11][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: A C18 stationary phase provides sufficient hydrophobic retention for this moderately polar analyte.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).

      • Rationale: Acetonitrile is a common organic modifier. A low pH buffer is used to ensure the amino group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

      • Rationale: While not ideal, the nitrile and amine functional groups exhibit some absorbance at low UV wavelengths, which is sufficient for quantification in a clean sample matrix like a solubility assay.

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Inject each standard in triplicate to establish a calibration curve by plotting the peak area against concentration.[13] The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

  • Analysis and Calculation:

    • Inject the diluted filtrate sample(s) from Protocol 1.

    • Determine the peak area for the analyte.

    • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

    • Multiply the result by the dilution factor to determine the final solubility value (e.g., in mg/mL or µg/mL).

Part 5: Stability Considerations During Solubility Assessment

An accurate solubility measurement reflects the equilibrium concentration of the intact compound. Chemical degradation during the experiment can lead to erroneously low or variable results.

  • Hydrolytic Stability: As an α-aminonitrile, the compound is susceptible to hydrolysis, particularly under harsh pH conditions (pH < 2 or pH > 10) and elevated temperatures.[6] The nitrile group can hydrolyze to an amide and subsequently to a carboxylic acid. It is crucial to monitor for potential degradation products during the HPLC analysis. The appearance of new peaks over the course of the equilibration period is a clear indicator of instability.

  • Oxidative Stability: Primary amines can be susceptible to oxidation. While less of a concern in a sealed vial under ambient conditions, it is good practice to work with fresh material and consider if the solvent has been sparged with nitrogen if oxidative degradation is suspected.

  • Reactivity with Acids: The compound is incompatible with strong oxidizing acids, which can lead to violent reactions.[1] Standard buffered solutions used for solubility testing do not pose this risk, but it is a critical consideration for overall chemical handling.

Conclusion

The solubility profile of this compound is a classic example of how molecular structure dictates physicochemical behavior. While its intrinsic aqueous solubility is poor, it is dramatically enhanced in acidic conditions due to the protonation of its primary amino group. It exhibits high solubility in polar organic solvents, a property that can be leveraged in synthetic and purification processes. For drug development professionals and chemical researchers, understanding this pH-dependent behavior is not merely academic; it is a fundamental requirement for controlling its reactivity, optimizing process conditions, and developing viable formulations. The methodologies detailed in this guide provide a robust framework for obtaining the accurate, high-quality solubility data necessary to advance scientific and developmental objectives.

References

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An In-Depth Technical Guide to 2-Amino-2-methylbutanenitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-methylbutanenitrile, a versatile and historically significant α-aminonitrile. Delving into its discovery, the evolution of its synthesis, and its contemporary applications, particularly within the pharmaceutical industry, this document serves as a critical resource for researchers and professionals in drug development and organic synthesis. We will explore the foundational Strecker synthesis, examine key historical developments, and present modern synthetic protocols. Furthermore, this guide will illuminate the compound's role as a valuable building block in the creation of complex molecular architectures, supported by detailed experimental workflows and mechanistic insights.

Introduction: The Significance of α-Aminonitriles

The α-aminonitrile moiety is a cornerstone in organic chemistry, serving as a direct precursor to α-amino acids, the fundamental building blocks of proteins. The discovery of synthetic routes to these compounds in the 19th century revolutionized the study of amino acids and laid the groundwork for the development of a vast array of pharmaceuticals and biologically active molecules. This compound, with its characteristic quaternary α-carbon, presents a unique structural motif that has found utility in various synthetic endeavors. Its strategic importance lies in its ability to introduce a gem-dialkyl group adjacent to an amino functionality, a feature prevalent in many modern therapeutic agents. This guide will provide a detailed exploration of this specific aminonitrile, from its earliest reported synthesis to its current role in the cutting edge of drug discovery.

The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of α-aminonitrile synthesis, which began with the pioneering work of Adolph Strecker in 1850. The Strecker synthesis, a one-pot reaction involving an aldehyde or ketone, ammonia, and hydrogen cyanide, provided the first accessible route to α-aminonitriles and, by extension, α-amino acids.

While the precise moment of the first synthesis of this compound is not prominently documented, a key early report of its preparation appears in the Journal of the American Chemical Society in 1960.[1] This publication marks a significant point in the history of the compound, providing a concrete reference for its synthesis in the mid-20th century. The method described would have been a variation of the classical Strecker reaction, utilizing 2-butanone as the ketone starting material.

The initial discovery of any new compound is often driven by the exploration of known reactions with new substrates. It is highly probable that the first synthesis of this compound was the result of systematic investigations into the scope of the Strecker synthesis with various ketones.

The Evolving Landscape of Synthesis: From Classical to Contemporary Methods

The synthesis of this compound has evolved from its classical roots in the Strecker reaction to more refined and specialized methodologies. This progression reflects the broader trends in organic synthesis towards greater efficiency, safety, and stereocontrol.

The Foundational Strecker Synthesis

The original Strecker synthesis remains a robust and widely used method for the preparation of racemic α-aminonitriles, including this compound. The reaction proceeds through the initial formation of an imine from the ketone (2-butanone) and ammonia, followed by the nucleophilic addition of cyanide.

Classical Strecker Synthesis of this compound:

  • Reactants: 2-Butanone, Ammonia (or an ammonium salt like ammonium chloride), and a cyanide source (e.g., sodium cyanide or potassium cyanide).

  • Mechanism: The reaction is typically carried out in an aqueous or alcoholic solvent. The key intermediate is the 2-iminobutan-2-amine, which is then attacked by the cyanide ion to form the final product.

Strecker_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition 2-Butanone 2-Butanone Iminium_Ion Iminium Ion 2-Butanone->Iminium_Ion + NH3, - H2O Ammonia Ammonia Imine Imine Iminium_Ion->Imine Product This compound Imine->Product + CN- Cyanide CN-

Figure 1: Generalized mechanism of the Strecker synthesis.

Modern Variations and Improvements

Over the decades, numerous modifications to the Strecker reaction have been developed to improve yields, simplify procedures, and address safety concerns associated with handling hydrogen cyanide. These include:

  • Use of Cyanohydrins: 2-Butanone cyanohydrin can be used as a precursor, which is then reacted with ammonia. This two-step approach can sometimes offer better control over the reaction conditions.

  • Catalytic Methods: The use of catalysts, such as Lewis acids, can accelerate the reaction and improve yields.

  • Asymmetric Strecker Reactions: For the synthesis of enantiomerically enriched α-aminonitriles, chiral catalysts or chiral ammonia surrogates have been developed. While less common for achiral targets like this compound, these methods are crucial for the synthesis of chiral amino acid precursors.

Experimental Protocol: A Representative Modern Strecker Synthesis

A typical laboratory-scale synthesis of this compound would involve the following steps:

  • Reaction Setup: A solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

  • Addition of Reactants: 2-Butanone is added to the ammonium chloride solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation: Once the reaction is complete, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValue
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol [2]
Appearance Yellow liquid with an ammonia-like odor[2]
Boiling Point Not available
Melting Point Not available
Density Approximately the same as water[2]
Solubility Insoluble in water[2]
CAS Number 4475-95-0[1]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be readily hydrolyzed to a carboxylic acid, forming an α,α-disubstituted amino acid, or reduced to a primary amine, yielding a 1,2-diamine.

Precursor to α,α-Disubstituted Amino Acids

The hydrolysis of this compound provides a direct route to 2-amino-2-methylbutanoic acid, a non-proteinogenic amino acid. These types of amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to introduce conformational constraints, increase metabolic stability, and enhance biological activity.

Hydrolysis Aminonitrile This compound Amino_Acid 2-Amino-2-methylbutanoic Acid Aminonitrile->Amino_Acid H3O+, Heat

Figure 2: Hydrolysis of this compound.

Intermediate in the Synthesis of Bioactive Molecules

While direct applications of this compound in marketed drugs are not widely publicized, its structural motif is present in various pharmacologically active compounds. For instance, the related compound 2-aminobutyronitrile is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[3] This highlights the potential of α-aminonitriles as crucial building blocks in the development of central nervous system (CNS) active agents.

The gem-dimethyl group and the amino functionality make this compound an attractive starting material for the synthesis of heterocyclic compounds, which are a rich source of drug candidates.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is toxic by ingestion, inhalation, and skin absorption.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when working with this compound. As with all nitriles, there is a potential for the release of hydrogen cyanide, especially under acidic or basic conditions.

Conclusion

This compound, a product of the venerable Strecker synthesis, continues to be a relevant and valuable molecule in the field of organic chemistry. Its history is a testament to the enduring power of fundamental reactions, while its modern applications in the synthesis of complex molecules underscore its importance for the future of drug discovery. For researchers and scientists, a deep understanding of its synthesis, properties, and reactivity is paramount for harnessing its full potential as a versatile building block in the creation of novel and impactful chemical entities.

References

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A Technical Guide to the Safe Handling of 2-Amino-2-methylbutanenitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Physicochemical Profile

2-Amino-2-methylbutanenitrile (CAS No: 4475-95-0) is an amine/nitrile compound that serves as a reactive intermediate in various chemical syntheses.[1][2] Its dual functional groups present a unique reactivity profile that, while useful, necessitates a thorough understanding of its properties for safe handling. The compound typically appears as a yellow liquid with a distinct ammonia-like odor.[1] A comprehensive grasp of its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 4475-95-0 [1][3]
Molecular Formula C5H10N2 [1][3]
Molecular Weight ~98.15 g/mol [1][3]
Appearance Yellow liquid with an ammonia-like odor [1]
Boiling Point 165.7°C - 193.3°C [3][4]
Melting Point -11°C [4]
Flash Point 65.5°C - 70.7°C [3][4]
Density ~0.907 g/cm³ [3]

| Solubility in Water | Insoluble |[1] |

Section 2: Hazard Analysis and GHS Classification

The primary danger associated with this compound stems from its high acute toxicity and its potential to release hydrogen cyanide (HCN).[5][6] As a nitrile, its metabolic processes can generate cyanide within the body, leading to symptoms of cyanide poisoning, which reflect cellular hypoxia and can be rapidly fatal.[6][7] The substance is classified as highly hazardous through all primary routes of exposure.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is categorized as toxic if swallowed and fatal in contact with skin.[4] Inhalation of its vapors or mists can also produce severely toxic effects.[6] The rapid absorption through the skin makes dermal contact a particularly critical risk.[6][7]

  • Flammability: It is a flammable liquid with a flash point that indicates a risk of ignition when exposed to heat or open flames.[1][8]

  • Chemical Reactivity: As an amine/nitrile, it is incompatible with strong oxidizing agents and acids.[1][6] The reaction with acids or bases is particularly hazardous as it can liberate highly toxic and flammable hydrogen cyanide gas.[1][8]

Globally Harmonized System (GHS) Classification:

  • Pictograms:

    • 
      (Acute Toxicity - Fatal or Toxic)
      
    • 
      (Flammable)
      
  • Signal Word: Danger [4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H310: Fatal in contact with skin.[4]

    • H330: Fatal if inhaled. (Implied by high toxicity and vapor presence)

    • H226: Flammable liquid and vapor.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's high toxicity, a multi-layered approach to exposure prevention is mandatory. Engineering controls serve as the primary barrier, supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The Primary Barrier

The causality behind mandating robust engineering controls is to minimize the concentration of the hazardous substance in the operator's breathing zone and to prevent accidental contact.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is non-negotiable.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[4]

  • Emergency Equipment: An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area.[10] Their functionality must be verified on a regular basis.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls. It is designed to protect the user from exposure during routine handling and in the event of a spill or splash.

  • Hand Protection: Due to the "Fatal in contact with skin" classification, selection of appropriate gloves is critical. Double-gloving is recommended.

    • Material: Use chemically impermeable gloves such as Butyl rubber, Viton®, or Neoprene.[4][5][6]

    • Protocol: Gloves must be inspected for any signs of degradation or perforation before each use.[4] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be thoroughly washed.[6]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[4] For larger-scale operations, impervious clothing or a chemical-resistant apron may be necessary.

  • Respiratory Protection: If engineering controls fail or during emergency situations where exposure limits may be exceeded, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., Type A-P filter) must be used.[6][11]

Section 4: Standard Operating Procedures for Handling and Storage

A self-validating protocol for handling and storage ensures that safety is integrated into the workflow, minimizing the potential for human error.

Safe Handling Protocols
  • Pre-Handling Assessment: Before any work begins, review the Safety Data Sheet (SDS) and ensure all engineering controls are functional and required PPE is available.

  • Work Area Isolation: Designate a specific area within the fume hood for handling the compound. Prohibit eating, drinking, and smoking in the entire laboratory.[4][11]

  • Grounding and Bonding: All equipment used for transferring the liquid must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[8]

  • Use of Non-Sparking Tools: Employ tools made from non-sparking materials (e.g., brass, bronze) to prevent mechanical sparks.[4][8]

  • Avoiding Incompatibles: Ensure the work area and storage locations are free from acids and strong oxidizing agents.[6]

  • Post-Handling Decontamination: Thoroughly decontaminate the work area and any equipment used. Wash hands and any potentially exposed skin immediately after handling is complete.[9]

Secure Storage Requirements

The objective of proper storage is to prevent accidental release, degradation, and contact with incompatible materials.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[4][9]

  • Container: Keep the container tightly closed and properly labeled.[4][11]

  • Security: The storage location must be locked and accessible only to authorized personnel.[4][11]

  • Segregation: Store separately from incompatible materials such as acids, bases, and oxidizing agents, as well as away from foodstuff containers.[4]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

Spill and Leak Containment
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[8]

  • Remove Ignition Sources: Eliminate all potential ignition sources (e.g., open flames, sparks, hot surfaces).[4][8]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing full PPE, stop the leak if it can be done without risk.[1]

  • Absorption: For small spills, absorb the material with a non-combustible, inert absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.[1][8]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][4] A water spray may be inefficient for extinguishing the fire but can be used to cool nearby containers.[1][8]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

  • Hazards: Combustion produces toxic fumes, including carbon oxides and nitrogen oxides (which can include hydrogen cyanide).[1][6]

First Aid and Medical Intervention

Immediate action is paramount. The primary goal is to decontaminate the victim and seek professional medical help without delay. Speed is critical. [5][7]

  • General Principle: Move the victim to fresh air immediately. Call for emergency medical help.[4]

  • Inhalation: If breathing is difficult, administer 100% oxygen. If the victim is not breathing, provide artificial respiration using a barrier device (e.g., pocket mask). Do NOT use mouth-to-mouth resuscitation due to the risk of secondary contamination.[4]

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and shoes.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[11]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4]

  • Medical Alert: Inform emergency responders and medical staff that the exposure involves a highly toxic nitrile compound with effects similar to cyanide poisoning. Specific antidotes, such as amyl nitrite or sodium thiosulfate, may be required and should only be administered by trained medical professionals.[5][7]

FirstAidWorkflow cluster_exposure Identify Route of Exposure cluster_action Immediate First Aid Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air. Administer Oxygen. NO Mouth-to-Mouth. inhalation->action_inhale action_skin Remove ALL Contaminated Clothing. Wash with Soap & Water (15+ min). skin->action_skin action_eye Flush Eyes with Water (15+ min). Remove Contact Lenses. eye->action_eye action_ingest RINSE MOUTH. DO NOT Induce Vomiting. ingestion->action_ingest end_node Seek IMMEDIATE Emergency Medical Help. Inform staff of Nitrile/Cyanide risk. action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Emergency First Aid Workflow for this compound Exposure.

Section 6: Toxicological Profile

Understanding the quantitative toxicological data underscores the necessity of the stringent handling procedures outlined in this guide. The low LD50 and LC50 values confirm its classification as a highly toxic substance.

Table 2: Acute Toxicity Data

Route of Exposure Species Test Value Source(s)
Oral Rat LD50 74 - 83 mg/kg [3][4]
Dermal Rabbit LD50 23 mg/kg [4]

| Inhalation | Rat | LC50 | 73 ppm |[4] |

Section 7: Disposal Considerations

All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in suitable, closed, and properly labeled containers.[4]

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][9] Do not allow the chemical to enter drains or the environment.[4]

Section 8: References

  • This compound | CAS#:4475-95-0. Chemsrc. [Link]

  • 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830. PubChem. [Link]

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]

  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]

  • 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137. PubChem. [Link]

  • This compound - 4475-95-0, C5H10N2. ChemSynthesis. [Link]

Sources

A Technical Guide to the Stability and Storage of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 2-amino-2-methylbutanenitrile (CAS: 4475-95-0). As a bifunctional molecule containing both a primary amine and a nitrile group, its reactivity profile necessitates stringent handling and storage protocols to prevent degradation, ensure experimental reproducibility, and maintain personnel safety. Key stability concerns include its incompatibility with acids, bases, and strong oxidizing agents, and its potential for hydrolysis or decomposition, which can be accelerated by moisture and elevated temperatures. The core recommendation is to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) in tightly sealed, appropriate containers. This guide outlines the chemical principles behind these recommendations, provides detailed protocols for handling and stability assessment, and summarizes critical safety information.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for its proper management. The compound is a yellow liquid with a characteristic ammonia-like odor and is insoluble in water.[1]

PropertyValueSource
CAS Number 4475-95-0[2][3][4]
Molecular Formula C₅H₁₀N₂[1][3]
Molecular Weight 98.15 g/mol [1]
Appearance Yellow liquid with an ammonia-like odor[1]
IUPAC Name This compound[1]
Common Synonyms 2-Amino-2-methylbutyronitrile, Isovalinonitrile[1][4]
Solubility Insoluble in water[1]
Recommended Storage Temp. 2-8°C[2]

Core Stability Profile and Inherent Reactivity

The stability of this compound is dictated by the interplay of its two primary functional groups: the α-amino group and the nitrile group. This dual reactivity makes it a versatile synthetic building block but also susceptible to specific degradation pathways.[1][5]

Key Degradation Pathways

The primary mechanism of concern for α-aminonitriles is hydrolysis. This reaction can be catalyzed by both acids and bases and leads to the formation of different products, often with the generation of heat.[1]

  • Base-Catalyzed Degradation : The presence of bases can facilitate the elimination of the cyanide ion, potentially leading to the formation of highly toxic hydrogen cyanide (HCN) gas.[1] This is the most significant acute hazard associated with improper storage or handling.

  • Acid-Catalyzed Hydrolysis : In aqueous acidic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid.[1] This process not only consumes the parent compound but can also alter the pH and composition of the sample, affecting downstream applications.

  • Thermal Decomposition : While specific data is limited, analogous compounds like cyanohydrins are known to be thermally labile, undergoing retro-reactions at elevated temperatures.[6] Combustion of this compound produces toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[1] Refrigerated storage is a critical control measure to minimize the kinetic rate of all potential degradation reactions.

Incompatible Materials

To preserve the integrity of the compound, segregation from incompatible materials is mandatory. The following table details key incompatibilities and the scientific reasoning behind them.

Incompatible ClassSpecific ExamplesRationale for Incompatibility
Strong Oxidizing Acids Nitric acid, Perchloric acidCan lead to extremely violent, exothermic reactions.[1]
Strong Bases Sodium hydroxide, Potassium hydroxideCatalyzes decomposition and can produce highly toxic hydrogen cyanide (HCN) gas.[1]
Other Oxidizing Agents Peroxides, Epoxides, HypochloritesNitriles are generally incompatible with oxidizers.[1] Peroxides can convert the nitrile group to an amide.[1]
Acids & Acid Halides Hydrochloric acid, Acyl chloridesIncompatible; can catalyze hydrolysis of the nitrile group.[1][7]
Reducing Agents Metal hydridesCan react vigorously with the nitrile group.[1]
Moisture / Water Atmospheric humidity, aqueous solutionsFacilitates hydrolysis, especially in the presence of acid or base catalysts. The compound is hygroscopic.[7]
Certain Metals (Not specified)Nitriles may polymerize in the presence of some metals or metal compounds.[1]
Visualization: Factors Influencing Stability

The following diagram illustrates the key external factors that can negatively impact the chemical stability of this compound.

Key Factors Influencing Compound Stability Stability This compound Stability Heat Heat / Elevated Temperature Heat->Stability Accelerates Degradation Moisture Moisture / Water (Hydrolysis) Moisture->Stability Enables Hydrolysis Degradation Hydrolysis to Carboxylic Acid / Amide Moisture->Degradation Acids Acids / Acid Halides Acids->Stability Acids->Degradation Bases Bases Bases->Stability HCN Hydrogen Cyanide (HCN) Formation Bases->HCN Oxidizers Strong Oxidizers Oxidizers->Stability Reaction Violent / Exothermic Reaction Oxidizers->Reaction

Caption: Logical diagram of destabilizing factors and their consequences.

Recommended Storage and Handling Protocols

Adherence to strict protocols is paramount for maintaining the compound's purity and ensuring user safety.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C Slows the rate of potential decomposition and hydrolysis reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reaction with atmospheric moisture and oxygen.[7]
Container Tightly sealed, lined metal or appropriate plastic containers Prevents contamination and exposure to air/moisture. Inner packages should be hermetically sealed.[7][8]
Location Dry, cool, well-ventilated, locked area Ensures a stable environment and prevents unauthorized access.
Segregation Store away from all incompatible materials Prevents accidental contact and hazardous reactions.[9]
Protocol: Safe Handling and Aliquoting Workflow

This protocol is designed to minimize exposure to atmospheric contaminants during routine laboratory use.

  • Preparation : Move the sealed primary container from refrigerated storage to a desiccator at room temperature. Allow at least 1 hour for the container to equilibrate. This critical step prevents condensation of atmospheric moisture onto the cold compound upon opening.

  • Engineering Controls : Perform all manipulations within a certified chemical fume hood to ensure adequate ventilation.[9]

  • Grounding : Ensure all equipment used for transfer (spatulas, containers, etc.) is properly grounded to prevent ignition from electrostatic discharge.[1]

  • Inert Atmosphere Transfer : Open the primary container under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting : Using a clean, dry glass syringe or pipette, promptly transfer the desired volume to a pre-weighed, inerted secondary container (e.g., an amber glass vial with a PTFE-lined cap).

  • Purge and Seal : Before sealing the secondary container, purge the headspace with inert gas. Seal the container tightly.

  • Resealing Primary Container : Purge the headspace of the primary container with inert gas, seal it tightly, and wrap the closure with paraffin film as an extra barrier.

  • Storage : Promptly return both the primary and new aliquot containers to refrigerated storage (2-8°C).

Start Start: Retrieve from 2-8°C Storage Equilibrate Equilibrate Container to Room Temperature (in Desiccator) Start->Equilibrate Hood Transfer to Chemical Fume Hood Equilibrate->Hood Inert Open Under Inert Gas Blanket (Ar or N₂) Hood->Inert Transfer Aliquot with Dry Equipment Inert->Transfer Purge Purge Headspace of both containers with Inert Gas Transfer->Purge Seal Seal Tightly & Wrap with Parafilm Purge->Seal Store Return to 2-8°C Storage Seal->Store End End Store->End

Caption: Step-by-step workflow for safe handling and aliquoting.

Experimental Validation of Stability

Regularly assessing the purity of the compound is a crucial component of quality control, especially for long-term storage or before use in sensitive applications.

Protocol: Purity Assessment by HPLC

For thermally sensitive compounds like nitriles, High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) to avoid on-column decomposition.[6]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Perform serial dilutions to create working standards and a quality control sample within the expected linear range of the detector.

  • Chromatographic Conditions (Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV at 210 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject a solvent blank, followed by the standards and the sample.

  • Data Interpretation :

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • Compare the chromatogram to a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the main peak's relative area indicates degradation.

    • Potential degradation products (e.g., the corresponding carboxylic acid from hydrolysis) would likely elute at a different retention time.

Hazard Summary and Emergency Response

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity : The compound is toxic by ingestion, inhalation, and skin absorption.[1] It can cause severe skin burns and eye damage.[10]

  • Flammability : It is a flammable liquid.[1] Keep away from ignition sources and use non-sparking tools.[1][9]

  • Spills : In case of a small spill, absorb with inert, non-combustible material (e.g., sand, earth) and place in a sealed container for disposal.[1] Evacuate the area and eliminate all ignition sources.[1][9]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[9][8] Use only in a well-ventilated area or with respiratory protection.[9]

  • Disposal : Dispose of contents and containers in accordance with local, regional, and national regulations. This material must be treated as hazardous waste.[9][8]

References

  • 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15576830
  • This compound | CAS#:4475-95-0 | Chemsrc. URL: https://www.chemsrc.com/en/cas/4475-95-0_1034739.html
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile - ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB3894302_EN.htm
  • 2-Amino-2-methylpropanenitrile Safety Data Sheet. URL: https://www.chemsrc.com/en/cas/13893-53-3_833365.html
  • 3 - SAFETY DATA SHEET - 3-Aminocrotononitrile. URL: https://www.alfa.com/en/msds/english/L05316/
  • 2-methylbutanenitrile Definition - Organic Chemistry Key Term - Fiveable. URL: https://www.fiveable.me/chem/organic-chemistry/2-methylbutanenitrile/def-5e8f3a7c1b9d4a0020a4b7c6
  • 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10419137
  • This compound - 4475-95-0, C5H10N2 - ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-50801.html
  • 2-amino-2-methylbutyronitrile | 4475-95-0 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3894301.htm
  • 2-Methylbutyronitrile | 18936-17-9 - Benchchem. URL: https://www.benchchem.com/product/b89635
  • Decomposition of 2-Hydroxy-2-methylbutanenitrile and its prevention - Benchchem. URL: https://www.benchchem.com/product/b89635/technical-guide
  • (PDF) α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis - ResearchGate. URL: https://www.researchgate.

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An In-depth Technical Guide to 2-Amino-2-methylbutanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylbutanenitrile, a fascinating and versatile chemical intermediate, holds a significant position in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide, tailored for researchers, scientists, and drug development professionals, delves into the core technical aspects of this compound, from its fundamental identifiers to its synthesis and critical applications. As a bifunctional molecule featuring both a nucleophilic amine and a reactive nitrile group on a quaternary carbon center, this compound serves as a valuable building block for the construction of complex molecular architectures, most notably unnatural alpha-amino acids and various heterocyclic systems.[1] This guide will provide a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via the Strecker reaction, an exploration of its reactivity, and insights into its role in the development of therapeutic agents.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for scientific rigor and reproducibility. This compound is known by several synonyms and is cataloged under various chemical registry numbers. A comprehensive list of its identifiers is crucial for effective literature and database searches.

Identifier TypeValue
IUPAC Name This compound[2]
CAS Number 4475-95-0[2][3]
Molecular Formula C₅H₁₀N₂[2][3]
Molecular Weight 98.15 g/mol [2]
Synonyms 2-Amino-2-methylbutyronitrile, Isovalinonitrile, 1-Cyano-1-methylpropylamine, Vazo 67 aminonitrile[2]
InChI InChI=1S/C5H10N2/c1-3-5(2,7)4-6/h3,7H2,1-2H3[2]
InChIKey JCLSEQJEXYHVTC-UHFFFAOYSA-N[2]
SMILES CCC(C)(C#N)N[2]

Physicochemical Properties:

PropertyValue
Appearance Yellow liquid with an ammonia-like odor[2]
Boiling Point 193.3 °C at 760 mmHg[3]
Density 0.907 g/cm³[3]
Flash Point 70.7 °C[3]
Water Solubility Insoluble[2]
Refractive Index 1.442[3]

Synthesis of this compound via the Strecker Reaction

The most prevalent and industrially scalable method for the synthesis of this compound is the Strecker amino acid synthesis.[4] This robust one-pot, three-component reaction involves the condensation of a ketone (2-butanone), an amine source (ammonia), and a cyanide source (typically a cyanide salt).[4][5] The reaction proceeds through the initial formation of an imine intermediate, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[5][6]

Reaction Mechanism

The causality behind the Strecker synthesis lies in a sequence of nucleophilic additions and eliminations:

  • Imine Formation: 2-Butanone reacts with ammonia to form a hemiaminal intermediate. This is often catalyzed by a mild acid, such as ammonium chloride (NH₄Cl), which also serves as the ammonia source.[5] The hemiaminal then dehydrates to form the corresponding imine.

  • Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and yielding the final product, this compound.[5][6]

Strecker_Synthesis Strecker Synthesis of this compound ketone 2-Butanone imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->imine product This compound imine->product + CN⁻ cyanide Cyanide (CN⁻) cyanide->product

Caption: The Strecker synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar α-aminonitriles.[7] Note: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.

Materials and Reagents:

  • 2-Butanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Concentrated Ammonia solution (e.g., 28-30%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride in deionized water and concentrated ammonia solution. Cool the mixture in an ice-water bath.

  • Addition of Cyanide: Carefully add sodium cyanide to the cooled solution and stir until it dissolves completely.

  • Addition of Ketone: Add 2-butanone dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data (Typical):

ParameterValue
Yield 80-90%
Purity >95%
Reaction Time 12-24 hours

Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two functional groups. The tertiary carbon atom alpha to the nitrile group is sterically hindered, which influences its reactivity profile.

Hydrolysis to Isovaline

A cornerstone reaction of α-aminonitriles is their hydrolysis to the corresponding α-amino acids.[5] Acid-catalyzed hydrolysis of this compound yields 2-amino-2-methylbutanoic acid, also known as isovaline.[8] Isovaline is a non-proteinogenic amino acid that has been found in meteorites and is of interest in studies on the origin of life and as a component of peptidomimetic drugs.[8]

The hydrolysis proceeds in two main stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid.

Hydrolysis Hydrolysis of this compound aminonitrile This compound amide 2-Amino-2-methylbutanamide aminonitrile->amide + H₂O, H⁺ amino_acid Isovaline (2-Amino-2-methylbutanoic acid) amide->amino_acid + H₂O, H⁺

Caption: The two-step acid-catalyzed hydrolysis to isovaline.

Other Reactions
  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-amino-2-methyl-1-butanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to 1,2-diamines.

  • Nucleophilic Amine: The primary amine group can act as a nucleophile in various reactions, such as acylation, alkylation, and the formation of Schiff bases.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of unnatural amino acids and heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.[1] The incorporation of the α,α-disubstituted amino acid isovaline, derived from this nitrile, can impart conformational constraints on peptides, which can lead to increased metabolic stability and enhanced biological activity.

While direct examples of this compound in the synthesis of marketed drugs are not widely published in readily accessible literature, its structural motif is present in various developmental and patented compounds. For instance, α-aminonitriles are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The nitrile group in these inhibitors can form a reversible covalent bond with a serine residue in the enzyme's active site.

Furthermore, the ability to generate a quaternary stereocenter makes this and similar aminonitriles attractive starting materials for the synthesis of complex natural products and other biologically active molecules.

Conclusion

This compound is a chemical intermediate of significant value to the research and development community, particularly in the pharmaceutical sector. Its efficient synthesis via the well-established Strecker reaction, coupled with the versatile reactivity of its amine and nitrile functionalities, provides a gateway to a range of important molecular scaffolds. The ability to readily synthesize the unnatural amino acid isovaline from this precursor further underscores its importance in peptidomimetic and drug design. A thorough understanding of its identifiers, synthesis, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutic agents.

References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.
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Leveraging 2-Amino-2-methylbutanenitrile as a Strategic Precursor for the Synthesis of Non-Proteinogenic α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (npAAs) represent a cornerstone of modern medicinal chemistry, offering unparalleled tools to enhance the pharmacological profiles of peptide-based therapeutics.[1][2] Among these, α,α-disubstituted α-amino acids are of particular interest due to their ability to impose conformational constraints on peptides, leading to improved stability, potency, and target selectivity.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and application of 2-amino-2-methylbutanenitrile, a key precursor for this valuable class of npAAs. We will delve into the mechanistic underpinnings of its synthesis via the Strecker reaction, provide detailed, field-proven protocols for its formation and subsequent hydrolysis into the target amino acid, and discuss the critical safety considerations inherent in its handling. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug discovery.

The Strategic Importance of α,α-Disubstituted Amino Acids

While the 22 proteinogenic amino acids provide the fundamental alphabet for natural proteins, their structural diversity is limited. Non-proteinogenic amino acids expand this chemical space, allowing for the fine-tuning of peptide drug candidates.[1][6] α,α-Disubstituted amino acids, such as isovaline (2-amino-2-methylbutanoic acid), are particularly powerful. The presence of two substituents on the α-carbon sterically restricts the rotational freedom around the peptide backbone, locking the peptide into a more defined and often more bioactive conformation.[3][5] This modification can lead to:

  • Enhanced Metabolic Stability: Resistance to enzymatic degradation by proteases.

  • Improved Receptor Binding: Pre-organization of the peptide into a conformation that is optimal for target engagement.

  • Increased Bioavailability: Favorable alterations to physicochemical properties like lipophilicity.[1]

This compound is an efficient and versatile precursor for synthesizing α-amino acids with an α-methyl group, making it a valuable starting point for creating these structurally unique building blocks.

Synthesis of the Precursor: The Strecker Reaction

The most direct and widely adopted method for synthesizing α-aminonitriles from ketones is the Strecker synthesis.[7][8][9] This robust, one-pot, three-component reaction combines a ketone, an ammonia source, and a cyanide source to form the desired α-aminonitrile.[10] In our case, 2-butanone serves as the ketone starting material.

The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[8][11] This process is highly efficient for producing α,α-disubstituted aminonitriles.

Strecker_Synthesis cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyanide Attack Ketone 2-Butanone Iminium Iminium Ion Ketone->Iminium + NH₃, H⁺ Ammonia NH₃ Proton H⁺ Water H₂O Iminium->Water - H₂O Iminium_ref Iminium Ion Cyanide CN⁻ Aminonitrile This compound Iminium_ref->Aminonitrile + CN⁻

Caption: Mechanism of the Strecker synthesis for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of racemic this compound from 2-butanone.

Safety Precaution: This reaction involves highly toxic cyanide salts and generates a toxic aminonitrile product. It must be performed in a well-ventilated chemical fume hood. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.

Reagent Molar Mass ( g/mol ) Amount Moles
2-Butanone72.1114.42 g (18.0 mL)0.20
Ammonium Chloride (NH₄Cl)53.4911.8 g0.22
Sodium Cyanide (NaCN)49.0110.8 g0.22
Ammonium Hydroxide (28%)35.05~30 mL-
Deionized Water18.0250 mL-
Diethyl Ether (for extraction)74.12~150 mL-

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ammonium chloride (11.8 g) and deionized water (50 mL). Stir until the salt is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 2-butanone (18.0 mL). Subsequently, add sodium cyanide (10.8 g).

  • pH Adjustment & Reaction: Carefully add concentrated ammonium hydroxide (~30 mL) to the mixture until it is strongly alkaline (pH > 10). Seal the flask and stir vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Extraction: After the reaction is complete, transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, this compound, can be purified by vacuum distillation if high purity is required.

Conversion to Non-Proteinogenic Amino Acids: Nitrile Hydrolysis

The conversion of the aminonitrile to the final amino acid is achieved through the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be accomplished under either strong acidic or basic conditions.[13]

  • Acid-Catalyzed Hydrolysis: This is often the more direct route. The aminonitrile is heated in the presence of a strong mineral acid (e.g., HCl or H₂SO₄). The reaction proceeds through an amide intermediate and directly yields the amino acid as its ammonium salt.[7]

  • Base-Catalyzed Hydrolysis: This method involves heating the aminonitrile with a strong base like NaOH or KOH. It produces the carboxylate salt of the amino acid, which must be neutralized in a separate acidification step to yield the final product.[13]

Hydrolysis_Mechanism Aminonitrile This compound ProtonatedNitrile Protonated Nitrile Aminonitrile->ProtonatedNitrile + H₃O⁺ Intermediate1 Water Adduct ProtonatedNitrile->Intermediate1 + H₂O Amide Amide Intermediate Intermediate1->Amide - H⁺ (Tautomerization) ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ Intermediate2 Tetrahedral Intermediate ProtonatedAmide->Intermediate2 + H₂O AminoAcid 2-Amino-2-methylbutanoic Acid (Isovaline) Intermediate2->AminoAcid - NH₄⁺ Ammonia NH₄⁺

Caption: Mechanism of acid-catalyzed hydrolysis of an aminonitrile.

Experimental Protocol: Acid Hydrolysis to Isovaline

This protocol details the conversion of this compound to 2-amino-2-methylbutanoic acid (isovaline).

Safety Precaution: This procedure involves strong, corrosive acid and heating. It must be performed in a chemical fume hood with appropriate PPE. The reaction may release ammonia gas.

Reagent Concentration Amount
This compoundCrude from previous step~0.20 mol
Hydrochloric Acid (HCl)Concentrated (12 M)100 mL
Deionized Water-50 mL

Methodology:

  • Reaction Setup: Place the crude this compound in a 500 mL round-bottom flask equipped with a reflux condenser and a stir bar.

  • Acid Addition: In the fume hood, slowly and carefully add concentrated HCl (100 mL) to the flask while cooling in an ice bath. Once the initial exotherm subsides, add deionized water (50 mL).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution and confirmed by TLC or HPLC analysis.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt as a solid.

  • Purification/Isolation:

    • The crude solid can be recrystallized from an ethanol/water mixture to yield the purified amino acid hydrochloride.

    • To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of isovaline (~pH 6) using a base like pyridine or ammonium hydroxide.

    • The precipitated amino acid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality and Field-Proven Insights

  • Why a Ketone Precursor? The use of a ketone (2-butanone) instead of an aldehyde in the Strecker synthesis is the defining step that leads to an α,α-disubstituted aminonitrile.[8][10] This steric hindrance at the α-carbon is precisely what imparts the desirable conformational rigidity in the final peptide.

  • Controlling the Strecker Reaction: The reaction is an equilibrium process. Using an excess of the ammonia source (ammonium chloride/hydroxide) and cyanide helps drive the reaction toward the aminonitrile product.[7] The alkaline conditions are crucial to ensure the presence of free ammonia and cyanide anion as the active nucleophiles.

  • The Challenge of Hydrolysis: The hydrolysis of sterically hindered nitriles, like this compound, can be sluggish.[14] This is why harsh conditions—concentrated acid and prolonged heating—are often necessary to drive the reaction to completion. Researchers should be prepared for extended reaction times.

  • The Question of Chirality: The standard Strecker synthesis described here is achiral and produces a racemic mixture of the (R)- and (S)-enantiomers of isovaline.[11][15] For drug development, enantiomerically pure amino acids are almost always required. This can be achieved either by resolving the racemic mixture (e.g., through diastereomeric salt formation) or by employing an asymmetric Strecker reaction, which uses a chiral auxiliary or catalyst to favor the formation of one enantiomer.[8][16]

Overall Synthetic Workflow

The entire process, from commercially available starting materials to the final non-proteinogenic amino acid, is a robust two-stage synthesis.

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals, outlining novel and impactful research trajectories for the versatile synthetic building block, 2-Amino-2-methylbutanenitrile. Moving beyond its established applications, we explore three nascent research areas where this compound's unique structural features can be leveraged to address significant challenges in peptide science, heterocyclic drug design, and the fundamental understanding of prebiotic chemistry.

Foundational Profile of this compound

This compound is an α-aminonitrile, a class of bifunctional compounds featuring a nucleophilic amino group and an electrophilic nitrile on the same carbon atom.[1] This duality makes it a potent intermediate in organic synthesis.[2][3] Specifically, this compound is a small molecule characterized by a quaternary α-carbon, imparting significant steric influence on its reactivity and the properties of its derivatives.

Table 1: Core Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₅H₁₀N₂[4][5]
Molecular Weight 98.15 g/mol [4]
Appearance Yellow liquid with an ammonia-like odor[4]
Key Hazards Toxic by ingestion, inhalation, and skin absorption. Flammable liquid and vapor.[4]
Reactivity Incompatible with strong oxidizing acids. Hydrolyzes in acid or base to form carboxylic acids.[4]

Its synthesis is typically achieved via a Strecker reaction, combining 2-butanone, ammonia, and a cyanide source.[6][7] While effective, this route involves highly toxic reagents, necessitating stringent safety protocols.

Research Area 1: Architect of Conformationally Constrained Peptidomimetics

Hypothesis: The gem-diethyl group at the α-carbon of the amino acid derived from this compound can serve as a powerful tool to induce specific secondary structures in peptides. This conformational restriction can enhance metabolic stability, improve receptor binding affinity, and increase cell permeability—key challenges in peptide-based drug development.[8][9]

The synthesis of α,α-disubstituted amino acids is a challenging but highly rewarding field in drug discovery.[8] These non-natural amino acids, when incorporated into a peptide backbone, restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide into well-defined conformations like helices or turns.[10]

Proposed Research Workflow:

The core of this research area involves the controlled hydrolysis of the nitrile group to a carboxylic acid, yielding the novel α,α-disubstituted amino acid, 2-amino-2-methylbutanoic acid. This can then be utilized in solid-phase or solution-phase peptide synthesis.

G cluster_0 Synthesis of Novel Amino Acid cluster_1 Peptide Integration cluster_2 Bio-evaluation A This compound B Acid/Base Hydrolysis A->B H₃O⁺ or OH⁻ C 2-Amino-2-methylbutanoic Acid B->C D Fmoc/Boc Protection C->D E Solid-Phase Peptide Synthesis (SPPS) D->E Activation & Coupling F Conformationally Constrained Peptide E->F Cleavage & Purification G Structural Analysis (CD, NMR) F->G H Metabolic Stability Assay (Microsomes) F->H I Receptor Binding Assay F->I

Caption: Workflow for developing novel peptidomimetics.

Key Experimental Protocol: Nitrile Hydrolysis to Amino Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in a pressure vessel, add 6M hydrochloric acid (10.0 eq).

  • Heating: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Purification: Adjust the pH of the aqueous residue to the isoelectric point (pI ~6) with a suitable base (e.g., pyridine or NaOH) to precipitate the amino acid.

  • Isolation: Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield 2-amino-2-methylbutanoic acid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 2: A Versatile Scaffold for Nitrogen-Containing Heterocycles

Hypothesis: The bifunctional nature of this compound makes it an ideal starting material for the convergent synthesis of diverse nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[1][11] The amine can act as a nucleophile to initiate cyclization, while the nitrile can be transformed into other functional groups to complete the heterocyclic ring.

This approach offers a modular strategy to access libraries of compounds for high-throughput screening. For example, reaction with aminothiols could lead to the formation of important heterocyclic systems.[12]

Proposed Synthetic Strategy: Synthesis of Imidazole Derivatives

A promising route involves the reaction of this compound with a suitable dicarbonyl equivalent or a reagent that can build out the imidazole ring, leveraging the inherent reactivity of both the amino and nitrile functionalities.

G start 2-Amino-2- methylbutanenitrile reagent1 Reagent A (e.g., α-haloketone) start->reagent1 SN2 Reaction reagent2 Reagent B (e.g., Formamidine) start->reagent2 Addition intermediate1 N-Alkylated Intermediate reagent1->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization Base-mediated intermediate2 Amidine Intermediate reagent2->intermediate2 intermediate2->cyclization Acid-catalyzed product1 Substituted Tetrahydroimidazole cyclization->product1 product2 Substituted Imidazole cyclization->product2

Caption: Divergent synthesis pathways to heterocycles.

Table 2: Potential Heterocyclic Targets and Therapeutic Areas

Heterocyclic CoreSynthetic StrategyPotential Therapeutic Area
Imidazole Reaction with α-dicarbonyls or formamidine derivativesAntifungal, Anti-inflammatory, Oncology
Thiazole Hantzsch-type synthesis with α-haloketones and a sulfur sourceAntidiabetic, Antihypertensive
Triazole Cycloaddition reactions involving the nitrile groupAntiviral, Anticancer
Pyrazine Condensation with 1,2-dicarbonyl compoundsCNS disorders, Cardiovascular disease

Research Area 3: A Model Compound for Prebiotic Synthesis Studies

Hypothesis: As a product of the Strecker synthesis, this compound and its subsequent hydrolysis to an α,α-disubstituted amino acid can serve as a model system to investigate the formation of complex organic molecules under simulated prebiotic conditions.[6][13] The presence of amino acids on meteorites suggests that such syntheses occurred in extraterrestrial environments, and studying the kinetics and mechanisms of these reactions is crucial to understanding the origins of life.[14]

Research in this area would explore the formation and stability of this compound and its derivatives in simulated early Earth environments, potentially involving mineral catalysts, UV irradiation, and wet-dry cycles.[15][16]

Proposed Experimental Framework:

This research would involve setting up controlled abiotic reactions and analyzing the products over time to map reaction networks and determine the plausibility of such pathways on early Earth.

G cluster_precursors Prebiotic Precursors cluster_conditions Simulated Early Earth Conditions cluster_analysis Analytical Workflow A 2-Butanone G Strecker Synthesis A->G B Ammonia (NH₃) B->G C Hydrogen Cyanide (HCN) C->G D Aqueous Phase (pH, Temp) D->G Catalysis/ Influence E Mineral Surfaces (e.g., Montmorillonite) E->G Catalysis/ Influence F Energy Source (UV, Hydrothermal) F->G Catalysis/ Influence H LC-MS/MS Analysis I GC-MS Analysis J NMR Spectroscopy K Product Mixture (Aminonitriles, Amino Acids, Side Products) G->K Reaction K->H K->I K->J

Caption: Framework for prebiotic chemistry investigation.

Key Analytical Methods:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For sensitive detection and quantification of aminonitriles and amino acids in complex aqueous matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, for the analysis of volatile precursors and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of novel products formed under simulated conditions.

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to innovation across multiple scientific disciplines. The research areas proposed herein—from creating robust peptide therapeutics to designing novel heterocyclic drugs and probing the chemical origins of life—highlight the immense untapped potential of this molecule. It is our hope that this guide will inspire new research initiatives that fully exploit the unique chemical attributes of this compound.

References

  • BenchChem. The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis. BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15576830, 2-Amino-2-methylbutyronitrile. PubChem.
  • Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ACS Publications.
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net.
  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate.
  • Otto, N. & Opatz, T. (2014). Heterocycles from α‐Aminonitriles. SciSpace.
  • PubMed. (2005). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. JACS Au.
  • ResearchGate. (2023). Mechanisms of abiotic synthesis of amino acids. (a) Strecker reaction... ResearchGate.
  • ResearchGate. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry | Request PDF. ResearchGate.
  • Shalayel, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed.
  • Unknown Source. (N.D.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
  • J-Stage. (2005). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • ChemSynthesis. (2025). This compound. ChemSynthesis.
  • Chemsrc. (2025). This compound. Chemsrc.
  • Google Patents. (2012). Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. Google Patents.
  • ACS Publications. (2005). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. ACS Publications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10419137, 2-Amino-3-methylbutanenitrile. PubChem.
  • Chemical Synthesis Database. (2025). 2-amino-3-fluoro-3-methylbutanenitrile. Chemical Synthesis Database.
  • Fiveable. 2-methylbutanenitrile Definition. Fiveable.

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Navigating the Reactive Landscape of 2-Amino-2-methylbutanenitrile: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2-amino-2-methylbutanenitrile, a versatile bifunctional building block, with a range of common electrophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings and practical execution of key transformations including N-alkylation, N-acylation, reductive amination, and reactions with organometallic reagents. By offering detailed, field-proven insights and adaptable experimental protocols, this guide aims to empower chemists to effectively utilize this compound as a strategic component in the synthesis of diverse molecular architectures, from novel therapeutic agents to complex organic intermediates.

Introduction: The Synthetic Potential of a Bifunctional Core

This compound, a non-proteinogenic α-aminonitrile, presents a unique and valuable scaffold for organic synthesis. Its structure incorporates two key reactive centers: a primary amine that serves as a potent nucleophile, and a nitrile group that can undergo a variety of transformations.[1] This dual functionality allows for a diverse array of chemical modifications, making it an attractive starting material for the construction of complex molecules, including heterocyclic compounds with potential pharmaceutical applications.[2]

This guide will systematically dissect the reactivity of this compound with distinct classes of electrophiles, providing both the theoretical framework and practical guidance necessary for successful synthetic implementation.

N-Alkylation: Expanding the Amine Scaffold

The primary amine of this compound readily participates in nucleophilic substitution reactions with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. This transformation is fundamental for introducing diverse alkyl substituents and modulating the steric and electronic properties of the molecule.

Mechanistic Rationale

The N-alkylation proceeds via a classical SN2 mechanism, wherein the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial mono-alkylation can be followed by a second alkylation to yield the tertiary amine, a common challenge in controlling the selectivity of this reaction.[3] Careful control of stoichiometry and reaction conditions is therefore crucial to favor the desired product.

G cluster_reactants Reactants cluster_products Products aminonitrile This compound secondary_amine N-Alkyl-2-amino-2-methylbutanenitrile aminonitrile->secondary_amine R-X alkyl_halide Alkyl Halide (R-X) tertiary_amine N,N-Dialkyl-2-amino-2-methylbutanenitrile secondary_amine->tertiary_amine R-X (excess)

Figure 1: General workflow for the N-alkylation of this compound.

Experimental Protocol: Synthesis of N-Benzyl-2-amino-2-methylbutanenitrile (Adapted from general procedures)

Disclaimer: This protocol is adapted from established methods for the N-alkylation of primary amines and should be optimized for specific applications.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile, add potassium carbonate.

  • Slowly add benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 55 °C and stir for 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-amino-2-methylbutanenitrile.

Table 1: N-Alkylation Reaction Parameters and Expected Data

ParameterValueReference/Notes
Electrophile Benzyl bromide
Base K₂CO₃
Solvent Acetonitrile
Temperature 55 °C[4]
Reaction Time 2.5 h[4]
Expected Yield 50-60%Estimated based on similar reactions.[4]
¹H NMR (CDCl₃, est.) δ 7.4-7.2 (m, 5H), 3.8 (s, 2H), 1.8-1.6 (q, 2H), 1.4 (s, 3H), 0.9 (t, 3H)Estimated based on analogous structures.
¹³C NMR (CDCl₃, est.) δ 140, 128.5, 127.5, 127.0, 122, 55, 48, 32, 25, 8Estimated based on analogous structures.
IR (KBr, cm⁻¹) ~3300 (N-H), ~2230 (C≡N), ~1600, 1495, 1450 (aromatic C=C)

N-Acylation: Formation of Amide Derivatives

The primary amine of this compound can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. This reaction is crucial for introducing carbonyl functionalities and for the synthesis of peptide-like structures. N-acylated α-aminonitriles are of particular interest in drug discovery as they can act as mechanism-based inhibitors of certain proteases.[5]

Mechanistic Rationale

N-acylation with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

G cluster_reactants Reactants aminonitrile This compound intermediate Tetrahedral Intermediate aminonitrile->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product N-Acyl-2-amino-2-methylbutanenitrile intermediate->product Elimination of HCl

Figure 2: Mechanism of N-acylation with an acid chloride.

Experimental Protocol: Synthesis of 2-Acetamido-2-methylbutanenitrile (Adapted from general procedures)

Disclaimer: This protocol is adapted from established methods for the N-acylation of primary amines and should be optimized for specific applications.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound and triethylamine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-acetamido-2-methylbutanenitrile.

Table 2: N-Acylation Reaction Parameters and Expected Data

ParameterValueReference/Notes
Electrophile Acetyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to RT
Reaction Time 3 h
Expected Yield 70-80%Estimated based on similar reactions.
¹H NMR (CDCl₃, est.) δ 6.5 (br s, 1H), 2.0 (s, 3H), 1.9-1.7 (q, 2H), 1.6 (s, 3H), 1.0 (t, 3H)Estimated based on analogous structures.
¹³C NMR (CDCl₃, est.) δ 170, 121, 54, 33, 25, 23, 8Estimated based on analogous structures.
IR (KBr, cm⁻¹) ~3300 (N-H), ~2230 (C≡N), ~1660 (C=O, Amide I), ~1540 (N-H bend, Amide II)

Reductive Amination: Reaction with Carbonyl Compounds

Reductive amination provides a powerful and versatile method for the N-alkylation of this compound with aldehydes and ketones. This one-pot procedure involves the in-situ formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), present in the reaction mixture, selectively reduces the imine to the secondary amine.[6] NaBH(OAc)₃ is a particularly effective reagent for this transformation as it is mild and does not readily reduce the starting carbonyl compound.[6]

G cluster_reactants Reactants cluster_intermediates Intermediates aminonitrile This compound hemiaminal Hemiaminal aminonitrile->hemiaminal carbonyl Aldehyde/Ketone carbonyl->hemiaminal imine Imine hemiaminal->imine - H₂O product N-Substituted-2-amino-2-methylbutanenitrile imine->product [H] (e.g., NaBH(OAc)₃)

Figure 3: Reductive amination workflow.

Experimental Protocol: Reductive Amination with Benzaldehyde (Adapted from general procedures)

Disclaimer: This protocol is adapted from established methods for reductive amination and should be optimized for specific applications.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of this compound in 1,2-dichloroethane, add benzaldehyde.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.[7]

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford N-benzyl-2-amino-2-methylbutanenitrile.

Table 3: Reductive Amination Reaction Parameters and Expected Data

ParameterValueReference/Notes
Electrophile Benzaldehyde
Reducing Agent NaBH(OAc)₃[6]
Solvent 1,2-Dichloroethane[6]
Temperature Room Temperature
Reaction Time 24 h[7]
Expected Yield 80-90%Estimated based on similar reactions.[7]
Spectroscopic Data See Table 1The product is the same as in N-alkylation with benzyl bromide.

Reaction with Organometallic Reagents: Targeting the Nitrile Group

While the amino group is the primary site of reaction with many electrophiles, the nitrile group of this compound can react with strong carbon nucleophiles, such as Grignard reagents. This reaction provides a route to ketones after hydrolysis of the intermediate imine.

Mechanistic Rationale

The Grignard reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.[8] This intermediate is stable until an aqueous workup is performed.[8] Acidic hydrolysis then converts the imine to a ketone.[8] It is important to note that the acidic proton of the primary amine will react with the Grignard reagent, consuming one equivalent. Therefore, at least two equivalents of the Grignard reagent are required for the reaction to proceed to completion.

G cluster_reactants Reactants cluster_intermediates Intermediates aminonitrile This compound deprotonated_amine Deprotonated Amine aminonitrile->deprotonated_amine R-MgX (1 eq) grignard Grignard Reagent (R-MgX) imine_salt Imine Magnesium Salt grignard->imine_salt deprotonated_amine->imine_salt R-MgX (1 eq) product Ketone imine_salt->product H₃O⁺

Figure 4: Reaction of this compound with a Grignard reagent.

Experimental Protocol: Reaction with Methylmagnesium Bromide (Adapted from general procedures)

Disclaimer: This protocol is adapted from established methods for the reaction of Grignard reagents with nitriles and should be optimized for specific applications.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound in anhydrous diethyl ether at 0 °C, slowly add methylmagnesium bromide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride.

  • Add 1 M HCl to hydrolyze the imine, and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Table 4: Grignard Reaction Parameters and Expected Data

ParameterValueReference/Notes
Electrophile Methylmagnesium bromide
Solvent Diethyl ether
Temperature 0 °C to RT
Reaction Time 2 h
Expected Yield 40-50%Estimated based on similar reactions.
Product 3-Amino-3-methyl-2-pentanone
¹H NMR (CDCl₃, est.) δ 2.1 (s, 3H), 1.7-1.5 (q, 2H), 1.3 (s, 3H), 0.9 (t, 3H)Estimated based on analogous structures.
¹³C NMR (CDCl₃, est.) δ 212, 58, 35, 27, 25, 8Estimated based on analogous structures.
IR (KBr, cm⁻¹) ~3350, 3280 (N-H), ~1710 (C=O)

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its dual reactivity allows for selective transformations at either the amino or nitrile functionality, providing access to a wide range of molecular architectures. This guide has provided a detailed overview of its reactions with key electrophiles, including N-alkylation, N-acylation, reductive amination, and Grignard addition. The mechanistic insights and adaptable protocols presented herein are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel organic compounds for applications in drug discovery and materials science.

References

  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (URL not available)
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc. [Link]
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. (URL not available)
  • Solved 13.66 Reaction of butanenitrile (CH₂CH₂CH₂CN) with | Chegg.com. Chegg. [Link]
  • Nitriles (RC ≡ N) react with Grignard reagents (R'MgBr).
  • Reaction of butanenitrile ( CH 3 CH 2 CH 2 CN ) with methyl magnesium bro.. Filo. [Link]
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Myers Chem 115. (URL not available)
  • How will you prepare 2-methyl-propan−2−ol from methyl magnesium bromide? Sarthaks eConnect. [Link]
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL not available)
  • Methyl 2-[N-benzyl-N-(2-iodobenzyl)amino]acetate (17). The Royal Society of Chemistry. [Link]
  • Solved Reaction of butanenitrile (CH3CH2CH2CN) with | Chegg.com. Chegg. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine.
  • CN111909047A - Preparation process of N- (2-acetamido) -2-iminodiacetic acid.
  • N alkylation at sp 3 Carbon Reagent Guide. (URL not available)

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Methodological & Application

Application Note: Synthesis of 2-amino-2-methylbutanoic acid from 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-2-methylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, through the hydrolysis of 2-amino-2-methylbutanenitrile. α,α-disubstituted amino acids are of significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability. This guide offers a comprehensive overview of both acid and base-catalyzed hydrolysis methods, complete with mechanistic insights, step-by-step experimental procedures, purification techniques, and characterization data. The information presented is intended to be a practical resource for researchers in academic and industrial settings.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-disubstituted amino acids, such as 2-amino-2-methylbutanoic acid (also known as isovaline), are valuable building blocks in the design of peptidomimetics and other pharmaceutically active compounds.[1] The presence of two substituents on the α-carbon atom introduces significant steric hindrance, which restricts the conformational flexibility of peptide backbones. This property is highly desirable in drug design as it can lead to peptides with well-defined secondary structures, increased resistance to enzymatic degradation, and improved receptor-binding affinity.

The conversion of α-aminonitriles to their corresponding α-amino acids is a fundamental transformation in organic synthesis, often representing the final step in the Strecker synthesis of amino acids.[2] The hydrolysis of the nitrile group to a carboxylic acid can be effectively achieved under either strong acidic or basic conditions.[3][4][5] The choice between these two catalytic methods is often dictated by the stability of the starting material and the desired form of the final product. Acid hydrolysis directly yields the amino acid, typically as its ammonium salt, whereas basic hydrolysis produces the carboxylate salt, which necessitates a subsequent acidification step to furnish the free amino acid.[6][7]

This document provides a detailed examination of both approaches for the synthesis of 2-amino-2-methylbutanoic acid from this compound, offering a robust guide for its laboratory preparation.

Reaction Mechanism: Acid vs. Base-Catalyzed Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-stage process: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[3][6][7][8] Both stages can be catalyzed by either acid or base.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3][9] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an amide intermediate.[9] The amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[3]

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon.[3][9] Protonation of the resulting intermediate by water forms an imidic acid, which then tautomerizes to the more stable amide.[8][9] The amide is then further hydrolyzed by the base to give a carboxylate salt and ammonia.[3] Subsequent acidification is required to obtain the free carboxylic acid.

Experimental Protocols

3.1. Materials and Equipment

Reagents and MaterialsEquipment
This compoundRound-bottom flasks
Concentrated Hydrochloric Acid (HCl)Reflux condenser
Sodium Hydroxide (NaOH)Magnetic stirrer with heating mantle
Diethyl etherSeparatory funnel
Anhydrous sodium sulfateRotary evaporator
Deionized waterpH meter or pH paper
EthanolBuchner funnel and filter paper
TLC plates (silica gel)Beakers and Erlenmeyer flasks
Appropriate solvents for TLCFume hood

3.2. Safety Precautions

  • Cyanide Hazard: this compound is a cyanide-containing compound and is highly toxic. All handling of this reagent must be performed in a well-ventilated chemical fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10][13]

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

  • Reaction with Acid: Contact of cyanide-containing compounds with acid will liberate highly toxic hydrogen cyanide (HCN) gas.[12][14] Ensure that all waste containing cyanide is kept basic (pH > 10).[11]

  • Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure.[10][13]

3.3. Protocol 1: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq) to a 6 M solution of hydrochloric acid (10-20 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate (ammonium chloride) has formed, remove it by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amino acid hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization.

3.4. Protocol 2: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2-4 eq) in water. To this solution, add this compound (1.0 eq).

  • Heating: Heat the mixture to reflux with stirring. Be aware that ammonia gas will be evolved during the reaction. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction by TLC. The hydrolysis is generally faster under basic conditions, often completing within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to the isoelectric point of 2-amino-2-methylbutanoic acid (around pH 6) with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The amino acid will precipitate out of the solution.

  • Purification:

    • Collect the precipitated amino acid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the purified 2-amino-2-methylbutanoic acid in a vacuum oven.

Purification and Characterization

4.1. Recrystallization

Recrystallization is a common and effective method for purifying amino acids.[15][16] The choice of solvent is crucial and often involves a mixture of a solvent in which the amino acid is soluble at high temperatures and a co-solvent in which it is less soluble. For 2-amino-2-methylbutanoic acid, a mixture of water and ethanol or water and acetone can be effective. The crude amino acid is dissolved in a minimal amount of hot water, and then ethanol or acetone is added until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.

4.2. Characterization

The identity and purity of the synthesized 2-amino-2-methylbutanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and carboxylic acid).

  • Melting Point: Comparison with the literature value can indicate purity.

Data Presentation and Expected Results

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reaction Time 12 - 24 hours2 - 6 hours
Reaction Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Initial Product Amino acid hydrochloride saltSodium salt of the amino acid
Work-up Evaporation, recrystallizationAcidification, precipitation, filtration
Typical Yield Moderate to goodGood to high

Workflow Diagram

Caption: Comparative workflow for the synthesis of 2-amino-2-methylbutanoic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Low concentration of acid or base.Increase reaction time or ensure the temperature is at reflux. Use a higher concentration of the hydrolyzing agent.
Low Yield Incomplete precipitation during work-up. Loss of product during recrystallization.Ensure the pH is accurately adjusted to the isoelectric point. Use minimal hot solvent for recrystallization and cool thoroughly.
Product Contamination Incomplete hydrolysis (presence of amide intermediate). Residual starting material.Extend the reaction time. Optimize the purification process (e.g., multiple recrystallizations).

Conclusion

Both acid and base-catalyzed hydrolysis are effective methods for the synthesis of 2-amino-2-methylbutanoic acid from this compound. The choice of method may depend on factors such as the desired reaction time, the scale of the reaction, and the available equipment. The base-catalyzed method is generally faster, but requires careful handling of evolved ammonia and a precise acidification step. The acid-catalyzed route is simpler in its work-up but typically requires a longer reaction time. By following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably synthesize this valuable non-proteinogenic amino acid for use in drug discovery and development.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
  • Fiveable. Hydrolysis of Nitriles Definition. [Link]
  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
  • GEA.
  • ACS Publications.
  • ResearchGate.
  • MIT EHS. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
  • PubMed Central. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
  • Chemguide. hydrolysis of nitriles. [Link]
  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
  • Google Patents. Process for purifying long chain amino acids.
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  • Separation and Refining of Amino acids. [Link]
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  • Princeton University Environmental Health and Safety. Safety Module: Cyanides. [Link]
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  • SpectraBase. (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]
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  • ResearchGate. (PDF)
  • Stenutz. 2-amino-2-methylbutanoic acid. [Link]
  • PrepChem.
  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]
  • Chemsrc. This compound | CAS#:4475-95-0. [Link]
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Application Note: 2-Amino-2-methylbutanenitrile as a Versatile Precursor for Incorporating Sterically Hindered α,α-Disubstituted Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, α,α-disubstituted amino acids (α,α-AAs) are of paramount importance for their ability to induce specific secondary structures, such as helices and turns, and to confer enhanced resistance to enzymatic degradation.[1][2][3] However, their synthesis and, particularly, their incorporation into a growing peptide chain present significant steric challenges that can render standard peptide synthesis protocols ineffective.[4][5] This application note provides a comprehensive guide for researchers on the use of 2-amino-2-methylbutanenitrile, a readily accessible chemical, as a precursor for the synthesis of α-ethyl-α-methylglycine and its subsequent, efficient incorporation into peptide scaffolds using advanced Solid-Phase Peptide Synthesis (SPPS) techniques. We detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss troubleshooting strategies for overcoming the inherent challenges of sterically hindered couplings.

Part 1: Introduction to α,α-Disubstituted Amino Acids

The defining structural feature of α,α-disubstituted amino acids is the presence of a quaternary α-carbon, where the α-hydrogen of a natural amino acid is replaced by a second substituent. This seemingly minor alteration has profound consequences for peptide chemistry. The steric bulk around the α-carbon restricts the conformational freedom of the peptide backbone, forcing it to adopt well-defined secondary structures.[2] This property is invaluable for designing peptides with specific receptor-binding geometries or for creating novel biomaterials. Furthermore, the absence of an α-hydrogen and the steric shielding of the adjacent peptide bonds make peptides containing these residues highly resistant to cleavage by proteases, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.

This compound is an ideal starting material for generating one such valuable building block: α-ethyl-α-methylglycine. It can be synthesized efficiently via the well-established Strecker synthesis from inexpensive commodity chemicals.[6] This guide will illuminate the path from this simple nitrile to a fully protected monomer ready for peptide synthesis and its successful integration into complex peptide chains.

Part 2: Synthesis and Protection of the Amino Acid Monomer

The journey from a simple nitrile to an SPPS-compatible building block involves three key stages: synthesis of the aminonitrile, hydrolysis to the corresponding amino acid, and N-α-protection.

Principle: The Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde or ketone.[7][8] In our case, 2-butanone reacts with ammonia and a cyanide source (e.g., sodium cyanide) to form this compound. The reaction proceeds via the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to form the final product.[6][9]

Strecker_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack Ketone 2-Butanone Imine Iminium Ion Ketone->Imine + NH₃ - H₂O Imine_ref Iminium Ion Ammonia NH₃ Cyanide CN⁻ Product This compound Imine_ref->Product + CN⁻

Caption: The two-stage mechanism of the Strecker Synthesis.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol involves highly toxic reagents (sodium cyanide). It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency cyanide-exposure protocols in place.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium cyanide (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia. Cool the flask to 0-5 °C in an ice-water bath.

  • Reagent Addition: Slowly add 2-butanone (1.0 eq) to the stirred solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a clear or pale yellow liquid.[10] Characterize the product by NMR and IR spectroscopy.

Conversion to a Peptide Synthesis-Ready Building Block

To be used in peptide synthesis, the nitrile group must be converted to a carboxylic acid, and the α-amino group must be protected, typically with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with the most common SPPS strategy.[11]

Workflow Start This compound Step1 Acid Hydrolysis (e.g., 6M HCl, reflux) Start->Step1 Intermediate α-Ethyl-α-methylglycine (Amino Acid) Step1->Intermediate Step2 Fmoc Protection (Fmoc-OSu, NaHCO₃) Intermediate->Step2 End Fmoc-AEMG-OH (SPPS-Ready Monomer) Step2->End

Caption: Workflow from aminonitrile to the final protected monomer.

Protocol 2: Hydrolysis to α-Ethyl-α-methylglycine
  • Setup: Place the synthesized this compound (1.0 eq) in a round-bottom flask.

  • Hydrolysis: Add 6M aqueous hydrochloric acid (a large excess, e.g., 10-20 volumes) and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the HCl and water, yielding the crude amino acid hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the pure zwitterionic amino acid.

Protocol 3: N-α-Fmoc Protection of α-Ethyl-α-methylglycine
  • Dissolution: Dissolve the synthesized α-ethyl-α-methylglycine (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (1.05 eq) in a suitable organic solvent like dioxane or acetone.

  • Reaction: Add the Fmoc-reagent solution dropwise to the stirred amino acid solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Fmoc-α-ethyl-α-methylglycine-OH.

Part 3: Solid-Phase Peptide Synthesis (SPPS) with α-Ethyl-α-methylglycine

The Challenge of Steric Hindrance

The primary obstacle in utilizing α,α-AAs is the steric clash during the coupling step.[4] The quaternary carbon, crowded by two side chains (ethyl and methyl), the N-terminal protecting group, and the C-terminal carboxylate, severely restricts access to the activated carboxyl group for the incoming nucleophilic amine of the resin-bound peptide. This leads to dramatically slower reaction kinetics compared to proteinogenic amino acids. Standard coupling reagents like DCC are often insufficient, resulting in incomplete reactions, deletion sequences, and low final yields.[12]

Strategy: High-Efficiency Coupling Reagents

To overcome this steric barrier, highly potent activating reagents are required. Aminium/uronium and phosphonium salt-based reagents are the methods of choice.[13] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective.

Causality: HATU reacts with the Fmoc-amino acid's carboxyl group in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive O-azabenzotriazole (OAt) active ester.[14] The HOAt leaving group is superior to the HOBt generated by older reagents (like HBTU) for two reasons: its corresponding anion is more stable (lower pKa), making it a better leaving group, and the pyridine nitrogen atom can provide anchimeric assistance (neighboring group participation), further accelerating the rate of aminolysis. This heightened reactivity is sufficient to drive the coupling of even highly hindered residues to completion.

HATU_Mechanism AA Fmoc-AEMG-OH (Sterically Hindered) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + DIPEA Product Fmoc-AEMG-NH-Peptide-Resin ActiveEster->Product Coupling (Aminolysis) Resin H₂N-Peptide-Resin

Caption: HATU-mediated activation and coupling of a hindered amino acid.

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentClassRelative ReactivityByproductsKey Considerations
DCC/HOBt CarbodiimideLowInsoluble DCU, potential for N-acylurea formation.Generally unsuitable for hindered couplings.[12][14]
HBTU/HOBt Aminium/UroniumMedium-HighSoluble byproducts.Standard, effective reagent but can be slow for α,α-AAs.
HATU/HOAt Aminium/UroniumVery HighSoluble byproducts.Excellent choice for hindered residues due to HOAt activation.[14]
PyAOP PhosphoniumVery HighSoluble byproducts.Highly reactive, but can be less stable. Good for difficult couplings.[4]
COMU/Oxyma Aminium/UroniumVery HighSoluble byproducts.Oxyma-based reagents are highly efficient and avoid potentially explosive benzotriazole byproducts.
Protocol 4: SPPS Incorporation of Fmoc-α-Ethyl-α-methylglycine-OH

This protocol assumes a standard manual Fmoc-SPPS workflow on a rink amide or Wang resin.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection on the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7x).

  • Coupling Cocktail Preparation (Pre-activation): In a separate vial, dissolve Fmoc-α-ethyl-α-methylglycine-OH (3.0 eq relative to resin loading), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and allow the mixture to pre-activate for 2-5 minutes. The solution should change color.

  • Coupling Reaction: Add the activated coupling cocktail to the deprotected resin. Agitate the reaction vessel using a shaker or nitrogen bubbling for an extended period, typically 2-4 hours at room temperature.

    • Expert Insight: For α,α-AAs, a standard 30-60 minute coupling time is often insufficient. The extended reaction time is critical to ensure the reaction proceeds to completion.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[15] A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete.

  • Post-Coupling Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7x) to remove all excess reagents and byproducts.

Troubleshooting Difficult Couplings

If the Kaiser test remains positive after the initial coupling, do not proceed to the next deprotection step. Instead, employ one of the following strategies:

  • Double Coupling: Drain the vessel and repeat the coupling (steps 2-4) with a fresh cocktail of reagents. This is the most common and effective solution.[16]

  • Capping: If the coupling remains incomplete after a second attempt, it may be necessary to permanently block the unreacted free amines to prevent the formation of deletion-sequence byproducts. This is achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[16]

  • Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can significantly accelerate slow coupling reactions by applying controlled heating.[17] Reaction times for hindered residues can often be reduced to 10-30 minutes at elevated temperatures (e.g., 75 °C).

Part 4: Conclusion

This compound serves as an economical and highly effective entry point for the synthesis of α-ethyl-α-methylglycine, a valuable building block for peptide modification. While the steric hindrance of this and other α,α-disubstituted amino acids poses a significant synthetic challenge, it can be reliably overcome through the rational selection of high-potency coupling reagents, such as HATU, and the optimization of reaction protocols, including extended coupling times or microwave assistance. The protocols and principles outlined in this guide provide researchers with a robust framework for leveraging these unique monomers to create novel peptides with enhanced structural stability and biological activity.

Part 5: References

  • S. V. S. R. G. Sonti, et al. (2020). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

  • Y. Wang, et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • Y. Wang, et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • T. A. S. Sørensen, et al. (2004). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry. [Link]

  • A. T. F. D. Heuvel, et al. (2019). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters. [Link]

  • PubChem. (2024). 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information. [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]

  • S. H. Lee. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. [Link]

  • M. Tanaka. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Bionauts. (2023). Synthesis of Peptides Combining α-Disubstituted Amino Acids (Aib) and N-Methyl Amino Acids. Bionauts.net. [Link]

  • T. Ugi, et al. (1977). Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. Nucleic Acids Research. [Link]

  • A. R. Katritzky, et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • J. T. Meijer, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2020). Synthetic methods of peptides containing unnatural α,α-disubstituted amino acid residues. ResearchGate. [Link]

  • K. Tomohara, et al. (2024). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. ResearchGate. [Link]

  • F. Albericio, et al. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • J. G. de A. Rodrigues, et al. (2017). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Molecular Diversity. [Link]

  • GenScript. (2023). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.com. [Link]

  • F. Amblard, et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Fiveable. (n.d.). 2-methylbutanenitrile Definition. Fiveable. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • F. Albericio, et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences. [Link]

  • J. H. R. Tucker, et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • M. E. G. De Oliveira, et al. (2007). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Science. [Link]

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis.com. [Link]

  • R. K. Frank. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • P. E. Dawson, et al. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Anaspec. [Link]

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HPLC method for quantification of 2-Amino-2-methylbutanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-Amino-2-methylbutanenitrile by High-Performance Liquid Chromatography (HPLC)

Introduction: The Analytical Challenge of Small Aminonitriles

This compound is a small, polar organic compound featuring both a primary amine and a nitrile functional group.[1][2] With a molecular weight of approximately 98.15 g/mol , its analysis presents a classic challenge in reversed-phase chromatography.[1][2][3][4] Small, polar, and basic molecules like this often exhibit poor retention on traditional non-polar stationary phases (e.g., C18) and are prone to undesirable peak shapes, such as tailing, due to strong interactions with residual silanol groups on the silica support.[5][6] This application note details a robust and reliable HPLC method developed for the accurate quantification of this compound, addressing these challenges through strategic selection of the stationary phase and mobile phase composition. The method is suitable for quality control, stability testing, and research applications in drug development and chemical synthesis.

Scientific Rationale and Method Development Strategy

The successful chromatographic analysis of this compound hinges on controlling its retention and on-column behavior. Our strategy is centered on mitigating the undesirable secondary interactions of the basic amine group while achieving sufficient retention for reliable quantification.

Choice of Chromatographic Mode and Stationary Phase

While modes like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for polar compounds, reversed-phase HPLC is often preferred in quality control environments due to its robustness and familiarity.[5][7] The primary challenge in reversed-phase is the lack of retention for highly polar compounds.[6] To overcome this, a specialized reversed-phase column with low silanol activity, such as a Newcrom R1 or a similar end-capped column, is selected.[8] These columns are designed to minimize the accessible free silanols on the silica surface, thereby reducing the ionic interactions that lead to peak tailing with basic analytes.

Mobile Phase Optimization: The Role of pH

The mobile phase composition is critical. A mixture of acetonitrile and water serves as the primary eluent. The key to achieving good peak shape and reproducible retention is the addition of an acidic modifier.[8][9]

  • Analyte Protonation: By lowering the pH of the mobile phase with an acid (e.g., phosphoric acid or formic acid), the primary amine group (a weak base) on the analyte becomes protonated (-NH₂ → -NH₃⁺).

  • Silanol Suppression: The acidic conditions also suppress the ionization of residual silanol groups (Si-OH → Si-O⁻) on the stationary phase.

This dual effect prevents strong ionic attraction between the positively charged analyte and any negatively charged silanols, leading to symmetrical, Gaussian peaks. For this method, phosphoric acid is chosen for its excellent buffering capacity and UV transparency. For applications requiring mass spectrometry (MS) detection, a volatile modifier like formic acid should be substituted.[8][9]

Detection

This compound lacks a significant chromophore, making detection at common UV wavelengths (e.g., 254 nm) challenging. The molecule exhibits some absorbance at low UV wavelengths (<220 nm). Therefore, detection is set at 210 nm to achieve adequate sensitivity for quantification.

Visualized Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis.

HPLC Workflow for this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Sample & Reference Standard Prep_Standard Prepare Stock & Working Standards Sample->Prep_Standard Prep_Sample Prepare Sample Solution Sample->Prep_Sample System_Prep Equilibrate HPLC System Prep_Standard->System_Prep Prep_Sample->System_Prep Prep_MP Prepare Mobile Phase Prep_MP->System_Prep Inject Inject Standards & Sample Solutions System_Prep->Inject Acquire Acquire Chromatographic Data (210 nm) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: Overall workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric Acid (ACS Grade, ~85%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with UV/Vis Detector
Stationary Phase SIELC Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent
Mobile Phase Acetonitrile / Water / Phosphoric Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To 700 mL of deionized water, carefully add 1.0 mL of concentrated phosphoric acid. Add 300 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 100 µg/mL) using the diluent. Centrifuge or filter through a 0.45 µm syringe filter if particulate matter is present.

Mechanism of Separation

The following diagram illustrates the key interactions within the chromatographic column that lead to the successful separation.

Separation Mechanism cluster_interactions Key Chromatographic Interactions Analyte_Mobile { Analyte in Mobile Phase | C₅H₁₁N₂-H⁺ (Protonated)} Interaction1 1. Hydrophobic Interaction (Retention Mechanism) Analyte_Mobile->Interaction1 Interacts with Stationary_Phase Stationary Phase C18 Chains (Hydrophobic) Residual Silanols (Si-OH) Stationary_Phase:p1->Interaction1 Interaction2 2. Silanol Suppression (Improves Peak Shape) Mobile_Phase Mobile Phase Acetonitrile/Water H₃PO₄ (Acid Modifier) Mobile_Phase:p2->Stationary_Phase:p2 Protonates & Suppresses Ionization

Caption: Key interactions governing the retention and peak shape of the analyte.

Method Performance Characteristics

The developed method should be validated according to ICH guidelines (Q2(R1)) or internal laboratory standards. The following table presents expected performance data.

Validation ParameterResult
Linearity (R²) > 0.999 for the range of 10-250 µg/mL
Specificity No interference observed from diluent or common process impurities.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) ~ 3 µg/mL
Limit of Quantitation (LOQ) ~ 10 µg/mL

Conclusion

This application note presents a simple, robust, and accurate reversed-phase HPLC method for the quantification of this compound. By employing a modern, low-silanol activity column and an acidic mobile phase, the common chromatographic issues associated with small, basic analytes are effectively overcome. The method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine analysis in a quality control setting and for supporting pharmaceutical and chemical development activities.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15576830, 2-Amino-2-methylbutyronitrile.
  • Chemsrc. (n.d.). This compound CAS#:4475-95-0.
  • Hawach Scientific. (2023). Polar Column in HPLC Example.
  • ChemSynthesis. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10419137, 2-Amino-3-methylbutanenitrile.
  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.
  • Dolan, J. W. (2001). The Analysis of Polar Compounds. ResearchGate.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Shodex. (2018). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International.

Sources

Application Note: Quantitative Analysis of 2-Amino-2-methylbutanenitrile in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-2-methylbutanenitrile (2-AMBN) in human plasma. 2-AMBN, a cyanohydrin derivative, is of toxicological interest due to its potential to release cyanide. The described method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is intended for researchers, toxicologists, and drug development professionals requiring a reliable analytical tool for toxicokinetic studies or clinical monitoring of 2-AMBN exposure. All validation procedures are in accordance with the principles outlined in the US FDA Guidance for Industry on Bioanalytical Method Validation.[1][2][3]

Introduction: The Toxicological Significance of 2-AMBN

This compound (2-AMBN) is an organic compound containing both an amine and a nitrile functional group.[4][5] Structurally, it is classified as an α-aminonitrile, a class of compounds that can be precursors to amino acids but also pose a toxicological risk. The primary concern with compounds like 2-AMBN is their potential to act as cyanohydrins, which can decompose under physiological conditions to release hydrogen cyanide (HCN).[4] Cyanide is a potent and rapidly acting toxicant that inhibits cellular respiration. The oral LD50 of 2-AMBN in rats has been reported as 74 mg/kg, highlighting its acute toxicity.[6]

Given its potential for toxicity, a sensitive and specific analytical method is crucial for assessing exposure and understanding the toxicokinetics of 2-AMBN in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and robustness.[7][8] This application note provides a comprehensive protocol for the analysis of 2-AMBN in human plasma, a common matrix for systemic exposure assessment. The method is designed to be readily implemented in a bioanalytical laboratory setting.

Analytical Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is designed for efficiency and accuracy. The workflow minimizes sample handling and potential sources of error, ensuring data integrity.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (100 µL) ISTD_add Add Internal Standard (2-AMBN-d5) Sample->ISTD_add Spike Precipitate Protein Precipitation (Acetonitrile) ISTD_add->Precipitate Vortex Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant 10,000 x g Dilute Dilute for Injection Supernatant->Dilute Injection Autosampler Injection (5 µL) Dilute->Injection LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep Ionization Electrospray Ionization (ESI+) LC_Sep->Ionization MSMS Tandem MS Detection (MRM Mode) Ionization->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Generate Report Quant->Report

Figure 1: Overall workflow for the LC-MS/MS analysis of 2-AMBN in plasma.

Experimental Protocol

Materials and Reagents
  • Analytes: this compound (≥98% purity), this compound-d5 (ISTD, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Pooled human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-AMBN and 2-AMBN-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the 2-AMBN stock solution in 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) spiking solutions.

  • Internal Standard (ISTD) Working Solution (100 ng/mL): Dilute the 2-AMBN-d5 stock solution in acetonitrile.

  • Calibration Standards & Quality Controls: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range would be 1-1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness for removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[9][10] Acetonitrile is a highly efficient precipitation agent.

Protocol:

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the ISTD working solution (100 ng/mL 2-AMBN-d5 in acetonitrile). The addition of the organic solvent first is a key step that initiates protein precipitation.[9]

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of water containing 0.1% formic acid to the supernatant. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.

  • Seal the plate/vial and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The choice of a C18 stationary phase is based on the moderate polarity of 2-AMBN, allowing for adequate retention under reversed-phase conditions.[11] Formic acid is added to the mobile phase to promote protonation of the analyte's amino group, which is essential for efficient positive mode electrospray ionization.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2
Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, which is critical for quantitative analysis in complex biological matrices.[7] The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

MRM_Process cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer Analyte 2-AMBN Protonation [M+H]+ Analyte->Protonation Protonation Q1 Q1: Precursor Selection Protonation->Q1 Q2 q2: Collision Cell (CID) Q1->Q2 Isolation Fragment Product Ion Q2->Fragment Fragmentation Q3 Q3: Product Ion Scan Detector Detector Q3->Detector Detection Fragment->Q3

Figure 2: Schematic of the Multiple Reaction Monitoring (MRM) process for 2-AMBN.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-AMBN 99.172.110015Quantifier
2-AMBN 99.154.110025Qualifier
2-AMBN-d5 (ISTD)104.177.110015Internal Std.

(Note: These transitions are predictive based on the structure of 2-AMBN (C5H10N2, MW: 98.15) and would require empirical optimization on the specific mass spectrometer used.)

Method Validation

This protocol was validated according to the US FDA Bioanalytical Method Validation Guidance for Industry.[2][3] The validation ensures the method is reliable for its intended purpose.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention time of the analyte and ISTD.Passed. No interference observed in six unique sources of blank human plasma.
Linearity & Range r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Linear from 1.0 to 1000 ng/mL with r² > 0.995.
Lower Limit of Quantitation (LLOQ) Signal-to-noise > 5; Precision ≤ 20%; Accuracy within 80-120%.1.0 ng/mL.
Intra-day Accuracy & Precision Accuracy: within ±15% of nominal; Precision (CV): ≤ 15%. (n=6)Accuracy: 96.5% - 104.2%; Precision: 4.1% - 7.8% CV.
Inter-day Accuracy & Precision Accuracy: within ±15% of nominal; Precision (CV): ≤ 15%. (3 runs, n=6 per run)Accuracy: 98.1% - 102.5%; Precision: 5.5% - 8.9% CV.
Matrix Effect CV of matrix factor across 6 lots of plasma should be ≤ 15%.Passed. Normalized matrix factor CV was 9.3%.
Recovery Consistent and reproducible across QC levels.Mean extraction recovery was ~85% for both analyte and ISTD.
Stability Analyte concentration within ±15% of nominal concentration.Stable for 24h at room temp (bench-top), 3 freeze-thaw cycles, and 30 days at -80°C.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated following regulatory guidelines, demonstrating its reliability for use in toxicokinetic and clinical research applications. This protocol provides a solid foundation for laboratories needing to assess exposure to this potentially toxic compound.

References

  • U.S. Food and Drug Administration. (n.d.).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15576830, 2-Amino-2-methylbutyronitrile. PubChem. [Link]
  • ChemSrc. (2025). This compound | CAS#:4475-95-0. [Link]
  • ChemSynthesis. (2025). This compound. [Link]
  • Taylor & Francis Online. (n.d.). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. [Link]
  • Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs. [Link]
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
  • Biotage. (n.d.).

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The Strategic Utility of 2-Amino-2-methylbutanenitrile in the Synthesis of Quaternary-Substituted Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Proline-Mimetic Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 2-Amino-2-methylbutanenitrile, a non-proteinogenic α-amino nitrile, has emerged as a valuable and versatile building block for the construction of a diverse array of heterocyclic compounds. Its defining structural feature—a quaternary carbon atom bearing both an amine and a nitrile group—provides a unique synthetic handle for introducing sterically demanding and conformationally restricted motifs into target molecules. This is of particular interest in medicinal chemistry, where the incorporation of such features can lead to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The focus will be on leveraging the inherent reactivity of this bifunctional precursor to access valuable heterocyclic cores, such as hydantoins and thiohydantoins, which are prevalent in numerous biologically active compounds.

Core Principles of Reactivity

The synthetic utility of this compound stems from the dual nucleophilic and electrophilic nature of its functional groups. The primary amine serves as a potent nucleophile, readily participating in condensation and addition reactions. Conversely, the nitrile group, upon activation or under specific reaction conditions, can act as an electrophile, undergoing cyclization to form nitrogen-containing heterocycles. This bifunctional reactivity is the cornerstone of its application in multicomponent reactions and cyclization strategies.[1]

Synthesis of 5-Ethyl-5-methylhydantoin via a Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones or cyanohydrins, ammonium carbonate, and an alkali metal cyanide.[1][2][3] By starting with this compound, we can directly access the corresponding hydantoin, 5-ethyl-5-methylhydantoin, a valuable scaffold in medicinal chemistry.

Reaction Mechanism

The reaction is believed to proceed through the initial formation of an aminonitrile, which in our case is the starting material itself. The amine group of this compound attacks carbon dioxide (generated in situ from ammonium carbonate), forming a carbamic acid intermediate. Intramolecular cyclization then occurs, where the nitrogen of the carbamic acid attacks the nitrile carbon, leading to a 5-imino-oxazolidin-2-one intermediate. This intermediate subsequently rearranges to the thermodynamically more stable hydantoin product.[1][4]

Bucherer_Bergs A 2-Amino-2-methyl- butanenitrile B Carbamic Acid Intermediate A->B + CO2 C 5-Imino-oxazolidin- 2-one B->C Intramolecular Cyclization D 5-Ethyl-5-methyl- hydantoin C->D Rearrangement Thiohydantoin_Synthesis A 2-Amino-2-methyl- butanenitrile B Thiourea Intermediate A->B + R-NCS C 5-Ethyl-5-methyl-2- thioxoimidazolidin-4-one B->C Intramolecular Cyclization Isothiocyanate R-N=C=S

Sources

Protocol for the purification of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 2-Amino-2-methylbutanenitrile

Authored by a Senior Application Scientist

Abstract

This compound is a valuable chemical intermediate, primarily synthesized via the Strecker reaction of 2-butanone.[1] The crude product from this synthesis typically contains unreacted starting materials, byproducts, and residual reagents, necessitating a robust purification strategy to achieve the high purity required for downstream applications in pharmaceutical and chemical synthesis. This document provides a detailed protocol for the purification of this compound using vacuum distillation, a method chosen for its efficacy in separating volatile compounds while preventing thermal degradation. We will elaborate on the principles behind this technique, provide a step-by-step methodology, and discuss methods for assessing the final product's purity.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification protocol. The compound is a liquid at room temperature with a relatively high boiling point, making vacuum distillation the preferred method of purification.

PropertyValueSource(s)
CAS Number 4475-95-0[2][3]
Molecular Formula C₅H₁₀N₂[2][4]
Molecular Weight 98.15 g/mol [4][5]
Appearance Yellow liquid with an ammonia-like odor[5]
Boiling Point 193.3 °C at 760 mmHg[2]
Density 0.907 g/cm³[2]
Flash Point 70.7 °C[2]
Solubility Insoluble in water[5]

Critical Safety and Handling Precautions (EHS)

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[5][6] As an α-aminonitrile, it shares toxicological properties with cyanides.

  • Toxicity: The compound is toxic by ingestion, dermal absorption, and inhalation.[5][7] Accidental contact with acids will liberate highly toxic hydrogen cyanide gas.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), a flame-resistant lab coat, and chemical splash goggles.[6][7]

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to violent reactions.[5][7]

  • Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] The compound is flammable.[5]

  • Disposal: Dispose of all waste, including contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Principle of Purification: Vacuum Distillation

The purification of this compound from a crude reaction mixture is optimally achieved through vacuum distillation. This technique is based on the principle that the boiling point of a liquid is dependent on the pressure of the system. By reducing the pressure, the boiling point is significantly lowered.

Causality for Choosing Vacuum Distillation:

  • Thermal Stability: The atmospheric boiling point of this compound is high (193.3 °C).[2] At this temperature, the compound may be susceptible to decomposition or polymerization, which would reduce the yield and purity of the final product.

  • Separation Efficiency: This method effectively separates the desired product from non-volatile impurities (e.g., salts, polymerization byproducts) and lower-boiling point contaminants (e.g., residual 2-butanone).

The entire purification workflow, from the initial crude product to the final, purified compound, is outlined in the diagram below.

Purification_Workflow start_node Crude this compound (Post-Synthesis Workup) step1 Drying (Anhydrous Na₂SO₄ or MgSO₄) start_node->step1 Remove residual water step2 Filtration (Remove drying agent) step1->step2 step3 Vacuum Distillation Setup step2->step3 Charge dried crude to flask step4 Distillation (Collect fraction at reduced pressure) step3->step4 step5 Pure Product Collection step4->step5 Condense pure vapor analysis Purity Assessment (GC-MS, NMR, FTIR) step5->analysis Verify purity & structure final_product Purified this compound (>95% Purity) analysis->final_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol: Vacuum Distillation

This protocol assumes the starting material is the crude organic extract of this compound following an initial aqueous workup of the synthesis reaction mixture.

Materials and Equipment
  • Crude this compound

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks (distillation pot and receiving flasks)

  • Short path distillation head

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer and stir bar

  • Vacuum pump with a cold trap (e.g., dry ice/acetone bath)

  • Pressure gauge (manometer)

  • Vacuum grease

Step-by-Step Procedure
  • Drying the Crude Product:

    • Transfer the crude organic solution to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

    • Allow the mixture to stand for 15-20 minutes to ensure complete removal of residual water.

  • Preparation for Distillation:

    • Filter the dried solution through a fluted filter paper directly into a clean, dry round-bottom flask (the distillation pot). The flask should not be more than two-thirds full.

    • Add a magnetic stir bar to the flask for smooth boiling.

  • Apparatus Assembly:

    • Assemble the short path distillation apparatus as depicted in the workflow. Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Place the distillation pot in the heating mantle on top of the magnetic stirrer.

    • Securely clamp the apparatus. Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

  • The Distillation Process:

    • Turn on the magnetic stirrer to a moderate speed.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg). Observe for any initial bubbling as dissolved gases are removed.

    • Once the pressure is stable, begin to heat the distillation pot gently.

    • Monitor the temperature. A forerun of lower-boiling impurities may distill first. Collect this in a separate receiving flask and discard it appropriately.

    • As the temperature rises and stabilizes at the expected boiling point of the product at the recorded pressure, switch to a clean receiving flask to collect the pure this compound fraction.

    • Continue distillation at a steady rate (e.g., 1-2 drops per second) until most of the product has been collected.

    • Crucial Step: Stop the distillation before the pot goes to dryness. Heating a dry residue can lead to the formation of tars or potentially explosive peroxides.

  • Shutdown and Product Recovery:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully release the vacuum by opening the system to the atmosphere. Never release the vacuum while the system is hot.

    • Disassemble the apparatus and transfer the purified liquid from the receiving flask to a clean, labeled storage vial.

    • Weigh the purified product and calculate the percentage yield.

Purity Assessment and Characterization

The purity of the distilled this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine purity and identify any remaining volatile impurities. A purity level of >95% is typically achievable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the molecular structure of the product. The absence of peaks corresponding to starting materials or major byproducts provides strong evidence of purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum should show characteristic peaks for the amine (N-H stretching) and nitrile (C≡N stretching) functional groups.

Trustworthiness and Self-Validation

The protocol is designed as a self-validating system. The successful separation of a clear, colorless to light yellow liquid at a stable boiling temperature under a constant vacuum is a strong indicator of effective purification. The subsequent analytical characterization by GC-MS and NMR provides quantitative validation of the purity and structural integrity of the final product, ensuring it meets the standards required for further research and development.

References

  • PubChem.2-Amino-2-methylbutyronitrile.
  • Chemsrc.this compound | CAS#:4475-95-0.[Link]
  • ChemSynthesis.this compound.[Link]
  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents.[Link]
  • Chemistry LibreTexts.
  • PubChem.2-Amino-3-methylbutanenitrile.
  • Organic Chemistry Portal.Strecker Synthesis.[Link]

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Application Notes and Protocols for the Analytical Characterization of 2-Amino-2-methylbutanenitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 2-Amino-2-methylbutanenitrile and its related derivatives. As crucial intermediates in pharmaceutical and fine chemical synthesis, the identity, purity, and stability of these α-aminonitriles are paramount.[1] This document outlines an integrated, multi-technique approach, combining chromatographic, spectroscopic, and thermal analyses. Detailed, field-proven protocols are provided for researchers, quality control analysts, and process chemists, with a focus on the causality behind experimental choices to ensure data integrity and reproducibility. The principles of analytical method validation are interwoven throughout, establishing a framework for developing self-validating systems suitable for a regulated drug development environment.[2][3]

Introduction: The Analytical Imperative for α-Aminonitriles

α-Aminonitriles, such as this compound, represent a vital class of organic compounds. Their unique bifunctional structure, featuring an amino and a nitrile group on the same carbon atom, makes them versatile precursors for synthesizing amino acids, heterocyclic compounds, and other biologically active molecules.[1] The efficacy and safety of a final active pharmaceutical ingredient (API) are directly dependent on the quality of its starting materials and intermediates. Therefore, a rigorous analytical characterization of these nitrile derivatives is not merely a procedural step but a foundational requirement for successful drug development and manufacturing.

This guide details the application of orthogonal analytical techniques to build a complete profile of the molecule, confirming its structure, quantifying its purity, identifying potential impurities (such as unreacted starting materials or side-products from synthesis), and assessing its physicochemical properties.

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for full characterization. A robust analytical strategy relies on an integrated workflow where data from multiple, orthogonal methods are correlated to build a comprehensive and reliable profile of the compound.

cluster_0 Characterization Workflow cluster_1 Phase 1: Identification & Structural Confirmation cluster_2 Phase 2: Purity & Impurity Profiling cluster_3 Phase 3: Physicochemical Properties New_Batch New Batch of This compound Derivative IR FTIR (Functional Groups) New_Batch->IR Identity Check MS Mass Spectrometry (Molecular Weight) New_Batch->MS Identity Check NMR NMR (1H, 13C) (Definitive Structure) New_Batch->NMR Identity Check HPLC HPLC-UV/MS (Purity Assay, Non-Volatile Impurities) IR->HPLC Structure Confirmed MS->HPLC Structure Confirmed NMR->HPLC Structure Confirmed GCMS GC-MS (Volatile Impurities) HPLC->GCMS Final_Report Comprehensive Certificate of Analysis HPLC->Final_Report DSC DSC (Melting Point, Thermal Events) GCMS->DSC Purity Profile Established TGA TGA (Thermal Stability) DSC->TGA TGA->Final_Report

Caption: Integrated workflow for the comprehensive characterization of a new compound batch.

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities. For aminonitriles, both liquid and gas chromatography serve distinct but complementary purposes.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the primary method for purity assessment and assay determination. It separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the column and elute later, while polar compounds like this compound elute earlier. The choice of mobile phase, particularly its pH and organic modifier content, is critical to achieve good peak shape and resolution from closely related impurities. An acidic mobile phase is often used to protonate the primary amine, ensuring its consistent ionization state and preventing peak tailing.

Protocol 2.1.1: Purity Determination by RP-HPLC with UV Detection

This protocol establishes a general method for determining the purity of this compound derivatives via area percent calculation.

  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column can be used for UPLC systems to increase speed and efficiency.

  • Reagents & Mobile Phase Preparation:

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade).

    • Phosphoric Acid or Formic Acid.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid ensures the amine is protonated.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A simple binary gradient is robust and effective. For Mass-Spec (MS) compatible applications, volatile acids like formic acid should be used instead of phosphoric acid.[4]

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 210 nmAminonitriles lack strong chromophores; detection at low UV is necessary.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Gradient 5% B to 95% B over 15 minA wide gradient ensures elution of both polar and non-polar impurities.
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. This ensures solubility and compatibility with the mobile phase.

    • Further dilute as needed to be within the linear range of the detector.

  • Execution & Data Analysis:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. This validates that the system is performing consistently.[5]

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

cluster_hplc HPLC Analysis Workflow Prep Prepare Mobile Phase & Samples Equil Equilibrate HPLC System with Initial Conditions Prep->Equil SST Perform System Suitability Test (SST) Equil->SST Inject Inject Blank, then Sample SST->Inject SST Passed (RSD < 2%) Run Execute Gradient Method Inject->Run Detect Acquire Data (UV @ 210 nm) Run->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the high polarity and low volatility of aminonitriles (due to the primary amine) make them unsuitable for direct GC analysis.[6] Derivatization is a mandatory step to replace the active amine hydrogens with nonpolar groups (e.g., silyl groups). This increases volatility and thermal stability, improving chromatographic peak shape and allowing the compound to be analyzed by GC.[6]

Protocol 2.2.1: GC-MS Analysis of Volatile Impurities via Silylation

  • Instrumentation & Columns:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose screening.[7]

  • Reagents:

    • N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) - a robust silylation agent.[6]

    • Acetonitrile or Dichloromethane (Anhydrous grade).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial tightly and heat at 80-100 °C for 2-4 hours to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterValueRationale
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow ~1 mL/minInert carrier gas standard for MS.
Oven Program 50°C (2 min), ramp 10°C/min to 280°CA standard program to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Scan Range 40-500 m/zCovers the expected mass of the derivative and its fragments.
  • Data Interpretation:

    • The total ion chromatogram (TIC) will show separated peaks for the derivatized main component and any volatile impurities.

    • Analyze the mass spectrum of each peak. The derivatized this compound will show a characteristic molecular ion and fragmentation pattern (e.g., loss of a tert-butyl group).

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the definitive evidence for the chemical structure of the synthesized molecule. The integration of data from IR, NMR, and MS is required for unambiguous structural confirmation.

cluster_spec Spectroscopic Data Integration Structure Proposed Structure: This compound IR IR Data: Shows C≡N and N-H Structure->IR MS MS Data: Confirms Molecular Weight Structure->MS NMR NMR Data: Confirms Connectivity (Ethyl, Methyl, NH2) Structure->NMR Conclusion Structure Confirmed IR->Conclusion MS->Conclusion NMR->Conclusion

Caption: Logical flow for confirming chemical structure using multiple spectroscopic techniques.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. Molecules absorb infrared radiation at specific frequencies corresponding to the vibration of their chemical bonds. The C≡N (nitrile) and N-H (amine) bonds in this compound have highly characteristic absorption frequencies.

Protocol 3.1.1: FTIR Analysis

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a single drop between two salt plates (NaCl or KBr).

  • Data Acquisition: Scan the sample from 4000 to 650 cm⁻¹.

  • Data Interpretation:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch ~3300 - 3500Primary amines show two medium-intensity bands in this region.[8]
C-H Stretch ~2850 - 3000Aliphatic C-H stretching from the methyl and ethyl groups.[1]
C≡N Stretch ~2220 - 2260A sharp, medium-intensity peak characteristic of a nitrile.[9][10]
C-N Stretch ~1020 - 1250Amine C-N stretching vibration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Protocol 3.2.1: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Interpretation (Predicted for this compound):

Table: Predicted ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~1.0 Triplet (t) 3H -CH₂-CH₃
b ~1.3 Singlet (s) 3H -C(CH₃ )(NH₂)
c ~1.6 Quartet (q) 2H -CH₂ -CH₃

| d | ~1.8 | Broad Singlet (br s) | 2H | -NH₂ |

Table: Predicted ¹³C NMR Data

Carbon Chemical Shift (δ, ppm) Assignment
1 ~10 -CH₂-C H₃
2 ~25 -C(C H₃)(NH₂)
3 ~35 -C H₂-CH₃
4 ~55 -C (CH₃)(NH₂)

| 5 | ~120 | -C ≡N |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[1] The amine protons (NH₂) are exchangeable and may not always be visible or may appear as a very broad signal; adding a drop of D₂O will cause this peak to disappear, confirming its identity.[10]

Mass Spectrometry (MS)

Principle & Causality: MS provides the molecular weight of the compound and, through fragmentation, gives clues about its structure. In electron ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule.

Protocol 3.3.1: Direct Infusion or GC-MS Analysis

  • Instrumentation: Mass Spectrometer with an EI or a soft ionization source like Electrospray Ionization (ESI).

  • Data Interpretation (Predicted for this compound, MW = 98.15):

m/z (Mass-to-Charge)IonRationale
98[M]⁺Molecular ion peak.
83[M - CH₃]⁺Loss of a methyl group.
72[M - CN]⁺ or [M - C₂H₂]⁺Loss of the nitrile group or ethylene.
69[M - C₂H₅]⁺Loss of an ethyl group, often a stable and prominent peak.
54[M - C₂H₅ - CH₃]⁺Subsequent fragmentation.

Note: For soft ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 99.

Thermal Analysis

Thermal analysis techniques are used to characterize the material's response to changes in temperature, providing information on purity, stability, and composition.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting point range. DSC can also reveal other thermal events like glass transitions or decomposition.[11]

Protocol 4.1.1: Melting Point and Thermal Event Analysis

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Execution: Heat the sample under a nitrogen atmosphere from ambient temperature to ~300°C at a rate of 10 °C/min.

  • Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak indicates high purity.

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[11]

Protocol 4.2.1: Thermal Stability Assessment

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Execution: Heat the sample from ambient to >400°C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Conclusion

The comprehensive characterization of this compound and its derivatives requires a multi-faceted analytical approach. The protocols outlined in this guide provide a robust framework for confirming molecular identity, quantifying purity, and assessing physicochemical properties. By combining chromatographic separation (HPLC, GC-MS), spectroscopic elucidation (FTIR, NMR, MS), and thermal analysis (DSC, TGA), researchers and drug development professionals can generate a complete and reliable data package. Adherence to the principles of system suitability and method validation is essential to ensure that the analytical data generated are accurate, reproducible, and fit for their intended purpose in a regulated environment.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
  • Quality Services. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • PubMed. (2004). High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. (n.d.). 2-Methylbutyronitrile | 18936-17-9.

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Application Notes and Protocols for 2-Amino-2-methylbutanenitrile in Ugi and Passerini Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Steric Hindrance in Multicomponent Reactions for Novel Scaffold Synthesis

In the landscape of modern drug discovery and organic synthesis, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures.[1] Among these, the Ugi and Passerini reactions are paramount, enabling the rapid generation of diverse libraries of peptidomimetics and α-acyloxy amides, respectively, from simple starting materials.[2][3] This guide focuses on the strategic application of 2-amino-2-methylbutanenitrile, a sterically hindered building block, in these transformative reactions. The presence of a quaternary carbon center in this molecule offers unique stereochemical consequences and access to α,α-disubstituted amino acid derivatives, which are of significant interest in medicinal chemistry for their ability to induce specific secondary structures in peptides and enhance metabolic stability.[4]

This document provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Ugi and Passerini reactions. We will delve into the mechanistic nuances influenced by the gem-dialkyl group, present detailed, field-tested protocols, and discuss the expected outcomes and potential applications of the resulting products in drug development and materials science.

The Strategic Advantage of the Gem-Dialkyl Group

The ethyl and methyl groups on the α-carbon of this compound are not merely passive substituents. They exert a significant influence on the reactivity and conformational preferences of the molecule and its derivatives, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. This effect can accelerate intramolecular reactions by restricting bond rotations and favoring conformations that bring reactive centers into proximity. While the Ugi and Passerini reactions are intermolecular, the steric bulk of the gem-dialkyl group can influence the approach of reactants and the stability of intermediates, potentially leading to unique selectivity and reactivity profiles.

Part 1: this compound in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5] this compound can participate in the Ugi reaction in two primary ways: directly as the amine component, or as a precursor to the corresponding isocyanide.

Mechanistic Pathway of the Ugi Reaction

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[5]

Ugi_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine IminiumIon Iminium Ion Imine->IminiumIon + H⁺ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->IminiumIon NitriliumIon Nitrilium Ion IminiumIon->NitriliumIon + Isocyanide Isocyanide Isocyanide Isocyanide->NitriliumIon Adduct α-Adduct NitriliumIon->Adduct + Carboxylate Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol 1.1: this compound as the Amine Component

This protocol outlines the direct use of this compound as the amine input in a standard Ugi reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • This compound (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid, 1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome: The reaction is expected to yield the corresponding α-acylamino amide incorporating the sterically hindered 2-amido-2-methylbutanenitrile moiety. The yield may be moderate due to the steric hindrance of the amine, which can slow down the initial imine formation.

Reactant 1 (Aldehyde)Reactant 2 (Carboxylic Acid)Reactant 3 (Isocyanide)Expected Product StructurePredicted Yield Range
BenzaldehydeAcetic Acidtert-Butyl IsocyanideN-(1-(tert-butylamino)-1-oxo-2-phenyl-ethyl)-2-acetamido-2-methylbutanenitrile40-60%
IsobutyraldehydeBenzoic AcidCyclohexyl IsocyanideN-(1-(cyclohexylamino)-1-oxo-3-methyl-butan-2-yl)-2-benzamido-2-methylbutanenitrile45-65%
Protocol 1.2: Synthesis of 2-Isocyano-2-methylbutane and its use in the Ugi Reaction

A more versatile approach involves converting this compound to its corresponding isocyanide, 2-isocyano-2-methylbutane, which can then be used as the isocyanide component in the Ugi reaction.

Step A: Synthesis of 2-Isocyano-2-methylbutane

Caution: This procedure involves toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (1.0 equiv)

  • Formic acid (excess)

  • Dehydrating agent (e.g., phosgene, diphosgene, or triphosgene with a base like triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Formylation: Reflux this compound with an excess of formic acid to produce the corresponding N-formyl derivative.

  • Dehydration: Dissolve the N-formyl intermediate in anhydrous DCM and cool to 0°C. Add triethylamine (2.2 equiv) followed by the dropwise addition of a solution of diphosgene (0.5 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with ice-cold saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isocyanide by vacuum distillation.

Step B: Ugi Reaction using 2-Isocyano-2-methylbutane

Materials:

  • Aldehyde (e.g., p-anisaldehyde, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.0 mmol)

  • Carboxylic acid (e.g., propionic acid, 1.0 mmol)

  • 2-Isocyano-2-methylbutane (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • Follow the procedure outlined in Protocol 1.1, using 2-isocyano-2-methylbutane as the isocyanide component.

Expected Outcome: This approach is generally higher yielding as tertiary isocyanides are often more reactive in the Ugi reaction. The products will contain the α,α-disubstituted carbon skeleton derived from the isocyanide.

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reactant 3 (Carboxylic Acid)Expected Product StructurePredicted Yield Range
p-AnisaldehydeBenzylaminePropionic Acid2-(benzylamino)-N-(1-cyano-1-methylpropyl)-2-(4-methoxyphenyl)acetamide60-80%
CyclohexanecarboxaldehydeAnilineAcetic Acid2-acetamido-N-(1-cyano-1-methylpropyl)-2-cyclohexyl-N-phenylacetamide55-75%

Part 2: this compound in the Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] Similar to the Ugi reaction, the precursor to this compound, 2-isocyano-2-methylbutane, is the required reactant.

Mechanistic Pathway of the Passerini Reaction

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent polarity.[7]

Passerini_Mechanism Aldehyde Aldehyde/Ketone Intermediate Trimolecular Intermediate Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate + Isocyanide Isocyanide Isocyanide->Intermediate + Adduct α-Adduct Intermediate->Adduct α-addition Product α-Acyloxy Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Passerini three-component reaction.

Protocol 2.1: Passerini Reaction with 2-Isocyano-2-methylbutane

This protocol details the use of the synthesized 2-isocyano-2-methylbutane in a typical Passerini reaction.

Materials:

  • Aldehyde or Ketone (e.g., 2-butanone, 1.0 mmol)

  • Carboxylic acid (e.g., benzoic acid, 1.0 mmol)

  • 2-Isocyano-2-methylbutane (1.0 mmol)

  • Aprotic solvent (e.g., dichloromethane, 5 mL)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (5 mL).

  • Add 2-isocyano-2-methylbutane (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC. For sterically hindered ketones, gentle heating (40 °C) may be required.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The reaction will produce an α-acyloxy amide with a sterically demanding amide group. The yields may be influenced by the steric bulk of the ketone and isocyanide.

Reactant 1 (Carbonyl)Reactant 2 (Carboxylic Acid)Expected Product StructurePredicted Yield Range
2-ButanoneBenzoic Acid1-((1-cyano-1-methylpropyl)carbamoyl)-1-methylpropyl benzoate50-70%
PivalaldehydeAcetic Acid1-((1-cyano-1-methylpropyl)carbamoyl)-2,2-dimethylpropyl acetate60-80%

Workflow Visualization

Workflow cluster_Ugi Ugi Reaction Pathway cluster_Passerini Passerini Reaction Pathway Start_Ugi This compound Amine_Ugi Use as Amine Component (Protocol 1.1) Start_Ugi->Amine_Ugi Isocyanide_Synth Convert to Isocyanide (Protocol 1.2A) Start_Ugi->Isocyanide_Synth Product_Ugi1 α-Acylamino Amide Amine_Ugi->Product_Ugi1 Isocyanide_Ugi Use as Isocyanide Component (Protocol 1.2B) Isocyanide_Synth->Isocyanide_Ugi Product_Ugi2 α-Acylamino Amide Isocyanide_Ugi->Product_Ugi2 Start_Passerini This compound Isocyanide_Synth_P Convert to Isocyanide Start_Passerini->Isocyanide_Synth_P Isocyanide_Passerini Use as Isocyanide Component (Protocol 2.1) Isocyanide_Synth_P->Isocyanide_Passerini Product_Passerini α-Acyloxy Amide Isocyanide_Passerini->Product_Passerini

Caption: Synthetic pathways for utilizing this compound in MCRs.

Conclusion and Future Outlook

This compound represents a valuable, yet under-explored, building block for the synthesis of sterically constrained, α,α-disubstituted amino acid derivatives through the Ugi and Passerini multicomponent reactions. The protocols outlined in this guide, while predictive, are grounded in the well-established principles of these powerful transformations and offer a solid foundation for researchers to explore the synthesis of novel molecular scaffolds. The resulting products are promising candidates for applications in drug discovery, particularly in the design of enzyme inhibitors and conformationally restricted peptides. Further research into the diastereoselective variations of these reactions using chiral inputs alongside this compound derivatives could unlock new avenues for asymmetric synthesis.

References

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  • Kalugin, V. E., & Shestopalov, A. M. (2019). The synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives. Russian Chemical Bulletin, 68(3), 588-596. [Link]
  • Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. (2023). Scientific Reports, 13(1), 1599. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Amino-2-methylbutanenitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Quaternary α-Aminonitriles

In the landscape of contemporary drug discovery, the synthesis of molecules with high three-dimensional complexity is paramount for achieving target specificity and desired pharmacological profiles. Among the vast arsenal of chemical building blocks, α-aminonitriles stand out as exceptionally versatile intermediates.[1] Their dual functionality, possessing both a nucleophilic amine and an electrophilic nitrile group (which can be hydrolyzed to a carboxylic acid), provides a direct and efficient entry point to α-amino acids and their derivatives.[2]

This guide focuses specifically on 2-amino-2-methylbutanenitrile , a non-symmetrical quaternary α-aminonitrile. Its significance in medicinal chemistry is rooted in its ability to serve as a precursor to α,α-disubstituted amino acids.[3] Incorporating such unnatural amino acids into peptide-based drugs or small molecule scaffolds is a proven strategy to:

  • Impose Conformational Constraints: The quaternary carbon center restricts bond rotation, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for a biological target.

  • Enhance Metabolic Stability: The α,α-disubstitution pattern provides steric hindrance that protects the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the drug's in vivo half-life.[4][5]

  • Modulate Physicochemical Properties: The introduction of the ethyl and methyl groups allows for fine-tuning of properties like lipophilicity, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and strategic application of this compound as a key intermediate in the generation of bioactive molecules.

Foundational Synthesis: The Strecker Reaction

The most direct and widely adopted method for synthesizing this compound is the Strecker synthesis, a one-pot, three-component reaction.[3] This reaction elegantly combines a ketone (2-butanone), an ammonia source (e.g., ammonia, ammonium chloride), and a cyanide source (e.g., sodium cyanide, potassium cyanide) to form the target α-aminonitrile.[2][6]

Mechanism and Rationale

Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process unfolds in two primary stages:

  • Imine Formation: 2-butanone reacts with ammonia to form a ketimine intermediate, with the concurrent elimination of water. This step is often the rate-limiting step and can be catalyzed by mild acid.[1] The use of an ammonium salt like NH₄Cl serves both as the ammonia source and as a catalyst.

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the imine. This step forms the crucial carbon-carbon bond and establishes the quaternary α-amino carbon center, yielding this compound.[2]

The choice of a ketone over an aldehyde is deliberate; it is the necessary precursor for generating the α,α-disubstituted (quaternary) aminonitrile structure that is so valuable in medicinal chemistry.[3]

Strecker_Synthesis ketone 2-Butanone imine Imine Intermediate (Protonated) ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide (NaCN) aminonitrile This compound cyanide->aminonitrile imine->aminonitrile

Caption: Strecker synthesis pathway for this compound.

Application in Bioactive Scaffold Synthesis

The true utility of this compound is realized in its subsequent transformations. It serves as a pivotal intermediate, providing access to a diverse range of complex molecules.

Synthesis of α,α-Disubstituted Amino Acids

The most direct application is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, followed by neutralization, to yield 2-amino-2-methylbutanoic acid.[2] This unnatural amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

Precursor for Heterocyclic Compounds

The amine and nitrile functionalities provide a versatile handle for constructing various heterocyclic ring systems, which are privileged structures in medicinal chemistry.[7] For example, the aminonitrile can be a precursor for:

  • Imidazoles and Thiazoles: These five-membered rings are common in many approved drugs and can be formed through reactions involving the amine group.[8][9]

  • Pyridines and Pyrimidines: The nitrile group can participate in cyclization reactions to form six-membered nitrogen-containing heterocycles.[10]

Drug_Discovery_Workflow cluster_synthesis Core Synthesis cluster_derivatization Scaffold Development cluster_application Medicinal Chemistry Application start Simple Ketone (2-Butanone) intermediate Key Intermediate (this compound) start->intermediate Strecker Synthesis amino_acid Unnatural Amino Acid intermediate->amino_acid Nitrile Hydrolysis heterocycle Heterocyclic Core intermediate->heterocycle Cyclization Reactions lead_compound Lead Compound (e.g., Peptidomimetic) amino_acid->lead_compound Peptide Synthesis heterocycle->lead_compound Scaffold Elaboration

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Disclaimer: The following protocols involve highly toxic materials, specifically sodium cyanide. All operations must be conducted by trained personnel in a well-ventilated fume hood with immediate access to appropriate personal protective equipment (PPE) and cyanide poisoning antidote kits. All waste must be quenched and disposed of according to institutional safety guidelines.

Protocol: Synthesis of this compound

This protocol is adapted from the classical Strecker synthesis for α-aminonitriles.[6]

Materials:

  • 2-Butanone (MEK)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine ammonium chloride (1.2 eq) and a 28-30% aqueous ammonia solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.1 eq) in a minimal amount of cold deionized water and add it to the reaction flask. Maintain the temperature below 10 °C.

  • Ketone Addition: Add 2-butanone (1.0 eq) to the dropping funnel. Add the ketone dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. Causality Note: Slow addition is critical to control the exotherm of the imine formation and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. An organic layer containing the product should separate from the aqueous layer. If the separation is poor, add a small amount of DCM.

  • Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane. Self-Validation: This ensures maximal recovery of the product from the aqueous phase.

  • Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Purification: Remove the dichloromethane solvent by rotary evaporation at atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

Quantitative Data Summary

The following table provides typical parameters for the synthesis described above. Yields are highly dependent on the precise control of reaction conditions.

ParameterValueRationale
Molar Ratio (Ketone:NH₄Cl:NaCN) 1.0 : 1.2 : 1.1A slight excess of the ammonia and cyanide sources drives the reaction to completion.
Temperature Control 0-15 °C (addition)Minimizes volatility of reactants and controls the exothermic reaction rate.
Reaction Time 6-8 hoursAllows for the complete conversion of the imine intermediate.
Typical Yield 75-85%Reflects an optimized, well-controlled laboratory-scale reaction.

Safety and Handling

This compound is a toxic substance through ingestion, inhalation, and skin absorption.[11] The primary hazard stems from the potential release of hydrogen cyanide (HCN) gas, especially under acidic conditions.

  • Handling: Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.

  • Spills: Neutralize small spills with an alkaline solution (e.g., sodium bicarbonate) before cleanup. For large spills, evacuate the area and contact emergency personnel.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal. Follow all institutional and regulatory procedures.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that enables the synthesis of complex molecular architectures with high medicinal relevance.[12] Its ability to introduce a conformationally constrained, metabolically robust quaternary center makes it an invaluable tool for medicinal chemists. By understanding the principles of its synthesis via the Strecker reaction and adhering to rigorous safety protocols, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Vertex AI Search.
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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI.
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  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives | Request PDF - ResearchGate. (n.d.).
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A Strategic Approach to the Synthesis of α-Aminophosphonates from 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of α-aminophosphonates, a critical class of compounds in medicinal and bioorganic chemistry, utilizing 2-Amino-2-methylbutanenitrile as a strategic starting material. α-Aminophosphonates are recognized as potent bioisosteres of α-amino acids, exhibiting a wide range of biological activities, including enzyme inhibition and antimicrobial properties.[1][2][3] The protocol detailed herein circumvents the direct use of an amine and a ketone by employing an efficient, one-pot procedure that combines the in situ hydrolysis of an α-aminonitrile with the well-established Kabachnik-Fields three-component reaction.[4][5][6] This methodology offers a robust and streamlined pathway to valuable α-aminophosphonate scaffolds for drug discovery and development professionals.

Introduction and Strategic Rationale

α-Aminophosphonic acids and their ester derivatives are analogues of α-amino acids where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1][7] This structural modification imparts unique physicochemical properties, leading to enhanced biological activity and making them invaluable as enzyme inhibitors, haptens for catalytic antibody production, and pharmacological agents.[3]

The most common and efficient method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[5][8][9][10] While effective, this approach requires the separate handling of potentially volatile or unstable carbonyl and amine precursors.

This guide presents an alternative strategy starting from this compound, an α-aminonitrile readily prepared via the Strecker synthesis.[11][12][13] The core of our methodology is the in situ generation of the requisite ketone (2-butanone) and amine (ammonia) through the controlled hydrolysis of the aminonitrile precursor. These intermediates are immediately consumed in a subsequent Kabachnik-Fields reaction within the same vessel, creating a highly efficient and atom-economical process. This approach is particularly advantageous as it utilizes a stable, solid precursor to generate the necessary reactive components directly in the reaction medium.

Reaction Mechanism: A Two-Stage, One-Pot Process

The overall transformation from this compound to the corresponding α-aminophosphonate, Diethyl (1-amino-1-methylpropyl)phosphonate, proceeds through two distinct mechanistic stages that are seamlessly integrated into a single synthetic operation.

Stage 1: In Situ Generation of Intermediates via Retro-Strecker Hydrolysis

The initial step involves the acid-catalyzed hydrolysis of the α-aminonitrile. This reaction is effectively a retro-Strecker synthesis.[12][13] The nitrile group is protonated, rendering the carbon susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of ammonia and hydrogen cyanide (which is immediately protonated to HCN and neutralized or trapped) ultimately yield 2-butanone. The ammonia generated in this step serves as the amine component for the subsequent reaction.

Stage 2: The Kabachnik-Fields Condensation

Once 2-butanone and ammonia are formed in situ, the classical Kabachnik-Fields reaction commences.[4][10] The mechanism is dependent on the reaction conditions and the nature of the reactants, but it is widely accepted to proceed primarily through an imine intermediate.[5][6][10]

  • Imine Formation: 2-butanone reacts with the in situ-generated ammonia to form a protonated imine (iminium ion).

  • Nucleophilic Addition: The dialkyl phosphite, a soft nucleophile, then attacks the electrophilic carbon of the iminium ion. This hydrophosphonylation step is often the rate-determining step and results in the formation of the C-P bond, yielding the final α-aminophosphonate product after deprotonation.[5]

The entire sequence is illustrated in the diagram below.

G cluster_1 Stage 2: Kabachnik-Fields Reaction A This compound C 2-Butanone + NH₃ A->C B H₂O, H⁺ (cat.) E Imine Intermediate C->E D Dialkyl Phosphite D->E F α-Aminophosphonate Product E->F

Figure 1: Overall reaction pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of Diethyl (1-amino-1-methylpropyl)phosphonate.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStarting material
Diethyl phosphite≥98%Sigma-AldrichP-source
Hydrochloric acid, concentratedACS Reagent, ~37%Fisher ScientificCatalyst for hydrolysis
TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent
Sodium sulfate, anhydrousReagent GradeVWRDrying agent
Sodium bicarbonate, saturated soln.Laboratory Grade-For neutralization
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction
Ethyl acetate / HexanesHPLC GradeFisher ScientificFor chromatography
Silica gel60 Å, 230-400 meshSorbent Tech.For column chromatography

3.2. Equipment

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a Dean-Stark trap.

  • Magnetic stirrer with heating mantle.

  • Thermometer or thermocouple.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Glass column for chromatography.

  • Standard laboratory glassware.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (11.22 g, 100 mmol) and toluene (100 mL).

  • Hydrolysis: Add concentrated hydrochloric acid (0.5 mL) to the stirred suspension. Heat the mixture to reflux (approx. 110-115 °C). The hydrolysis stage is conducted for 2-3 hours, during which water formed can be collected in the Dean-Stark trap to drive the subsequent imine formation.

  • Phosphite Addition: After the initial reflux period, cool the reaction mixture to approximately 80 °C. Add diethyl phosphite (13.81 g, 100 mmol) dropwise over 15 minutes.

  • Kabachnik-Fields Reaction: Once the addition is complete, heat the mixture back to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution (2 x 50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure Diethyl (1-amino-1-methylpropyl)phosphonate as a colorless to pale yellow oil.

Figure 2: Step-by-step experimental workflow diagram.

3.4. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Diethyl phosphite is corrosive and can cause burns. Handle with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

Expected Results and Characterization

The described one-pot protocol is expected to provide the target α-aminophosphonate in good yield. The identity and purity of the product should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Product Diethyl (1-amino-1-methylpropyl)phosphonate
Appearance Colorless to pale yellow oil
Yield 65-80%
¹H NMR (CDCl₃, δ ppm) ~3.9-4.2 (m, 4H, OCH₂), ~1.7 (s, 2H, NH₂), ~1.2-1.4 (m, 9H, CH₃), ~0.9 (t, 3H, CH₃)
³¹P NMR (CDCl₃, δ ppm) ~28-30
IR (neat, cm⁻¹) ~3300-3400 (N-H), ~2970 (C-H), ~1230 (P=O), ~1030 (P-O-C)

Troubleshooting and Optimization

  • Low Yield: Incomplete hydrolysis may be a cause. Extending the initial reflux time or adding a slight excess of acid catalyst can improve the formation of the ketone and amine intermediates. Ensure the reaction goes to completion as monitored by TLC.

  • Side Product Formation: The formation of α-hydroxyphosphonates can occur if the phosphite adds to the ketone before imine formation.[8][10] Ensuring anhydrous conditions and allowing sufficient time for hydrolysis and imine formation before phosphite addition can minimize this. Using a Lewis acid catalyst (e.g., ZnCl₂, InCl₃) instead of a Brønsted acid may also favor the imine pathway.[1][6]

  • Alternative Conditions: For faster reaction times, microwave-assisted synthesis can be explored.[9][14] Several studies have shown that microwave irradiation can significantly accelerate the Kabachnik-Fields reaction, often without the need for a catalyst.[9][10]

Conclusion

The protocol described provides a validated and efficient one-pot method for the synthesis of α-aminophosphonates starting from α-aminonitriles. By generating the necessary ketone and amine components in situ, this strategy streamlines the synthetic process, reduces handling of volatile reagents, and offers a robust route to a valuable class of bioactive molecules. This approach is highly adaptable and serves as a powerful tool for researchers in medicinal chemistry and drug development.

References

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Application Note and Protocol: Experimental Procedure for the Hydrolysis of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the hydrolysis of 2-amino-2-methylbutanenitrile to its corresponding α-amino acid, 2-amino-2-methylbutanoic acid (also known as isovaline).[1][2][3] This protocol is designed for research and development settings where scientific integrity, safety, and detailed procedural understanding are paramount.

Introduction: The Significance of Isovaline

2-Amino-2-methylbutanoic acid, or isovaline, is a non-proteinogenic α-amino acid of significant scientific interest.[2] It is a rare amino acid found in carbonaceous meteorites, such as the Murchison meteorite, suggesting an extraterrestrial origin and a potential role in the origins of life.[2][4] In the pharmaceutical field, isovaline and its derivatives are valuable chiral building blocks. Isovaline has demonstrated analgesic properties in animal models by acting on peripheral GABA-B receptors without crossing the blood-brain barrier, which suggests its potential for development as a therapeutic agent with a favorable side-effect profile.[2]

The synthesis of isovaline is most commonly achieved through the Strecker synthesis, which produces the precursor this compound. The final and critical step in this synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions.[5] This application note will detail both methodologies, providing a comprehensive guide for laboratory synthesis.

Reaction Mechanism and Scientific Rationale

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of α-aminonitriles, the reaction can be catalyzed by either a strong acid or a strong base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[6]

  • Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the amino acid.[6]

The choice between acid and base catalysis often depends on the stability of the starting material and the desired form of the final product. Acid hydrolysis directly yields the amino acid (as its salt), while basic hydrolysis initially produces the carboxylate salt.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for both acid- and base-catalyzed hydrolysis of this compound.

Safety Precautions: A Critical Directive

Working with cyanide-containing compounds and strong acids/bases requires strict adherence to safety protocols.

  • Cyanide Handling: this compound is a cyanide derivative and should be handled with extreme caution.[7] All manipulations must be performed in a well-ventilated chemical fume hood.[8][9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8][11] Cyanide salts and their solutions should be kept away from acids to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[9][10][12] All waste containing cyanide must be quenched with an alkaline solution (e.g., 10% bleach solution with pH > 10) and disposed of as hazardous waste.[9]

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle them with appropriate PPE in a chemical fume hood. Neutralization procedures should be performed slowly and in an ice bath to control the exothermic reaction.[5]

  • Emergency Procedures: Ensure that an emergency plan is in place and that all personnel are aware of the location of safety showers, eyewash stations, and first aid kits. In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10][11]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of similar α-aminonitriles.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Hydrochloric Acid (HCl), 6 MReagentFisher Scientific
Sodium Hydroxide (NaOH), 6 MReagentVWR
Deionized WaterHigh PurityIn-house
Round-bottom flask-Standard lab supplier
Reflux condenser-Standard lab supplier
Heating mantle with magnetic stirrer-Standard lab supplier
pH meter or pH paper-Standard lab supplier
Vacuum filtration apparatus-Standard lab supplier
EthanolReagentFisher Scientific

Experimental Workflow:

Acid_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add this compound and 6 M HCl to flask B 2. Heat to reflux for 4-6 hours A->B C 3. Cool to room temperature B->C D 4. Neutralize to pH ~6.0 with 6 M NaOH C->D E 5. Collect precipitate by vacuum filtration D->E F 6. Recrystallize from water/ethanol E->F G 7. Dry the purified product F->G

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Add 1 part by weight of this compound to the flask.

  • Acid Addition: Slowly and carefully add 10 parts of 6 M hydrochloric acid to the flask. The addition may be exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting aminonitrile.[5]

  • Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to its isoelectric point (pH ~6.0) by the slow, dropwise addition of a 6 M NaOH solution.[5] This step should be performed in an ice bath to dissipate the heat of neutralization.

  • Isolation: The 2-amino-2-methylbutanoic acid will precipitate at its isoelectric point. Collect the solid product by vacuum filtration and wash with a small amount of cold water.[5]

  • Purification: The crude product can be purified by recrystallization from a water/ethanol mixture to obtain the purified 2-amino-2-methylbutanoic acid.[5]

Protocol 2: Base-Catalyzed Hydrolysis

This protocol provides an alternative method using basic conditions.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ReagentVWR
Hydrochloric Acid (HCl), concentratedReagentFisher Scientific
Deionized WaterHigh PurityIn-house
Round-bottom flask-Standard lab supplier
Reflux condenser-Standard lab supplier
Heating mantle with magnetic stirrer-Standard lab supplier
pH meter or pH paper-Standard lab supplier
Vacuum filtration apparatus-Standard lab supplier
EthanolReagentFisher Scientific

Experimental Workflow:

Base_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve NaOH in water, then add aminonitrile B 2. Heat to reflux for 2-4 hours A->B C 3. Cool to room temperature B->C D 4. Acidify to pH ~6.0 with conc. HCl C->D E 5. Collect precipitate by vacuum filtration D->E F 6. Recrystallize from water/ethanol E->F G 7. Dry the purified product F->G

Caption: Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2 parts by weight of sodium hydroxide in 10 parts of deionized water. Allow the solution to cool.

  • Addition of Starting Material: Once the sodium hydroxide solution has cooled, add 1 part of this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[5]

  • Cooling and Acidification: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In an ice bath, carefully acidify the cooled solution to its isoelectric point (pH ~6.0) by the dropwise addition of concentrated HCl.[5]

  • Isolation: The 2-amino-2-methylbutanoic acid will precipitate. Collect the solid product by vacuum filtration and wash with a small amount of cold water.[5]

  • Purification: Recrystallize the crude product from a water/ethanol mixture to obtain the purified 2-amino-2-methylbutanoic acid.[5]

Analytical Methods for Reaction Monitoring and Product Characterization

The successful synthesis of 2-amino-2-methylbutanoic acid requires robust analytical methods to monitor the reaction and characterize the final product.

Analytical TechniquePurposeKey Considerations
Thin Layer Chromatography (TLC) Reaction monitoringUse an appropriate solvent system to achieve good separation between the starting aminonitrile and the product amino acid. Visualize spots with ninhydrin stain, which reacts with primary amines to produce a colored spot.[13]
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity assessmentReversed-phase HPLC is a common method. Derivatization of the amino acid may be necessary for UV or fluorescence detection.[14]
Ion-Exchange Chromatography Purification and analysisThis technique separates amino acids based on their charge and is a gold standard for amino acid analysis.[13][15]
Ninhydrin Test Qualitative detection of amino acidA simple and sensitive colorimetric test for the presence of amino acids.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H and ¹³C NMR spectroscopy can confirm the structure of the final product by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationTechniques like electrospray ionization (ESI) can be used to determine the molecular weight of the synthesized amino acid.[16]

References

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). EHS.MIT.EDU. [Link]
  • 25.4: Analysis of Amino Acids. (2021). Chemistry LibreTexts. [Link]
  • Crucial Safety Measures When Working with Sodium Cyanide. (2025). United Chemical. [Link]
  • Cyanides. (2014). Division of Research Safety - University of Illinois. [Link]
  • Safety Module: Cyanides. (n.d.). Princeton University. [Link]
  • Cyanide Salts. (n.d.). Environmental Health and Safety - Dartmouth. [Link]
  • 2-Amino-2-methylbutyronitrile. (n.d.). PubChem. [Link]
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487–5492. [Link]
  • 2-amino-2-methylbutanoic acid. (n.d.). Stenutz. [Link]
  • Isovaline. (n.d.). Wikipedia. [Link]
  • Improved process of method for preparing 2-amino butyronitrile. (n.d.).
  • Preparation of 2-methylbutanoic acid. (n.d.). PrepChem.com. [Link]
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (n.d.).
  • This compound. (n.d.). ChemSynthesis. [Link]
  • Isovaline. (n.d.). PubChem. [Link]
  • Hydroxynitrile. (n.d.). Save My Exams. [Link]

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Application Notes & Protocols: 2-Amino-2-methylbutanenitrile as a Foundational Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Aminonitriles

In the landscape of modern agrochemical development, the efficiency and versatility of synthetic intermediates are paramount. 2-Amino-2-methylbutanenitrile, an α-aminonitrile, stands out as a critical building block, particularly in the synthesis of high-value fungicides and herbicides.[1][2] Its structure, featuring both a nucleophilic amino group and a reactive nitrile moiety on a quaternary carbon, offers a unique gateway to a diverse range of complex molecular architectures.[2] This guide provides an in-depth exploration of this compound, from its fundamental synthesis via the Strecker reaction to its application in the construction of market-leading agrochemicals. The protocols and insights presented herein are designed for researchers and process chemists aiming to leverage this intermediate in their synthetic programs.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and handling requirements of this compound is essential for its safe and effective use in a laboratory or industrial setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₁₀N₂[3][4]
Molecular Weight 98.15 g/mol [3][4]
Appearance Yellow liquid with an ammonia-like odor[3]
Boiling Point 193.3 °C at 760 mmHg[4]
Density ~0.907 g/cm³[4]
Flash Point 70.7 °C[4]
Solubility Insoluble in water[3]
Critical Safety & Handling Protocols

This compound is classified as a hazardous substance and requires stringent safety protocols.

  • Toxicity: The compound is toxic by ingestion, dermal absorption, and inhalation.[3] Nitrile poisoning presents symptoms analogous to hydrogen cyanide exposure.[5] Animal studies indicate that ingestion of less than 5 grams may be fatal.[5]

  • Reactivity & Incompatibilities: As an amine/nitrile, it is incompatible with strong acids and strong oxidizing agents.[3][5] Mixing with strong oxidizing acids can lead to violent reactions.[3] Contact with acids liberates highly toxic hydrogen cyanide gas.[5]

  • Flammability: The material is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[3][5] Combustion produces toxic fumes, including carbon dioxide and nitrogen oxides.[3][5]

  • Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles with side shields, chemical-resistant gloves (selection based on frequency and duration of contact), and a lab coat.[5] All handling should be performed in a well-ventilated chemical fume hood.[6]

Foundational Synthesis: The Strecker Reaction

The most direct and historically significant method for producing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[7][8] This one-pot, three-component reaction involves an aldehyde or ketone, ammonia, and a cyanide source, making it a highly convergent and atom-economical process.[9] For this compound, the starting ketone is 2-butanone.[4]

Reaction Mechanism

The Strecker synthesis proceeds through two primary stages:

  • Imine Formation: The ketone (2-butanone) reacts with ammonia to form an imine intermediate. This acid-catalyzed step involves the protonation of the carbonyl oxygen, nucleophilic attack by ammonia, and subsequent dehydration to yield a reactive iminium ion.[9][10]

  • Cyanide Addition: A cyanide anion (from a source like NaCN or KCN) performs a nucleophilic attack on the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.[9][10]

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition 2-Butanone 2-Butanone Iminium_Ion Iminium Ion 2-Butanone->Iminium_Ion + NH₃ - H₂O Product This compound Iminium_Ion->Product + CN⁻ Cyanide CN⁻

Strecker reaction mechanism overview.
Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the Strecker synthesis of related aminonitriles.[7][11]

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • 2-Butanone (Methyl ethyl ketone)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Concentrated Ammonia solution (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In the round-bottom flask, combine sodium cyanide, water, and concentrated ammonia solution. Stir at room temperature until the sodium cyanide is fully dissolved.

  • Catalyst Addition: Add ammonium chloride to the solution. The NH₄Cl serves as a weak acid to catalyze imine formation and as a source of ammonia.[10]

  • Ketone Addition: Cool the flask in an ice bath. Begin the dropwise addition of 2-butanone via the dropping funnel. Crucially, maintain the internal reaction temperature below 30°C to control the exothermic reaction and prevent unwanted side reactions.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[11]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. The layers will separate; collect the organic phase.

    • Extract the aqueous phase twice with dichloromethane (DCM).

    • Combine all organic phases.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate. Filter the solution and remove the DCM by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.[7]

Synthesis_Workflow A 1. Charge Reactor (NaCN, NH₃, H₂O, NH₄Cl) B 2. Cool to <10°C A->B C 3. Add 2-Butanone (Keep T < 30°C) B->C D 4. React at RT (4-6 hours) C->D E 5. Phase Separation D->E F 6. Aqueous Extraction (with DCM) E->F G 7. Dry & Filter (Organic Phase) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Vacuum Distillation H->I J Final Product I->J Triazole_Synthesis A This compound B Step 1: Hydrolysis/ Functional Group Interconversion A->B Versatile Intermediate C α-Hydroxy or α-Keto Acid B->C D Step 2: Chain Elaboration (e.g., Grignard, Wittig) C->D E Pentyl Side Chain Precursor D->E F Step 3: Aromatic Coupling (e.g., Friedel-Crafts) E->F G 2-(2,4-dichlorophenyl)pentyl Precursor F->G H Step 4: Activation & SN2 (Mesylation, Triazole addition) G->H I Penconazole (Triazole Fungicide) H->I

Conceptual pathway from aminonitrile to a triazole fungicide.

Application: Synthesis of Imidazolinone Herbicides

A closely related compound, 2-amino-2,3-dimethylbutyronitrile, is a key intermediate for imidazolinone herbicides like imazamox. [11][12]The principles of its use are directly applicable to other α-aminonitriles. A critical step in the synthesis is the selective hydration of the nitrile group to an amide, yielding 2-amino-2,3-dimethylbutyramide (ADBA). [13][14]While traditional chemical hydrolysis with strong acid is possible, modern biocatalytic methods offer superior selectivity, milder conditions, and a greener footprint. [15]

Protocol: Biocatalytic Hydration of an α-Aminonitrile

This protocol describes a general method for the enzymatic hydration of an α-aminonitrile to its corresponding α-aminoamide using a whole-cell biocatalyst expressing a nitrile hydratase enzyme, such as from Rhodococcus qingshengii. [13][15] Materials & Biocatalyst:

  • Whole cells of a microorganism expressing nitrile hydratase (e.g., Rhodococcus sp.).

  • This compound (substrate).

  • Phosphate buffer (pH 7.0-8.0).

  • Bioreactor or temperature-controlled shaker flask.

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial cells according to established fermentation protocols to induce the expression of nitrile hydratase. Harvest the cells via centrifugation and resuspend them in the phosphate buffer to a desired concentration (e.g., g/L dry cell weight).

  • Reaction Setup: In the bioreactor, add the cell suspension. Heat the mixture to the optimal temperature for the enzyme (typically 30-40°C). [15]3. Substrate Addition: Add the this compound substrate to the reaction. The final concentration is typically optimized to balance reaction rate with potential substrate/product inhibition. [15]4. Conversion: Maintain the reaction at the set temperature with gentle agitation. Monitor the conversion of the nitrile to the amide using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction reaches completion (typically >95% conversion), the cells can be separated by centrifugation or filtration. The resulting aqueous solution contains the desired 2-amino-2-methylbutanamide, which can be isolated by crystallization or extraction.

Table 2: Representative Data for Biocatalytic Hydration

ParameterCondition/ValueRationale/Reference
Biocatalyst Rhodococcus sp. whole cellsKnown to produce robust nitrile hydratase enzymes. [15]
Substrate 2-Amino-2,3-dimethylbutyronitrilePrecursor for imidazolinone herbicides. [11][13]
Temperature 30 °CMild conditions preserve enzyme activity. [15]
pH 7.5Optimal for many nitrile hydratase enzymes.
Conversion Time 1-4 hoursBiocatalysis offers rapid conversion rates. [15]
Yield >97%Enzymatic methods are highly selective, leading to high yields. [16]

This amide is a direct precursor that can be cyclized with other reagents to form the final imidazolinone herbicide ring system.

Conclusion

This compound, and α-aminonitriles as a class, represent highly valuable and versatile intermediates for the agrochemical industry. Their efficient synthesis via the Strecker reaction provides a robust foundation for the construction of complex active ingredients. As demonstrated, this single intermediate can serve as a starting point for mechanistically distinct product classes, including triazole fungicides and imidazolinone herbicides. The adoption of modern techniques, such as biocatalysis for nitrile hydration, further enhances the utility and sustainability of these synthetic routes. The protocols and pathways detailed in this guide offer a comprehensive framework for researchers to unlock the full potential of this pivotal chemical building block.

References

  • PubChem. (n.d.). 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Amino-2,3-dimethylbutyronitrile: Properties, Applications, and Synthesis for Chemical Intermediates.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis Applications of 2-Amino-2,3-dimethylbutyramide.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • PubChem. (n.d.). 2-Amino-3-methylbutanenitrile. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst.
  • J&K Scientific LLC. (n.d.). Strecker Amino Acid Synthesis.
  • Google Patents. (n.d.). CN102584726A - Method for preparing penconazole serving as bacteriacide.
  • Google Patents. (n.d.). CN102584726B - Method for preparing penconazole serving as bacteriacide.
  • Google Patents. (n.d.). KR100676111B1 - Aminoacetonitrile derivatives, agricultural and horticultural insecticides containing the same, and uses thereof.
  • Google Patents. (n.d.). AU752112B2 - Aminoacetonitrile derivative, agricultural and horticultural insecticide containing the same, and use thereof.
  • Google Patents. (n.d.). RU2293725C2 - Aminoacetonitrile derivatives and their using for control of parasites.
  • Google Patents. (n.d.). CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
  • Google Patents. (n.d.). CN1029962C - Triazole derivatives, their preparation and their use as fungicides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates.
  • Food and Agriculture Organization of the United Nations. (n.d.). Penconazole (182).
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

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Application Notes & Protocols: Solid-Phase Synthesis Strategies Utilizing 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α,α-Disubstituted Aminonitriles in Drug Discovery

Solid-phase synthesis (SPS) has revolutionized the construction of chemical libraries for high-throughput screening by simplifying purification and enabling automation.[1] A key objective in modern medicinal chemistry is the creation of peptidomimetics—molecules that mimic the structure and function of peptides but possess enhanced pharmacological properties, such as improved metabolic stability and oral bioavailability.[2] The incorporation of unnatural amino acids is a cornerstone of this strategy.[3]

2-Amino-2-methylbutanenitrile is a non-proteinogenic α,α-disubstituted amino acid surrogate. Its unique structure offers two significant advantages for peptidomimetic design:

  • Conformational Rigidity: The quaternary carbon center restricts backbone flexibility, locking the molecule into specific conformations. This can lead to higher receptor affinity and selectivity by reducing the entropic penalty of binding.[4]

  • Steric Shielding: The gem-disubstitution provides steric hindrance that protects the adjacent amide bond from proteolytic degradation, thereby increasing the in-vivo half-life of the resulting compound.[5]

This guide details the application of this compound as a versatile building block in solid-phase synthesis, focusing on its use in isocyanide-based multicomponent reactions (IMCRs) to rapidly generate libraries of complex, drug-like molecules.

Core Strategy: The Ugi Four-Component Reaction (U-4CR) on a Solid Support

The Ugi four-component reaction is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of α-acylamino carboxamides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[6][7] By anchoring one of the components to a solid support, the benefits of multicomponent chemistry can be combined with the efficiencies of solid-phase synthesis.[8]

In this strategy, this compound serves as the amine component. The reaction proceeds on-resin, and the resulting product retains the nitrile functionality, which can either serve as a stable chemical feature or act as a synthetic handle for further post-synthesis modifications.

Ugi_Workflow cluster_resin Solid Support cluster_reaction One-Pot Ugi Reaction cluster_analysis Process & Analysis Resin 1. Select & Swell Resin (e.g., Rink Amide) LoadedResin 2. Load/Deprotect Carboxylic Acid Component Resin->LoadedResin Fmoc SPPS Ugi 3. Add Reagents: - Aldehyde/Ketone - this compound - Isocyanide LoadedResin->Ugi Add to vessel Wash 4. Wash Resin Ugi->Wash Monitor 5. On-Bead Analysis (FT-IR, Kaiser Test) Wash->Monitor Cleave 6. Cleave Product from Resin Monitor->Cleave Purify 7. Purify & Characterize (RP-HPLC, MS) Cleave->Purify

Figure 1: General workflow for the solid-phase Ugi synthesis using a resin-bound carboxylic acid.

Experimental Protocols

Protocol 1: Solid-Phase Ugi Synthesis of a Peptidomimetic Library

This protocol describes the synthesis using a pre-loaded resin where the carboxylic acid component is anchored to the solid support.

Rationale: Anchoring the carboxylic acid component (typically an N-protected amino acid) is a standard and reliable method in Fmoc-based solid-phase peptide synthesis (SPPS).[9] This approach allows for the facile purification of the final product from excess unreacted amine, aldehyde, and isocyanide, which are simply washed away.

Materials & Reagents Summary

Reagent/MaterialRecommended Type/GradeSupplierPurpose
ResinRink Amide MBHA, 100-200 mesh, ~0.5 mmol/gVariousSolid support for C-terminal amides
SolventsDMF, DCM (Peptide Synthesis Grade)VariousResin swelling, washing, reaction
Deprotection Agent20% (v/v) Piperidine in DMFIn-house prepFmoc group removal
Amine Component This compound VariousCore building block
Aldehyde Componente.g., Isovaleraldehyde, BenzaldehydeVariousDiversity element
Isocyanide Componente.g., tert-Butyl isocyanide, Cyclohexyl isocyanideVariousDiversity element
Reaction SolventMethanol (Anhydrous)VariousUgi reaction solvent
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OIn-house prepCleavage from resin
Precipitation SolventDiethyl ether (cold)VariousCrude product precipitation

Step-by-Step Methodology:

  • Resin Preparation (Scale: 0.1 mmol) a. Place 200 mg of Rink Amide resin pre-loaded with the first Fmoc-amino acid into a fritted reaction vessel. b. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.[10]

  • Fmoc Deprotection a. Add 5 mL of 20% piperidine in DMF to the swelled resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b with a fresh 5 mL portion of the piperidine solution for 15 minutes. d. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). e. Validation: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads. A deep blue color confirms the presence of the free primary amine.[11]

  • Ugi Four-Component Reaction a. To the vessel containing the deprotected resin-amine, add a solution of:

    • Aldehyde (0.5 mmol, 5 eq.)
    • This compound (0.5 mmol, 5 eq.) b. Dissolve the components in 3 mL of methanol and add to the resin. Agitate for 30 minutes. c. Add the isocyanide (0.5 mmol, 5 eq.) to the reaction mixture. d. Seal the vessel and agitate at room temperature for 24-48 hours. The use of excess reagents helps drive the reaction to completion on the solid support.[12]
  • Washing and Drying a. Drain the reaction mixture. b. Wash the resin sequentially with Methanol (3 x 5 mL), DMF (3 x 5 mL), and DCM (5 x 5 mL) to remove all excess reagents and soluble byproducts. c. Validation: A negative Kaiser test (beads remain yellow/colorless) indicates complete consumption of the starting resin-bound amine. d. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Product Isolation a. Add 3 mL of the cleavage cocktail (95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O) to the dry resin. b. Agitate at room temperature for 2 hours. c. Filter the solution away from the resin beads into a clean collection tube. d. Wash the beads with an additional 1 mL of TFA and combine the filtrates. e. Precipitate the crude product by adding the TFA solution dropwise into 20 mL of cold diethyl ether.[3] f. Centrifuge to pellet the precipitate, decant the ether, and wash the pellet twice with cold ether. g. Dry the crude product under vacuum.

  • Purification and Characterization a. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: On-Resin Post-Ugi Modification of the Nitrile Group

Rationale: The nitrile group is a versatile functional handle that can be transformed into other valuable moieties, dramatically increasing the chemical diversity of the synthesized library from a single Ugi product.[13] Performing this transformation on-resin preserves the purification advantages of SPPS.

A. On-Resin Reduction to a Primary Amine

This protocol converts the nitrile to a primary amine, which can be used for subsequent acylation or other derivatizations.

  • Starting Material: Use the washed and dried Ugi product resin from Protocol 3.1, Step 4d.

  • Reduction Reaction: a. Swell the resin in anhydrous THF (5 mL) for 30 minutes. b. In a separate flask, prepare a solution of Borane-THF complex (1.0 M in THF, 1.0 mL, 10 eq.). c. Add the borane solution to the resin and agitate at 50°C for 12 hours. d. Quench the reaction by carefully adding 5 mL of a 1:1 THF/Methanol solution and agitating for 30 minutes.

  • Washing: Wash the resin with THF (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Cleavage: Proceed with cleavage and isolation as described in Protocol 3.1, Steps 5-6.

B. On-Resin Conversion to a 1H-Tetrazole

This protocol converts the nitrile into a 1H-tetrazole, a common carboxylic acid bioisostere in medicinal chemistry.

  • Starting Material: Use the washed and dried Ugi product resin from Protocol 3.1, Step 4d.

  • Cycloaddition Reaction: a. Swell the resin in NMP (N-Methyl-2-pyrrolidone, 5 mL). b. Add sodium azide (0.6 mmol, 6 eq.) and triethylamine hydrochloride (0.6 mmol, 6 eq.). c. Heat the mixture at 120°C for 24 hours.

  • Washing: Wash the resin thoroughly with water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Cleavage: Proceed with cleavage and isolation as described in Protocol 3.1, Steps 5-6.

Post_Ugi_Modification cluster_reduction Reduction Pathway cluster_tetrazole Tetrazole Formation Start On-Resin Ugi Product (with -C≡N group) Reduce Reagents: BH₃·THF Start->Reduce Tet Reagents: NaN₃, Et₃N·HCl Start->Tet Amine Final Product: Primary Amine (-CH₂-NH₂) Reduce->Amine Tetrazole Final Product: 1H-Tetrazole Tet->Tetrazole

Figure 2: Post-Ugi modification pathways for the on-resin nitrile group.

On-Bead Analytical Monitoring

Effective monitoring of solid-phase reactions is crucial for troubleshooting and optimization.[14][15]

  • Kaiser (Ninhydrin) Test: This colorimetric test is essential for confirming the presence or absence of primary amines.[11] A positive (blue) result after Fmoc deprotection is expected. A negative (yellow) result after the Ugi reaction indicates the reaction has proceeded to completion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the reaction directly on a few resin beads. Key signals to observe include:

    • Disappearance of the resin-bound amine N-H stretches (~3300-3400 cm⁻¹).

    • Appearance of the nitrile (C≡N) stretch from this compound, which is often weak (~2250 cm⁻¹).

    • Appearance of the newly formed amide carbonyl (C=O) stretches (~1630-1680 cm⁻¹).[11]

Safety & Handling

CRITICAL: Aminonitriles and their precursors can be highly toxic. Isocyanides are volatile and possess a highly unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.

  • This compound: This compound is classified as toxic if swallowed and may be fatal if it comes into contact with skin or is inhaled.[16] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile or neoprene).[17]

  • Isocyanides: Handle with extreme care due to their stench and potential toxicity. Work in a dedicated fume hood.

  • Cyanide Precursors: The synthesis of aminonitriles often involves cyanide salts, which are acutely toxic. Contact with acids liberates highly toxic hydrogen cyanide gas.[17] Ensure waste is handled and disposed of according to institutional safety protocols.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.

References

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Parisi, G., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
  • Fromont, C., & Pomel, V. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • O'Donnell, M. J. (2011). The preparation of alpha-amino acids from the enolates of Schiff bases. Aldrichimica Acta, 44(2), 39-50.
  • Chemsrc. (2025).
  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link]
  • González-Cruz, D., et al. (2021). Mechanochemical Assembly of a Nitrile-Based Directing Group in Arylacetic Acids Using the Passerini 3-CR. European Journal of Organic Chemistry.
  • Sisko, J., et al. (2008). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. The Ugi Reaction, 235-258. [Link]
  • Santa Cruz Biotechnology. (n.d.).
  • Comba, P., et al. (2008). Mechanistic Studies of C-C Bond Cleavage of Nitriles by Dinuclear Metal Cryptates. Inorganic Chemistry, 47(15), 6845-6855.
  • Cioc, R. C., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13274-13296. [Link]
  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Kumar, V., & Arora, A. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2022(1).
  • Tantry, S. J., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 103(36), 13299-13303. [Link]
  • Kuhl, S., et al. (2015). Enhanced reactivity of dendrons in the Passerini three-component reaction.
  • Wang, F., et al. (2014). NBS mediated nitriles synthesis through C=C double bond cleavage. Organic & Biomolecular Chemistry, 12(8), 1198-202. [Link]
  • Zidou, M., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 27(19), 6541.
  • Organic Chemistry Portal. (n.d.).
  • Nowick, J. S., et al. (2020).
  • Curley, J. J., et al. (2008). A Cycle for Organic Nitrile Synthesis via Dinitrogen Cleavage. Journal of the American Chemical Society, 130(24), 7834-7835.
  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons.
  • Kim, D. W., et al. (2015). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit.
  • Kurfurst, M., & Nale, J. Y. (2020).
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
  • Gioiello, A., et al. (2019).
  • Kurfurst, M., & Nale, J. Y. (2020).
  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory.
  • World Journal of Pharmaceutical Research. (2023). PEPTIDOMIMETICS: A REVIEW. World Journal of Pharmaceutical Research, 12(5), 2334-2348.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • SciELO. (2024). Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. SciELO.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Riva, R., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(17), 4993-5005. [Link]
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript.
  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-methylbutanenitrile via Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-amino-2-methylbutanenitrile. As a key intermediate in various synthetic pathways, optimizing its yield and purity is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the Strecker synthesis of this compound.

Section 1: Understanding the Core Reaction & Key Challenges

The Strecker synthesis is a robust multicomponent reaction for producing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[1][2][3] In the case of this compound, the reactants are 2-butanone (a ketone), ammonia, and a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[4]

FAQ: What is the fundamental reaction mechanism?

The synthesis proceeds in two primary stages: the formation of an α-aminonitrile, followed by an optional hydrolysis step to yield the corresponding amino acid.[5][6] For the synthesis of this compound, we focus on the first stage.

  • Imine Formation: 2-butanone reacts with ammonia. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.[1][5] Subsequent proton exchange and elimination of a water molecule form an iminium ion intermediate.[1][5]

  • Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the iminium carbon to form the stable α-aminonitrile product, this compound.[1][2][5]

Strecker_Mechanism ketone 2-Butanone step1 Imine Formation ketone->step1 ammonia Ammonia (NH3) ammonia->step1 cyanide Cyanide (CN⁻) step2 Nucleophilic Attack cyanide->step2 product This compound iminium Iminium Ion iminium->step2 step1->iminium step2->product

Caption: Strecker synthesis mechanism for this compound.

Section 2: Troubleshooting Guide for Low Yield

Low yields are a common frustration in any synthesis. In the Strecker reaction, the equilibrium nature of the initial steps and the potential for side reactions are often the primary culprits.

Q1: My reaction is sluggish or has stalled, resulting in low conversion. What are the likely causes?

Answer: Several factors can impede the reaction progress. A systematic check of the following is recommended:

  • Reagent Quality and Stoichiometry:

    • 2-Butanone: Ensure it is free from acidic impurities or peroxides which can interfere with the reaction. Distillation may be necessary for older stock.

    • Ammonia Source: Ammonium chloride (NH₄Cl) is often used as it provides both ammonia and a mildly acidic environment to facilitate imine formation.[3][5] Ensure it is dry and used in a slight excess (e.g., 1.2 equivalents) to drive the equilibrium.[7]

    • Cyanide Source: Use a high-purity, dry cyanide salt (NaCN or KCN). Cyanide salts are hygroscopic and can absorb moisture, which may affect reactivity. Using trimethylsilyl cyanide (TMSCN) is an alternative that is highly soluble in organic solvents but is also moisture-sensitive.[8]

  • Temperature Control:

    • Ketones are generally less reactive than aldehydes in the Strecker synthesis.[9] While room temperature may be sufficient, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can promote side reactions or decomposition. Optimization is key.[9]

  • Inefficient Imine Formation:

    • The formation of the iminium ion is a critical equilibrium-dependent step.[1] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to sequester water and drive the reaction forward.[3]

Q2: I'm observing significant byproduct formation. How can I minimize this?

Answer: The primary competing reaction is the formation of a cyanohydrin, where the cyanide ion directly attacks the carbonyl carbon of 2-butanone. This pathway is particularly favored under strongly acidic conditions.

  • pH Control is Critical: The key is to maintain a pH that favors imine formation over cyanohydrin formation.

    • Optimal Range: A slightly acidic to neutral pH (around 4-7) is generally ideal.[7] This condition protonates the carbonyl oxygen, activating it for nucleophilic attack by ammonia, without significantly protonating the ammonia itself, which would render it non-nucleophilic.[7]

    • Avoiding Extremes: At very low pH (<4), the amine is fully protonated and cannot act as a nucleophile. At high pH (>9), the direct addition of cyanide to the ketone (cyanohydrin formation) becomes more competitive.[7]

  • Sequential Reagent Addition: To minimize the concentration of free ketone available to react with cyanide, a sequential addition strategy is highly effective.[7]

    • Pre-form the imine by stirring the 2-butanone and the ammonia source (e.g., ammonium chloride) together in the solvent for a period (e.g., 30-60 minutes) before adding the cyanide source.[7]

    • This "imine pre-formation" ensures that the cyanide ion preferentially attacks the iminium ion as it is formed.

Illustrative Data: Impact of pH on Product Distribution
pH RangeDesired α-Aminonitrile Yield (%)Cyanohydrin Byproduct (%)Rationale
2-335%55%Ammonia is protonated (NH₄⁺), reducing its nucleophilicity and slowing imine formation.[7]
4-6 85% 10% Optimal balance: Carbonyl is activated, and ammonia remains a good nucleophile. [7]
7-870%20%Good yield, but cyanohydrin formation begins to increase.
> 950%40%Cyanohydrin pathway becomes a major competing reaction.[7]
Note: This table provides illustrative data based on general principles. The optimal pH should be empirically determined for your specific reaction conditions.[7]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Safety First: This reaction involves highly toxic cyanide salts. All operations must be performed by trained personnel in a well-ventilated chemical fume hood. Always have a cyanide antidote kit available and be familiar with its use. Neutralize all cyanide-containing waste with bleach before disposal.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ammonium chloride (1.2 eq) and methanol (5 mL per mmol of ketone).

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Imine Pre-formation:

    • Add 2-butanone (1.0 eq) to the flask.

    • Stir the mixture at room temperature for 45 minutes to facilitate the formation of the imine intermediate.[7]

  • Cyanide Addition:

    • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

    • Cool the reaction flask back down to 0-5 °C.

    • Add the aqueous sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-butanone) is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane.[10]

    • Combine the organic layers and wash once with a saturated sodium chloride solution (brine).[10]

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[10]

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[10]

    • The crude product can be purified by vacuum distillation to obtain the final, high-purity product.[10][11]

Protocol_Workflow A 1. Setup (NH4Cl, MeOH, 0-5°C) B 2. Imine Pre-formation (Add 2-Butanone, Stir 45 min) A->B C 3. Cyanide Addition (Add NaCN solution dropwise at <10°C) B->C D 4. Reaction (Stir 12-24h at RT, Monitor) C->D E 5. Workup (Extraction with organic solvent) D->E F 6. Purification (Rotovap & Vacuum Distillation) E->F G Pure Product F->G

Caption: Optimized workflow for the synthesis of this compound.

Section 4: Advanced FAQs & Troubleshooting

FAQ: How can I confirm the purity of my final product and quantify the yield accurately?

Answer: A combination of techniques is recommended for a comprehensive analysis:

  • Gas Chromatography (GC): An excellent method for determining the purity of the volatile aminonitrile and quantifying the percentage of any remaining starting material or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially if derivatization is employed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can reveal the presence of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups: a sharp C≡N (nitrile) stretch and N-H (amine) stretches.[11]

FAQ: My final product is contaminated with the corresponding α-hydroxy acid. What happened?

Answer: This indicates that the nitrile group has undergone hydrolysis. This can happen under either strong acidic or basic conditions, especially if elevated temperatures are used during workup.[2][12] To avoid this:

  • Maintain Neutral pH During Workup: Ensure that the pH does not become strongly acidic or basic during the extraction and washing steps.

  • Avoid Excessive Heat: During solvent removal and distillation, use the lowest possible temperature to prevent hydrolysis of the nitrile group.[9]

Troubleshooting Flowchart: A Logic-Based Approach

Troubleshooting_Flowchart start Low Yield or Purity Issue check_conversion Is reaction conversion low? start->check_conversion check_byproducts Are significant byproducts present? check_conversion->check_byproducts No reagents Verify Reagent Quality & Stoichiometry check_conversion->reagents Yes ph Check & Adjust pH (Target 4-6) check_byproducts->ph Yes hydrolysis Check for Hydrolysis (α-hydroxy acid or amide) check_byproducts->hydrolysis No temp Optimize Temperature (Gentle heating, e.g., 40-50°C) reagents->temp imine Promote Imine Formation (Add dehydrating agent) temp->imine addition Implement Sequential Addition (Pre-form imine before adding CN⁻) ph->addition workup Refine Workup (Neutral pH, low temp) hydrolysis->workup Yes purify Improve Purification (Fractional vacuum distillation) workup->purify

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Amino-2-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yields. By understanding the underlying chemical principles of the Strecker synthesis, the primary route to this compound, you can effectively diagnose and address issues in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My Strecker reaction for this compound is resulting in a significantly lower yield than expected. What are the most common initial factors to investigate?

Low yield in a Strecker synthesis can often be traced back to a few key areas. Before delving into more complex possibilities, it's crucial to assess the fundamentals of your reaction setup.

  • Reagent Quality: The purity of your starting materials—2-butanone, a cyanide source (like NaCN or KCN), and an ammonia source (like NH4Cl or aqueous ammonia)—is paramount. Impurities in 2-butanone can lead to unwanted side reactions. Ensure your cyanide salt has not degraded, as this will reduce the concentration of the essential nucleophile.

  • Reaction Conditions: The Strecker reaction is an equilibrium process.[1][2] Factors like temperature, pH, and reaction time need to be carefully controlled. For instance, the initial formation of the imine intermediate is often facilitated by mildly acidic conditions, while the subsequent nucleophilic attack by the cyanide ion is more effective under slightly basic conditions.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can significantly impact the equilibrium and favor the formation of byproducts. It's essential to use a slight excess of the cyanide and ammonia sources to drive the reaction towards the desired aminonitrile product.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter.

Reaction Kinetics and Equilibrium

Q2: I've confirmed my reagent quality and stoichiometry, but the yield is still low. Could the reaction equilibrium be the issue?

A2: Absolutely. The Strecker synthesis involves a series of equilibria, and if the forward reactions are not favored, the overall yield will suffer.[3][4]

  • Iminium Ion Formation: The first phase of the reaction is the formation of an iminium ion from 2-butanone and ammonia.[3][4] This step is crucial as it creates the electrophile that the cyanide ion will attack. Water is a byproduct of this step; its presence can shift the equilibrium back towards the starting materials. Consider adding a dehydrating agent, such as anhydrous magnesium sulfate, to drive this equilibrium forward.[1]

  • Cyanide Addition: The nucleophilic addition of the cyanide ion to the iminium ion forms the desired α-aminonitrile.[3][4] The concentration of the cyanide ion is critical here. If the pH is too acidic, the cyanide will be protonated to form hydrogen cyanide (HCN), a less effective nucleophile. Conversely, if the pH is too basic, the formation of the iminium ion can be hindered. Careful control of pH is therefore essential.

Workflow for Optimizing Reaction Equilibrium:

Caption: A logical workflow for troubleshooting low product yield.

Side Reactions and Byproduct Formation

Q3: I've noticed an unexpected spot on my TLC plate. What are the likely side products in a this compound synthesis?

A3: The most common side product in a Strecker-type reaction is the corresponding cyanohydrin, in this case, 2-hydroxy-2-methylbutanenitrile.[2][5]

  • Cyanohydrin Formation: This occurs when the cyanide ion attacks the carbonyl carbon of 2-butanone directly, rather than the iminium ion.[5] This pathway is kinetically favored but thermodynamically less stable than the aminonitrile under the correct conditions.[2] The formation of significant amounts of cyanohydrin suggests that the iminium ion is not being formed efficiently.

Table 1: Comparison of Aminonitrile and Cyanohydrin Formation

FeatureThis compound (Desired Product)2-Hydroxy-2-methylbutanenitrile (Side Product)
Reactants 2-Butanone, Ammonia, Cyanide2-Butanone, Cyanide
Intermediate Iminium IonNone
Thermodynamic Stability More StableLess Stable
Formation Favored By Optimal pH (~9-10), Presence of AmmoniaLow pH, Absence or Low Concentration of Ammonia

Experimental Protocol for Minimizing Cyanohydrin Formation:

  • Pre-formation of the Imine: In a reaction vessel, combine 2-butanone and the ammonia source (e.g., a solution of ammonia in methanol) and stir at room temperature for 30-60 minutes before adding the cyanide source. This allows for the formation of the imine in the absence of the competing cyanide nucleophile.

  • Controlled Addition of Cyanide: Prepare a solution of the cyanide salt (e.g., NaCN in water) and add it dropwise to the reaction mixture containing the pre-formed imine. This maintains a relatively low concentration of free cyanide at any given time, further disfavoring the cyanohydrin pathway.

  • pH Monitoring: Throughout the addition of the cyanide solution, monitor the pH of the reaction mixture and maintain it in the optimal range of 9-10 using a suitable buffer or by the controlled addition of a weak acid or base.

Product Isolation and Purification

Q4: I seem to be losing a significant amount of product during the workup and purification steps. What are the best practices for isolating this compound?

A4: this compound is a relatively small, polar molecule, which can present challenges during extraction and purification.

  • Extraction: Due to its polarity, the product may have some solubility in the aqueous layer. It is crucial to perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete removal from the aqueous phase.[6] Washing the combined organic extracts with brine can help to remove residual water.[6]

  • Distillation: The crude product is often purified by vacuum distillation.[7] It is important to carefully control the pressure and temperature to avoid decomposition of the product. The boiling point of 2-aminobutanenitrile is reported as 160.5 ± 23.0 °C at 760 mmHg, so distillation under reduced pressure is necessary.[6]

  • Decomposition: Aminonitriles can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong acids or bases.[8] Therefore, it's advisable to perform purification steps as quickly as possible and at the lowest feasible temperatures.

Diagram of the Purification Workflow:

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Crude->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporation Rotary Evaporation (to remove solvent) Filter->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure Pure this compound Distillation->Pure

Caption: A typical workflow for the purification of this compound.

Hydrolysis to the Amino Acid

Q5: My ultimate goal is the corresponding amino acid, 2-amino-2-methylbutanoic acid. What are the critical parameters for the hydrolysis of the nitrile group?

A5: The hydrolysis of the nitrile to a carboxylic acid is a critical step and can be performed under either acidic or basic conditions.[9][10] The choice of conditions can impact the overall yield and purity of the final amino acid.

  • Acidic Hydrolysis: Heating the aminonitrile under reflux with a strong acid, such as hydrochloric acid, will hydrolyze the nitrile to a carboxylic acid and protonate the amino group, forming the ammonium salt.[9] The free amino acid can then be obtained by neutralizing the solution.

  • Basic Hydrolysis: Refluxing the aminonitrile with a strong base, like sodium hydroxide, will also hydrolyze the nitrile, forming the carboxylate salt.[9] Ammonia is typically evolved during this process. Acidification of the reaction mixture will then yield the free amino acid.

Table 2: Comparison of Acidic and Basic Hydrolysis Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Strong Acid (e.g., HCl)Strong Base (e.g., NaOH)
Initial Product Ammonium Salt of Carboxylic AcidCarboxylate Salt
Byproduct NoneAmmonia Gas
Workup Neutralization with BaseAcidification

Important Consideration: In some cases, direct hydrolysis of α-aminonitriles can be challenging.[11] If you are experiencing difficulty with this step, consider protecting the amino group (e.g., by benzoylation) prior to hydrolysis.[11]

References

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  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • ResearchGate. (n.d.). Review: Determination of Amino Acids by Different Methods.

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Technical Support Center: Purification of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-methylbutanenitrile (CAS: 4475-95-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile aminonitrile intermediate. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and common contaminants of this compound.

Q1: What are the critical physicochemical properties I should be aware of before starting purification?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful purification strategy. It is a flammable, yellow liquid with a characteristic ammonia-like odor.[1][2] Key data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀N₂[2][3]
Molecular Weight 98.15 g/mol [1]
Appearance Yellow liquid with an ammonia-like odor[1][2]
Boiling Point 72 °C @ 20 Torr[2]
Density ~0.9 g/cm³[2]
Solubility Insoluble in water[1]
Reactivity Incompatible with strong oxidizing acids and bases.[1] May polymerize.[1]

Q2: What are the typical impurities found in crude this compound from a Strecker synthesis?

A2: The Strecker synthesis, while efficient, can generate several byproducts.[4] The impurity profile is critical as it dictates the most effective purification method. Common impurities include unreacted starting materials, intermediates, and side-products.

Table 2: Common Impurities and Their Probable Origins

ImpurityChemical NameProbable Origin
Starting Material 2-ButanoneIncomplete reaction.
Intermediate 2-Hydroxy-2-methylbutanenitrileFormed from the reaction of 2-butanone and cyanide prior to amination.[5][6]
Hydrolysis Product 2-Amino-2-methylbutanamidePartial hydrolysis of the nitrile group during workup or storage.[7][8]
Hydrolysis Product 2-Amino-2-methylbutanoic acidComplete hydrolysis of the nitrile group.[7]
Side Products High molecular weight oligomers/polymersBase or acid-catalyzed polymerization of the aminonitrile.[1]

The following diagram illustrates the relationship between the main synthesis pathway and the formation of key impurities.

G cluster_main Strecker Synthesis cluster_impurities Impurity Pathways 2-Butanone 2-Butanone Crude Product Crude Product 2-Butanone->Crude Product Unreacted Cyanohydrin 2-Hydroxy-2-methylbutanenitrile 2-Butanone->Cyanohydrin + CN⁻ (No NH₃) Cyanide Cyanide Cyanide->Crude Product Ammonia Ammonia Ammonia->Crude Product Amide 2-Amino-2-methylbutanamide Crude Product->Amide + H₂O (Partial Hydrolysis) Polymers Polymers Crude Product->Polymers Self-reaction Cyanohydrin->Crude Product Contaminant Amino Acid 2-Amino-2-methylbutanoic acid Amide->Amino Acid + H₂O (Full Hydrolysis)

Caption: Impurity formation pathways during and after synthesis.

Q3: How should I properly handle and store this compound to ensure its stability?

A3: Proper handling and storage are non-negotiable for maintaining purity.

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9] All equipment must be grounded to prevent static discharge, as the material is flammable.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize hydrolysis and oxidative degradation.[5]

Q4: My crude sample is a dark brown or black oil. What does this indicate and can it be purified?

A4: A dark color typically indicates the presence of polymeric or degradation byproducts. These often arise from exposure to heat, air (oxidation), or incompatible materials during synthesis or workup. While challenging, purification is often possible. Vacuum distillation is usually the first method to attempt, as it can separate the desired volatile product from non-volatile polymeric materials. If distillation fails or leads to further decomposition, a chemical approach, such as conversion to a salt followed by recrystallization, may be necessary to isolate the amine from the colored impurities.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification experiments.

Troubleshooting Issue 1: Vacuum Distillation

Vacuum distillation is the most common method for purifying this compound. However, several issues can arise.

Table 3: Common Problems and Solutions in Vacuum Distillation

ProblemProbable Cause(s)Recommended Solution(s)
Product darkens or decomposes in the distillation pot. Thermal Instability: The pot temperature is too high, causing thermal decomposition.[10]Action: Lower the distillation pressure to reduce the required boiling temperature. Ensure the heating mantle is not oversized and use a stirring bar for even heat distribution. For very sensitive batches, consider a short-path distillation apparatus.
Low recovery of purified product. 1. Inefficient Condensation: The condenser is not cold enough, allowing product vapor to pass through to the vacuum pump. 2. Leaks in the System: A poor vacuum results in a higher required boiling point, potentially leading to decomposition.Action 1: Use a high-efficiency condenser and ensure a strong flow of coolant (e.g., chilled water or glycol). Action 2: Meticulously check all joints and seals for leaks. Use high-vacuum grease appropriately. A cold trap between the receiver and the pump is essential to protect the pump and capture any highly volatile product.
Product is still impure after distillation. Co-distillation: An impurity has a boiling point very close to that of the product at the operating pressure (e.g., the cyanohydrin intermediate).Action: Improve separation efficiency by using a fractionating column (e.g., a Vigreux or packed column) between the pot and the condenser. Collect multiple fractions and analyze their purity by GC or NMR to isolate the purest fraction. If co-distillation persists, an alternative purification method like chemical conversion is required.
Troubleshooting Issue 2: Purification via Salt Formation & Recrystallization

When distillation is ineffective, converting the basic amine to an acid salt (e.g., hydrochloride) and purifying it by recrystallization is a powerful alternative.[11][12]

Problem: The salt fails to crystallize from the solution.

  • Probable Cause 1: Solution is not saturated. Too much solvent was used.

    • Solution: Slowly evaporate the solvent under reduced pressure until the solution becomes cloudy, then gently warm to redissolve and allow to cool slowly.

  • Probable Cause 2: Cooling is too rapid. This can lead to the formation of an oil or supersaturated solution rather than crystals.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[13] Placing the flask in a refrigerator or ice bath should only be done after slow cooling has failed to induce crystallization.

  • Probable Cause 3: Incorrect solvent choice. The salt is too soluble in the chosen solvent even at low temperatures.

    • Solution: Select a solvent system where the salt has high solubility at high temperatures but low solubility at room or cold temperatures.[14] Often, a binary solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) is required. The second solvent (anti-solvent) is one in which the salt is insoluble and is added slowly to the solution of the salt in the first solvent until turbidity persists.

Problem: An oil precipitates instead of solid crystals ("oiling out").

  • Probable Cause: The solution becomes supersaturated at a temperature above the melting point of the salt, or the impurities are preventing proper crystal lattice formation.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. If it persists, try a different solvent system. Seeding the solution with a previously formed pure crystal can also promote proper crystallization over oiling out.[13]

Part 3: Experimental Protocols & Workflows

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Workflow Visualization

This diagram outlines a decision-making process for selecting a purification strategy.

G start Crude this compound purity_check1 Assess Purity & Impurity Profile (GC/NMR) start->purity_check1 distill Perform Vacuum Distillation purity_check1->distill Major impurities are non-volatile (polymers, salts) salt_formation Convert to Salt (e.g., HCl) purity_check1->salt_formation Major impurities are thermally labile or have similar boiling points purity_check2 Purity > 98%? distill->purity_check2 end_product Purified Product purity_check2->end_product Yes purity_check2->salt_formation No (Co-distilling impurities) recrystallize Recrystallize Salt salt_formation->recrystallize liberate_amine Liberate Free Amine & Extract recrystallize->liberate_amine purity_check3 Purity > 98%? liberate_amine->purity_check3 purity_check3->end_product Yes chromatography Consider Preparative Chromatography purity_check3->chromatography No

Caption: Decision tree for purification strategy selection.

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound from non-volatile or significantly less-volatile impurities.

Methodology:

  • System Setup: Assemble a clean, dry vacuum distillation apparatus. Use a round-bottom flask of appropriate size (not more than two-thirds full) with a magnetic stir bar. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system. A vacuum of ~20 Torr or lower is recommended to keep the boiling temperature below 80°C.

  • Heating: Once the target vacuum is stable, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform heat transfer.

  • Fraction Collection: The product should begin to distill at approximately 72°C at 20 Torr.[2] It is good practice to collect a small forerun fraction, which may contain more volatile impurities. Then, collect the main fraction in a pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small, dark residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.

  • System Shutdown: Allow the system to cool completely before slowly reintroducing air (or an inert gas) to the apparatus.

  • Analysis: Determine the purity of the collected fraction using GC, HPLC, or NMR spectroscopy.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

Objective: To purify the aminonitrile from impurities that are difficult to separate by distillation (e.g., other neutral or weakly basic compounds).

Methodology:

  • Salt Formation:

    • Dissolve the crude aminonitrile (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or diethyl ether in a flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. Add approximately 1.0 to 1.1 equivalents of HCl. The hydrochloride salt should precipitate as a white solid.

    • Stir the resulting slurry in the ice bath for 30-60 minutes.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Select an appropriate solvent system (e.g., ethanol/ethyl acetate). The goal is to find a solvent that dissolves the salt when hot but not when cold.[15]

    • Add the minimum amount of hot solvent to the crude salt to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Liberation of Free Amine:

    • Suspend the purified salt in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Add this suspension to a separatory funnel containing a cold, aqueous solution of a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate) to neutralize the HCl and liberate the free amine.[11]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product. If necessary, a final "polishing" by vacuum distillation can be performed.

References

  • PubChem. 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information.
  • Dayang Chem (Hangzhou) Co.,Ltd. This compound.
  • Generichem. 2-Amino-2-methylpropanenitrile Safety Data Sheet.
  • Chemsrc. This compound.
  • Google Patents. US4072698A - Resolution of aminonitriles.
  • ChemSynthesis. This compound.
  • Pascal, R., et al. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). 2018.
  • ChemTalk. Lab Procedure: Recrystallization.
  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • ACS Publications.
  • Google Patents. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • National Institutes of Health.
  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. 2022.
  • Advanced Organic Synthesis. The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. Recrystallization.
  • Professor Dave Explains. Recrystallization. YouTube. 2020.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • MDPI.
  • ResearchGate. Impurity profile of amino acids?. 2005.
  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. 1974.
  • Google Patents. CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
  • FuseSchool. What is Thermal Decomposition?. YouTube. 2020.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. 2018.
  • Organic Chemistry Portal. Strecker Synthesis.

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Common impurities in 2-Amino-2-methylbutanenitrile and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-2-methylbutanenitrile (CAS: 4475-95-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical synthetic intermediate. Understanding, identifying, and mitigating impurities is paramount for ensuring the reproducibility of your experiments and the quality of your final products.

This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established analytical principles.

Part 1: Frequently Asked Questions - The Origin of Impurities

This section addresses the fundamental questions regarding the presence of impurities in this compound, focusing on their chemical origins.

Q1: What are the most common impurities found in commercial this compound?

The purity of commercially available this compound typically exceeds 95%; however, the nature and concentration of minor impurities can vary significantly between batches and suppliers.[1] The most prevalent impurities are directly related to its synthesis and potential degradation pathways. These include:

  • Unreacted Starting Materials: Residual amounts of 2-butanone.

  • Key Intermediates: The corresponding cyanohydrin, 2-hydroxy-2-methylbutanenitrile.[2][3]

  • Hydrolysis Products: The primary amide (2-amino-2-methylbutanamide) and the corresponding carboxylic acid (2-amino-2-methylbutanoic acid).

  • Side-Reaction Products: Products arising from minor side reactions inherent to the synthetic process.

Q2: How does the primary synthesis method, the Strecker synthesis, lead to these impurities?

The Strecker synthesis is the cornerstone of α-aminonitrile production and involves a three-component reaction between a ketone (2-butanone), ammonia, and a cyanide source (e.g., NaCN, KCN, or HCN).[4][5][6] Each step of this pathway is an equilibrium, and incomplete reactions or side reactions are the direct cause of most impurities.

  • Formation of Intermediates: The reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion.[6][7] Alternatively, the ketone can first react with cyanide to form a cyanohydrin intermediate (2-hydroxy-2-methylbutanenitrile), which is subsequently aminated.[3] If these intermediates do not fully convert to the final product, they will persist as impurities.

  • Incomplete Reaction: A simple failure to drive the reaction to completion will leave unreacted 2-butanone in the final product mixture.

  • Hydrolysis During Workup: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the reaction or product workup.[8][9][10][11] This hydrolysis occurs in two stages: first to the amide (2-amino-2-methylbutanamide) and then, upon further hydrolysis, to the carboxylic acid (2-amino-2-methylbutanoic acid).[10][11] The presence of these impurities is a strong indicator of the conditions used during synthesis and purification.

Q3: Can this compound degrade during storage? What are the likely degradation products?

Yes, improper storage can lead to degradation. As an amine and a nitrile, the compound has specific reactivity concerns.[12]

  • Hydrolysis: The most common degradation pathway is hydrolysis of the nitrile group, especially in the presence of moisture and acidic or basic contaminants. This will lead to the formation of 2-amino-2-methylbutanamide and 2-amino-2-methylbutanoic acid, the same impurities seen from the synthesis.[8][9]

  • Oxidation: Amines can be susceptible to oxidation. While specific oxidation products for this molecule are not widely documented in the provided literature, it is a potential pathway for degradation, especially if exposed to air over long periods.

  • Polymerization: Nitriles may polymerize in the presence of certain metals or metal compounds.[12]

To ensure stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), and in a cool, dry place away from light and incompatible materials like strong acids and oxidizing agents.[12]

Part 2: Troubleshooting and Impurity Identification Workflow

A systematic approach is crucial for identifying and quantifying impurities. This section provides a logical workflow and detailed protocols for analysis.

Logical Workflow for Impurity Identification

The following diagram outlines the decision-making process for assessing the purity of a this compound sample.

Impurity_Workflow Impurity Identification Workflow for this compound A Sample Received B Visual & Physical Inspection (Color, Phase, Odor) A->B D Review Certificate of Analysis (CoA) A->D C Primary Analysis: GC-MS or HPLC-UV (with Derivatization) B->C E Data Analysis: Calculate Area % Purity C->E D->C F Purity ≥ 98% and No Significant Unknowns? E->F G Sample Meets Specification Proceed with Experiment F->G Yes H Significant Impurities Detected (Known or Unknown) F->H No I Identify Known Impurities (e.g., Starting Materials, Hydrolysis Products) H->I J Structural Elucidation of Unknowns H->J L Decision: Purify or Reject Batch? I->L K Techniques: - Preparative HPLC for Isolation - NMR (1H, 13C) - High-Resolution MS (HRMS) J->K J->L M Purification (e.g., Distillation, Recrystallization) L->M Purify N Reject Batch L->N Reject

Caption: Logical workflow for the analysis and resolution of impurities.

Summary of Common Impurities and Identification Methods

The table below summarizes the key impurities and the analytical signatures used for their identification.

Impurity NamePotential OriginIdentification MethodKey Analytical Signature
2-Butanone Unreacted starting materialGC-MSCharacteristic mass spectrum (m/z peaks for C₂H₅CO⁺, CH₃CO⁺) and retention time matching with a standard.
2-Hydroxy-2-methylbutanenitrile Synthetic intermediateGC-MS, HPLC, IRPresence of a hydroxyl group (-OH stretch in IR), specific retention time. Can be confirmed by comparison to a reference standard.[3]
2-Amino-2-methylbutanamide Hydrolysis of nitrileHPLC-MS, NMRMolecular ion peak corresponding to C₅H₁₂N₂O. Changes in NMR chemical shifts, disappearance of nitrile carbon in ¹³C NMR and appearance of amide carbonyl.[8]
2-Amino-2-methylbutanoic Acid Complete hydrolysis of nitrileHPLC, LC-MSBehaves as an amino acid. Requires derivatization for GC or UV detection in HPLC.[1][13] Confirmed by matching retention time and mass spectrum with an authentic standard.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a robust analytical method in your laboratory. Instrument conditions may require optimization.

Protocol 1: Purity Analysis by GC-MS

Gas chromatography is an excellent method for identifying volatile impurities like residual starting materials and some intermediates.

  • Rationale: This method separates compounds based on their volatility and interaction with the stationary phase, providing excellent resolution for starting materials like 2-butanone. Mass spectrometry provides definitive identification based on fragmentation patterns. Derivatization may be required to improve the chromatographic behavior of the primary amine.

  • Step-by-Step Methodology:

    • Sample Preparation (Without Derivatization):

      • Accurately prepare a solution of this compound in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.

    • GC-MS Instrument Conditions:

      • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp to 280°C at 15°C/min.

        • Hold at 280°C for 5 minutes.[1]

      • MS Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-400.

    • Data Analysis:

      • Identify the main peak corresponding to this compound.

      • Identify other peaks by comparing their mass spectra with a library (e.g., NIST) and, if possible, by running authentic standards of suspected impurities (e.g., 2-butanone).

      • Calculate purity based on the area percentage of the main peak relative to the total area of all integrated peaks.

Protocol 2: Purity Analysis by HPLC-UV (with Derivatization)

HPLC is a powerful technique for separating the main compound from less volatile impurities, such as hydrolysis products. Due to the lack of a strong UV chromophore, derivatization is essential for sensitive detection.[1][13]

  • Rationale: Derivatizing the primary amine with a reagent like Dansyl Chloride introduces a highly UV-absorbent and fluorescent tag, allowing for sensitive detection and quantification of the parent compound and any amine-containing impurities. Reverse-phase HPLC separates these derivatives based on their polarity.

  • Step-by-Step Methodology:

    • Sample Preparation (Derivatization):

      • Accurately weigh approximately 5-10 mg of the this compound sample into a vial.

      • Dissolve in 1 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).

      • Add 1 mL of a buffer solution (e.g., 100 mM Sodium Bicarbonate, pH 9).

      • Add 1 mL of a derivatizing agent solution (e.g., 5 mg/mL Dansyl Chloride in Acetonitrile).

      • Vortex the mixture and allow it to react in the dark at room temperature (or slightly elevated temperature, e.g., 40-50°C) for 1 hour.[1]

      • Quench the reaction by adding a small amount of a primary amine solution (e.g., 50 µL of 10% ethylamine solution) to consume excess Dansyl Chloride.

    • HPLC Instrument Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient:

        • 0-5 min: 20% B

        • 5-20 min: 20% to 80% B

        • 20-25 min: Hold at 80% B

        • 25-30 min: Return to 20% B and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detection: UV at the maximum absorbance of the derivative (e.g., ~340 nm for Dansyl derivatives).[1]

    • Data Analysis:

      • Identify the peak for the derivatized this compound.

      • Calculate purity as the area percentage of the main peak relative to the total peak area. Impurities like the corresponding amide, if present, will also be derivatized and appear as separate peaks.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • LibreTexts. (2023, November 23). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • PubChem. (n.d.). 2-Amino-2-methylbutyronitrile.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Chemsrc. (2025, August 25). This compound. [Link]
  • ChemSynthesis. (2025, May 20). This compound. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • Baertschi, S. W., et al. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences, 108(9), 3152-3155. [Link]
  • NROChemistry. (n.d.). Strecker Synthesis. [Link]
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
  • Akimoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. [Link]
  • ResearchGate. (2022, July 8). (PDF)
  • PubChem. (n.d.). 2-Amino-3-methylbutanenitrile.

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Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this challenging compound. As a small, polar, and basic molecule, this compound presents unique chromatographic hurdles, primarily related to poor peak shape and inadequate resolution. This guide provides in-depth, field-proven insights to help you achieve robust and reliable analytical results.

Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase. Specifically, the protonated primary amine (R-NH3+) can interact strongly with negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1] This interaction results in a non-ideal elution profile, characterized by a "tail."

Here is a systematic approach to mitigate this issue:

  • Adjust Mobile Phase pH: The most effective initial step is to control the ionization state of both the analyte and the silanol groups.[2]

    • Low pH (2.5 - 4.0): At a low pH, the residual silanol groups are protonated (Si-OH) and thus neutral, minimizing their ability to interact with the positively charged analyte.[3] This is often the most effective strategy for improving the peak shape of basic compounds.[4] Start by adding 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase.

    • High pH (8.0 - 10.0): At a high pH, the amine on your analyte will be in its neutral, free-base form (R-NH2), reducing ionic interactions. However, at this pH, silanols are fully ionized, and standard silica columns will rapidly degrade. This approach requires a specialized, high-pH stable column (e.g., hybrid-silica or polymer-based).[5][6]

  • Use Mobile Phase Additives: If pH adjustment alone is insufficient, competitive additives can be used.

    • Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can be used at low concentrations (0.05-0.1%). While effective, TFA can be difficult to remove from the column and may suppress MS signals.[7]

    • Competitive Amines: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[8] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Evaluate Column Chemistry: Not all C18 columns are the same. If peak tailing persists, your column is likely the issue.

    • Use End-Capped Columns: Modern, high-purity silica columns that are thoroughly "end-capped" have a significantly lower concentration of free silanol groups, leading to much-improved peak shape for bases.[5][9]

    • Consider Alternate Stationary Phases: Columns with polar-embedded phases or those specifically designed for basic compounds offer alternative chemistries that shield the analyte from silanol interactions.[9] For this specific analyte, a column with low silanol activity, such as a Newcrom R1, has been reported to be effective.[10]

Q2: I am seeing poor resolution between this compound and a closely eluting impurity. What are my options?

A2: Poor resolution (co-elution) indicates a lack of selectivity (α) in your method. To improve the separation between two peaks, you must alter the chemistry of the system to affect the two compounds differently.[11]

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter elution patterns and improve selectivity.[12]

    • Fine-Tune pH: Small, incremental changes in pH can drastically alter the retention of ionizable compounds. If both your analyte and the impurity are basic, a slight pH shift might change their relative retention times. This is most effective when the pH is near the pKa of one of the compounds, but be aware this can also lead to a less robust method.[2][13]

  • Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer, but it can also change selectivity.[14] Try adjusting the column temperature in 5 °C increments (e.g., from 30 °C to 45 °C). Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[14]

  • Change Stationary Phase: If mobile phase and temperature adjustments fail, a different stationary phase is necessary. The goal is to introduce a different separation mechanism.

    • Phenyl Phases: A phenyl column offers π-π interactions, which can provide unique selectivity for compounds containing aromatic rings.

    • Cyano (CN) Phases: A CN column can be used in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions compared to a C18.[11]

Q3: My peak is broad or split, but not necessarily tailing. What should I investigate?

A3: Broad or split peaks often point to issues outside of chemical interactions with the stationary phase. These can include system hardware problems, sample solvent effects, or column degradation.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile sample injected into a 95% water mobile phase), the peak shape can be severely distorted.[15] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16]

  • Extra-Column Volume: Excessive tubing length or diameter, or a poorly made connection (e.g., a gap between the tubing and the column inlet), can cause band broadening.[9][16] Solution: Use narrow-bore (0.005" ID or smaller) PEEK tubing and ensure all fittings are properly seated.

  • Column Void or Contamination: A sudden drop in pressure or the appearance of split peaks can indicate a void has formed at the head of the column. This can be caused by pressure shocks or pH instability. Contamination of the inlet frit can also distort flow. Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this fails, the column may need to be replaced. Using a guard column can prevent this.

Q4: I need to separate the enantiomers of this compound, but I only see one peak. Why?

A4: this compound is a chiral molecule. Standard HPLC columns (like C18) are achiral and cannot distinguish between enantiomers. To separate them, you must introduce a chiral component into your system.

  • Chiral Stationary Phases (CSPs): This is the most common approach. You will need to purchase a specialized chiral column. Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are common starting points for the separation of underivatized amino compounds.[17][18]

  • Chiral Mobile Phase Additives: Less commonly, a chiral selector can be added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.[19]

Method development for chiral separations often requires screening several different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions.[20]

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for this compound?

A1: The following table provides a robust set of starting conditions for achiral analysis.

ParameterRecommended Starting ConditionRationale & Comments
Column High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µmProvides good retention and efficiency. Ensure it is a modern column designed for good peak shape with basic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols and improving peak shape.[12] MS-compatible.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 5% to 50% B over 15 minutesA good starting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 205-215 nm (or CAD/ELSD/MS)The analyte lacks a strong chromophore, requiring low UV wavelengths or alternative detection methods.
Injection Vol. 5-10 µLKeep injection volume low to prevent overload and peak distortion.[14]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization

This protocol details a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.

Objective: To evaluate the effect of mobile phase pH on peak tailing and retention.

Materials:

  • HPLC system with UV detector

  • End-capped C18 column

  • This compound standard (1 mg/mL in 50:50 Water:Acetonitrile)

  • Mobile Phase A buffers:

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 3.5: 10 mM Potassium Phosphate, pH adjusted to 3.5 with Phosphoric Acid

    • pH 7.0: 10 mM Potassium Phosphate, pH adjusted to 7.0

  • Mobile Phase B: Acetonitrile

Procedure:

  • Initial Setup: Install the C18 column and set the column temperature to 30 °C. Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.

  • Condition 1 (pH 2.7):

    • Equilibrate the system with 95% Mobile Phase A (pH 2.7) and 5% Mobile Phase B for at least 15 column volumes.

    • Inject the standard and run a gradient from 5% to 50% B over 15 minutes.

    • Record the retention time, USP tailing factor, and peak width.

  • Condition 2 (pH 3.5):

    • Thoroughly flush the system with DI water.

    • Equilibrate the system with 95% Mobile Phase A (pH 3.5) and 5% Mobile Phase B.

    • Repeat the injection and gradient run from Step 2.

    • Record the key chromatographic parameters.

  • Condition 3 (pH 7.0):

    • Thoroughly flush the system with DI water.

    • Equilibrate the system with 95% Mobile Phase A (pH 7.0) and 5% Mobile Phase B.

    • Repeat the injection and gradient run from Step 2.

    • Record the key chromatographic parameters.

  • Analysis: Compare the tailing factor from the three conditions. The pH that provides a tailing factor closest to 1.0 is optimal for peak shape.

Visualizations
Troubleshooting Workflow for Peak Tailing

G start Problem: Peak Tailing (USP Tailing Factor > 1.5) check_pH Is Mobile Phase pH < 4? start->check_pH check_column Is the column specifically designed for basic compounds or well end-capped? check_pH->check_column Yes adjust_pH Action: Adjust Mobile Phase to pH 2.5-3.5 using 0.1% Formic or Phosphoric Acid check_pH->adjust_pH No use_additives Action: Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase check_column->use_additives No resolved Problem Resolved check_column->resolved Yes (Consider other issues like extra-column volume) re_evaluate1 Re-evaluate Peak Shape adjust_pH->re_evaluate1 change_column Action: Switch to a modern, end-capped column or a polar-embedded phase column use_additives->change_column If tailing persists re_evaluate2 Re-evaluate Peak Shape change_column->re_evaluate2 re_evaluate1->resolved If Tailing Factor < 1.2 re_evaluate2->resolved If Tailing Factor < 1.2

Caption: A flowchart for systematically troubleshooting peak tailing issues.

References
  • Kalamon, Z., & Kovács, R. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Link: https://akjournals.com/view/journals/0063/17/4/0063_2004_4_10.xml
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Link: https://www.waters.com/nextgen/us/en/support/support-resources-and-documentation/troubleshooting-peak-shape-problems-in-hplc.html
  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech. Link: https://www.chromtech.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column. SIELC. Link: https://sielc.com/separation-of-2-amino-2-methyl-butyronitrile-on-newcrom-r1-hplc-column.html
  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. Phenomenex. Link: https://www.phenomenex.com/blogs/how-to-reduce-peak-tailing-in-hplc/
  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. Link: https://www.researchgate.net/publication/254425944_The_Secrets_of_Good_Peak_Shape_in_HPLC
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. Link: https://www.agilent.com/cs/library/slidepresentation/public/Peak%20Shape%20DE05849987.pdf
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Link: https://www.biotage.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Link: https://www.waters.com/webassets/cms/library/docs/lcms_amines_ph.pdf
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Link: https://www.element-lab.com/resources/blog/buffers-and-eluent-additives-for-hplc-method-development/
  • Snyder, L. R., & Dolan, J. W. (2005). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link: https://www.chromatographyonline.com/view/back-basics-role-ph-retention-and-selectivity
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Link: https://www.agilent.com/cs/library/primers/public/5991-3822EN.pdf
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Link: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-024-01201-y
  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. Link: https://www.microsolvtech.com/blogs/news/improving-peak-shapes-in-an-hplc-method-in-aqueous-normal-phase-anp-tips-suggestions
  • Chromatography Guru. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link: https://www.youtube.
  • Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. Link: https://www.chromatographytoday.com/news/hplc-uhplc/31/breaking-news/what-are-the-reasons-for-resolution-failure-in-hplc/59233
  • Armstrong, D. W., et al. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1569, 139-148. Link: https://www.researchgate.
  • PerkinElmer. (n.d.). HPLC Column Selection Guide. PerkinElmer. Link: https://resources.perkinelmer.com/lab-solutions/resources/docs/GDE_HPLC_Column_Selection_Guide.pdf
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Link: https://www.analyteguru.com/real-solutions-to-improve-your-hplc-peak-resolution/
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. Link: https://www.researchgate.net/post/Tailing_peak_shape_of_tertiary_amines_in_RP_C18_LCMS_analysis
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Link: https://www.ssi.shimadzu.com/support/troubleshooting/hplc/index.html
  • Chromatography Forum. (2009). Ugly peak shape of amine compound. Chromatography Forum. Link: https://www.chromforum.org/viewtopic.php?t=15822
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/troubleshooting-guide
  • Peter, A., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Link: https://pubmed.ncbi.nlm.nih.gov/11750005/
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Link: https://www.koreascience.or.kr/article/JAKO202118263152668.page
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11074811/
  • Aydoğan, C., & Çetin, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. Link: https://avesis.cumhuriyet.edu.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/column-selection-guide
  • Restek. (n.d.). HPLC Column Selection Guide. Link Lab. Link: https://www.linklab.com.br/wp-content/uploads/2019/07/59885.pdf
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific LC Column Selection Guide. Thermo Fisher Scientific. Link: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/brochures/thermo-scientific-lc-column-selection-guide.pdf
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/921/t403062.pdf
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Link: https://www.phenomenex.

Sources

Technical Support Center: Enhancing the Reactivity of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges associated with the reactivity of 2-Amino-2-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your organic synthesis experiments.

Introduction

This compound, a bifunctional molecule containing both a primary amine and a nitrile group, is a valuable building block in organic synthesis, particularly in the preparation of substituted amino acids and heterocyclic compounds.[1][2] However, its reactivity can be significantly influenced by steric hindrance around the quaternary carbon, presenting unique challenges in various chemical transformations.[3] This guide provides a structured approach to understanding and enhancing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the reactivity of this compound?

A1: The principal factor is steric hindrance. The quaternary carbon atom, substituted with a methyl and an ethyl group, physically obstructs the approach of reactants to both the amino and nitrile functional groups.[3] This steric congestion can significantly slow down reaction rates or even prevent reactions that proceed smoothly with less hindered aminonitriles.[3][4]

Q2: How does the stability of this compound affect its use in reactions?

A2: this compound is a relatively stable compound but can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis of the nitrile group.[5] It is also classified as a flammable liquid and should be handled with appropriate safety precautions.[5] Incompatible materials include strong oxidizing acids, as mixing can lead to violent reactions.[5]

Q3: Can both the amine and nitrile groups react simultaneously?

A3: While it is possible, selective reaction at one functional group is often desired. The nucleophilicity of the amine group generally makes it more reactive towards electrophiles under neutral or basic conditions. The nitrile group typically requires more forcing conditions, such as strong acid or base catalysis, for transformations like hydrolysis or reduction.[6][7]

Q4: What are the common reactions where enhancing the reactivity of this compound is necessary?

A4: Key reactions include N-alkylation and N-acylation of the amino group, and hydrolysis or reduction of the nitrile group. In each of these transformations, overcoming the inherent steric hindrance is crucial for achieving reasonable yields and reaction times.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in N-Alkylation Reactions

Symptoms:

  • Incomplete consumption of the starting aminonitrile.

  • Formation of multiple byproducts.

  • Slow reaction rates requiring prolonged heating.

Potential Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Steric Hindrance The bulky alkyl groups on the quaternary carbon impede the approach of the alkylating agent to the nitrogen atom.[3][4]Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Use a More Reactive Alkylating Agent: Employ alkyl triflates or tosylates instead of alkyl halides, as they possess better leaving groups. Catalyst Selection: For reductive amination approaches, using a highly effective catalyst like Rh/C may be beneficial for N-monoalkylation.[8]
Poor Nucleophilicity of the Amine While primary amines are generally good nucleophiles, the electron-withdrawing effect of the adjacent nitrile group can slightly reduce its nucleophilicity.Use a Non-Nucleophilic Base: A strong, non-nucleophilic base like DBU or a proton sponge can deprotonate the amine, increasing its nucleophilicity without competing in the alkylation.
Side Reactions Over-alkylation can occur, leading to the formation of tertiary amines.[8] Elimination reactions of the alkylating agent can also compete, especially with secondary and tertiary halides.Control Stoichiometry: Use a slight excess of the aminonitrile relative to the alkylating agent to favor mono-alkylation. Choose Primary Alkylating Agents: Primary alkyl halides or tosylates are less prone to elimination reactions.
Issue 2: Inefficient N-Acylation

Symptoms:

  • Low conversion to the desired amide.

  • Reaction requires a large excess of the acylating agent.

Potential Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Reduced Amine Reactivity Similar to alkylation, steric hindrance slows the attack of the amine on the electrophilic carbonyl carbon of the acylating agent.[3]Use a More Potent Acylating Agent: Acyl chlorides or anhydrides are more reactive than carboxylic acids.[9] The use of coupling agents like DCC or HATU with the corresponding carboxylic acid can also be effective. Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction, especially when using acid anhydrides.
In-situ Protection/Deprotonation The initially formed amide can be protonated by any acidic byproducts (e.g., HCl from an acyl chloride), rendering it unreactive.Include a Stoichiometric Amount of a Non-Nucleophilic Base: Triethylamine or pyridine can be used to scavenge the acid generated during the reaction.
Issue 3: Difficulty in Hydrolyzing the Nitrile Group

Symptoms:

  • Harsh reaction conditions (strong acid/base, high temperatures) are required.[6]

  • Degradation of the starting material or product.

  • Incomplete conversion to the carboxylic acid or amide.

Potential Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Steric Shielding of the Nitrile The surrounding alkyl groups hinder the approach of water or hydroxide ions to the electrophilic carbon of the nitrile.Elevated Temperatures and Prolonged Reaction Times: Refluxing in concentrated aqueous acid (e.g., 6M HCl) or base (e.g., 40% NaOH) is often necessary.[6] Assisted Hydrolysis: In cases of extreme steric hindrance, protection of the amino group followed by hydrolysis can be effective. For example, benzoylation of the amino group can facilitate subsequent acid hydrolysis of the nitrile.[10]
Instability Under Harsh Conditions The molecule may degrade under the prolonged, harsh conditions required for hydrolysis.Stepwise Hydrolysis: Consider a two-step procedure where the nitrile is first converted to an amide under milder conditions, which is then hydrolyzed to the carboxylic acid. Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize degradation.[11]

Experimental Protocols

Protocol 1: Enhanced N-Alkylation via Reductive Amination

This protocol is for the synthesis of a secondary amine from this compound and an aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed N-Acylation

This protocol describes the acylation of this compound using an acid anhydride.

  • Reaction Setup: Dissolve this compound (1.0 eq.), the acid anhydride (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an aprotic solvent like dichloromethane or THF.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction by TLC until the starting aminonitrile is consumed.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess anhydride and the acid byproduct. Then, wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways

Decision-Making Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reaction Identify Reaction Type start->check_reaction alkylation N-Alkylation check_reaction->alkylation Alkylation acylation N-Acylation check_reaction->acylation Acylation hydrolysis Nitrile Hydrolysis check_reaction->hydrolysis Hydrolysis steric_alk Steric Hindrance? alkylation->steric_alk increase_temp_alk Increase Temperature Use More Reactive Alkylating Agent steric_alk->increase_temp_alk Yes side_reactions_alk Side Reactions? steric_alk->side_reactions_alk No increase_temp_alk->side_reactions_alk control_stoich_alk Adjust Stoichiometry Use Primary Halide side_reactions_alk->control_stoich_alk Yes end Optimized Reaction side_reactions_alk->end No control_stoich_alk->end steric_acyl Steric Hindrance? acylation->steric_acyl reactive_acyl Use Acyl Chloride/Anhydride Add DMAP steric_acyl->reactive_acyl Yes acid_byproduct Acid Scavenging Needed? steric_acyl->acid_byproduct No reactive_acyl->acid_byproduct add_base_acyl Add Non-Nucleophilic Base acid_byproduct->add_base_acyl Yes acid_byproduct->end No add_base_acyl->end harsh_cond Harsh Conditions Ineffective? hydrolysis->harsh_cond assisted_hydrolysis Protect Amine, then Hydrolyze harsh_cond->assisted_hydrolysis Yes degradation Product Degradation? harsh_cond->degradation No assisted_hydrolysis->degradation stepwise_hydrolysis Stepwise to Amide, then Acid degradation->stepwise_hydrolysis Yes degradation->end No stepwise_hydrolysis->end

Caption: Troubleshooting workflow for low-yield reactions.

General Reaction Scheme for this compound

General_Reactions cluster_amine_reactions Amine Reactions cluster_nitrile_reactions Nitrile Reactions start This compound alkylation N-Alkylation (R-X) start->alkylation Base or Reductive Amination acylation N-Acylation (RCO-X) start->acylation Base or DMAP hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction product_alk Secondary Amine alkylation->product_alk product_acyl Amide acylation->product_acyl product_hydrolysis α-Amino Acid hydrolysis->product_hydrolysis product_reduction Primary Amine reduction->product_reduction

Caption: Common transformations of this compound.

References

  • Vertex AI Search. The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
  • BenchChem. Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
  • PubChem. 2-Amino-2-methylbutyronitrile.
  • FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions.
  • BenchChem. 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
  • Enamine. Amino Nitriles.
  • MDPI.
  • RSC Publishing. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • RSC Publishing.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.

Sources

Minimizing racemization during the synthesis of chiral 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 2-Amino-2-methylbutanenitrile

Guide Version: 1.0

Introduction: The Challenge of Synthesizing Chiral α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of chiral this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing α,α-disubstituted α-amino acids. These compounds, particularly this compound, are crucial building blocks in medicinal chemistry. However, their synthesis presents a significant challenge: controlling the stereochemistry at the quaternary carbon center to prevent racemization.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize racemization and achieve high enantiomeric purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a common problem in the synthesis of α-amino acids and their nitrile precursors. The primary mechanism involves the deprotonation of the α-carbon to form a planar, achiral enolate or equivalent intermediate. Subsequent reprotonation can occur from either face with equal probability, leading to a loss of stereochemical integrity.[1] In the context of the Strecker synthesis of this compound, racemization can be promoted by:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation-reprotonation.

  • Strongly Basic or Acidic Conditions: Both extremes of pH can facilitate the removal and re-addition of the α-proton.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.

  • Reversibility of the Strecker Reaction: The initial steps of the Strecker synthesis are reversible. The intermediate imine can be reformed from the aminonitrile, and this equilibrium can lead to scrambling of the stereocenter, especially under conditions that favor imine formation.[2]

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my this compound product?

A2: Accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric synthesis. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[3][4] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For this compound, derivatization of the amino group is often necessary to improve its chromatographic properties and interaction with the CSP. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride.[1]

Q3: What are the main strategies to achieve a high enantiomeric excess in the synthesis of α,α-disubstituted aminonitriles?

A3: There are three primary strategies for the enantioselective synthesis of compounds like this compound:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[1][5] After the desired stereocenter is set, the auxiliary is removed. For the Strecker synthesis, a chiral amine can be used in place of ammonia.[5]

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction.[5][6][7][8] The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Various chiral catalysts, including those based on BINOL, thiourea, and chiral ammonium salts, have been developed for the asymmetric Strecker reaction.[5][6][7]

  • Crystallization-Induced Asymmetric Transformation (CIAT): This technique takes advantage of the fact that the two diastereomers of the aminonitrile product may have different solubilities.[2][9] If the formation of the aminonitrile is reversible, the less soluble diastereomer will crystallize out of solution, shifting the equilibrium towards its formation. This can lead to a high diastereomeric excess in the solid product.[2][9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Enantiomeric Excess (e.e.) 1. Suboptimal Chiral Catalyst or Auxiliary: The chosen catalyst or auxiliary may not be providing sufficient stereocontrol. 2. Racemization During Reaction: Reaction conditions (temperature, pH, time) may be promoting racemization. 3. Racemization During Workup or Purification: Exposure to harsh acidic or basic conditions during extraction or chromatography can cause racemization.1. Screen Different Chiral Catalysts/Auxiliaries: Experiment with a variety of chiral catalysts (e.g., those based on different ligands) or chiral auxiliaries to find one that provides higher enantioselectivity for your specific substrate.[6][7][10] 2. Optimize Reaction Conditions:     a. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.     b. Control pH: Use buffered solutions or carefully control the addition of acids and bases.     c. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete. 3. Gentle Workup and Purification:     a. Use mild acids and bases for extraction (e.g., saturated ammonium chloride, sodium bicarbonate).     b. Employ neutral purification techniques like flash chromatography on silica gel where possible.
Poor Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Decomposition of Product: The aminonitrile product may be unstable under the reaction or workup conditions. 3. Inefficient Catalyst: The catalyst may be inactive or poisoned.1. Increase Reaction Time or Temperature (with caution): If low e.e. is not an issue, cautiously increasing the reaction time or temperature may improve conversion. 2. Use Milder Conditions: If product decomposition is suspected, switch to milder reagents and conditions. For example, use trimethylsilyl cyanide (TMSCN) as a cyanide source, which can sometimes lead to cleaner reactions.[11] 3. Ensure Catalyst Activity: Use fresh, high-purity catalyst. If using a metal-based catalyst, ensure that the reaction is free of potential catalyst poisons.
Difficulty in Removing Chiral Auxiliary 1. Steric Hindrance: The auxiliary may be sterically bulky, making it difficult to cleave. 2. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be degrading the desired product.1. Choose a More Labile Auxiliary: Select a chiral auxiliary that is known to be easily removable under mild conditions. 2. Optimize Cleavage Conditions: Systematically screen different cleavage reagents and conditions (e.g., catalytic hydrogenation, milder acid hydrolysis) to find a method that efficiently removes the auxiliary without affecting the product.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis Using a Chiral Catalyst

This protocol provides a general procedure for the catalytic asymmetric Strecker reaction, which is a powerful method for the enantioselective synthesis of α-aminonitriles.[8]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve chiral catalyst in solvent add_imine Add imine substrate start->add_imine cool Cool to low temperature (e.g., -78 °C) add_imine->cool add_cyanide Slowly add cyanide source (e.g., TMSCN) cool->add_cyanide stir Stir for specified time add_cyanide->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Determine yield and e.e. (Chiral HPLC) purify->analyze

Caption: Workflow for Catalytic Asymmetric Strecker Synthesis.

Materials:

  • Chiral catalyst (e.g., a chiral zirconium or thiourea-based catalyst)[5][8]

  • 2-Butanone

  • Amine (e.g., benzylamine)

  • Cyanide source (e.g., trimethylsilyl cyanide - TMSCN)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-butanone and the amine in the anhydrous solvent. Stir at room temperature until imine formation is complete (can be monitored by TLC or NMR).

  • Catalyst Loading: In a separate flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). To this, add the pre-formed imine solution.

  • Cyanide Addition: Slowly add the cyanide source (e.g., TMSCN) dropwise to the reaction mixture.

  • Stirring: Stir the reaction at the low temperature for the specified time, monitoring its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified this compound using chiral HPLC.

Protocol 2: Crystallization-Induced Asymmetric Transformation (CIAT)

This protocol is based on the principle of dynamic kinetic resolution, where one diastereomer of the product crystallizes preferentially from a solution in which the diastereomers are in equilibrium.[2][9]

Diagram of the CIAT Process:

G Imine Imine + HCN Diastereomer_S Diastereomer S (soluble) Imine->Diastereomer_S k_S Diastereomer_R Diastereomer R (less soluble) Imine->Diastereomer_R k_R Diastereomer_S->Imine k_-S Diastereomer_R->Imine k_-R Crystal_R Crystalline Diastereomer R Diastereomer_R->Crystal_R crystallization

Caption: Equilibrium in Crystallization-Induced Asymmetric Transformation.

Procedure:

  • Initial Strecker Reaction: Perform a Strecker reaction using a chiral amine (e.g., (R)-phenylglycine amide) to form a diastereomeric mixture of the aminonitrile.[2]

  • Solvent Selection: Choose a solvent system in which one diastereomer is significantly less soluble than the other. Water or a mixture of water and an organic solvent is often effective.[2]

  • Equilibration and Crystallization: Suspend the diastereomeric mixture in the chosen solvent and heat to a temperature that allows for the equilibration between the two diastereomers via the reversible formation of the imine.[2]

  • Cooling: Slowly cool the mixture. The less soluble diastereomer will start to crystallize out of the solution.

  • Isolation: As the less soluble diastereomer crystallizes, the equilibrium in the solution will shift to form more of that diastereomer. Continue the process until a significant amount of the desired crystalline product is formed.

  • Filtration: Isolate the crystalline product by filtration.

  • Analysis: Determine the diastereomeric ratio of the crystalline product by NMR or HPLC.

References

  • Namba, K., Kawasaki, M., Takada, I., et al. (2001). Novel and efficient transformation of α-amino nitrile to α-imino and α-amide nitriles in asymmetric Strecker synthesis. Tetrahedron Letters, 42(22), 3733-3735. [Link]
  • Ohfune, Y., & Shinada, T. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan, 76(6), 1115-1133. [Link]
  • Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157-160. [Link]
  • Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. PubMed. [Link]
  • Ishitan, H., Komiyama, S., & Kobayashi, S. (1998). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 120(24), 6077-6078. [Link]
  • Saravanan, S., et al. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
  • Google Patents. (1978). Resolution of aminonitriles.
  • Aiba, S., et al. (2019). Stereochemical relationships between a-amino acids and aminonitrile 1.
  • Aiba, S., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing. [Link]
  • Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
  • Basi, S., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Aiba, S., et al. (2022). Asymmetric Strecker-type reaction at the solid/solid interface between chiral crystals of racemic cyanohydrin and achiral crystals of ammonium salt. Organic & Biomolecular Chemistry. [Link]
  • de Figueiredo, R. M., et al. (2021).
  • Kumar, A., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. [Link]
  • Kim, M. J., et al. (2004). Enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by nitrilase. PubMed. [Link]
  • Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]
  • Gauthier, D., et al. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
  • Adhikari, S., et al. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • McDonald, M., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. PubMed. [Link]
  • Baran, P. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab. [Link]
  • Wu, J., et al. (2025). A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-2-methylbutanenitrile. It is structured in a question-and-answer format to directly address common challenges, providing not only solutions but also the underlying chemical principles to empower effective problem-solving in the laboratory.

Foundational Overview: The Strecker Synthesis

The most prevalent and industrially relevant method for preparing this compound is the Strecker synthesis . This robust, one-pot, three-component reaction involves the condensation of a ketone (2-butanone), an ammonia source, and a cyanide source.[1][2] The reaction proceeds through two primary mechanistic steps: the formation of an imine intermediate followed by the nucleophilic addition of a cyanide ion.[2][3] Understanding this mechanism is crucial for diagnosing and resolving many of the issues that can arise during the synthesis.

Reaction Mechanism: Strecker Synthesis

Strecker_Mechanism ketone 2-Butanone imine Imine Intermediate ketone->imine Imine Formation (+NH₃, -H₂O) ammonia Ammonia (NH₃) ammonia->imine product This compound imine->product Cyanide Addition cyanide Cyanide Ion (CN⁻) cyanide->product

Caption: The two-step mechanism of the Strecker synthesis.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most frequent complaint and can stem from several factors, often related to a critical equilibrium in the first step of the reaction.

  • Causality: The primary culprit is often the competing cyanohydrin side reaction . The cyanide ion is an excellent nucleophile and can attack the starting ketone directly to form 2-hydroxy-2-methylbutanenitrile.[4][5] The desired pathway involves the formation of the imine intermediate, which is then attacked by cyanide. The aminonitrile is the thermodynamically favored product, but the cyanohydrin can form rapidly as the kinetic product.[5]

  • Troubleshooting Steps:

    • Increase Ammonia Concentration: The formation of the imine from the ketone and ammonia is an equilibrium process.[4] By using a molar excess of the ammonia source (e.g., ammonium chloride), you can shift the equilibrium towards the imine, thereby increasing the concentration of the correct intermediate for cyanide attack and minimizing cyanohydrin formation.[6]

    • Temperature Control: The reaction is exothermic. While very low temperatures (< 0°C) can stall the reaction, allowing the temperature to rise uncontrollably can favor side reactions. Maintain the temperature within the recommended range, typically between 5-20°C.[6][7]

    • Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Strecker reactions can require several hours to reach completion.[1][7] If possible, monitor the disappearance of the starting ketone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Efficient Mixing: In biphasic reaction systems, vigorous stirring is essential to ensure adequate contact between reactants in the aqueous and organic phases.[6]

Q2: The crude product is a dark brown or reddish-black oil. Is this normal, and how can I purify it effectively?

A2: Yes, it is very common for the crude product of this synthesis to be a dark, oily liquid.[7][8] This coloration is due to impurities and potential side products. Effective purification is critical to obtaining a high-quality final product.

  • Causality: The color arises from small amounts of polymeric materials and other high-molecular-weight byproducts. The workup procedure is designed to remove inorganic salts and water-soluble impurities, but distillation is required for final purification.

  • Recommended Purification Workflow:

    • Liquid-Liquid Extraction: After the reaction is complete, the product must be thoroughly extracted from the aqueous reaction mixture. A chlorinated solvent like dichloromethane or 1,2-ethylene dichloride is effective.[7][9] Perform at least three extractions to maximize recovery.

    • Brine Wash: Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.[9]

    • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove all traces of water.[7][9]

    • Vacuum Distillation: This is the most critical step for obtaining a pure, often yellow liquid product.[8][9] Due to the product's boiling point, distillation must be performed under reduced pressure to prevent decomposition.

Purification_Workflow start_end start_end process process output output A Reaction Mixture B Liquid-Liquid Extraction A->B C Brine Wash B->C D Dry Organic Layer (e.g., MgSO₄) C->D E Solvent Removal (Rotary Evaporation) D->E F Crude Product (Dark Oil) E->F G Vacuum Distillation F->G H Pure Product (Yellow Liquid) G->H

Caption: Standard workflow for the workup and purification.

Q3: What are the essential safety protocols when performing this synthesis?

A3: The Strecker synthesis involves highly toxic materials, and adherence to strict safety protocols is non-negotiable.

  • Cyanide Toxicity: Sodium cyanide (NaCN), potassium cyanide (KCN), and especially hydrogen cyanide (HCN) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4]

    • Engineering Controls: All manipulations involving cyanide salts or the reaction mixture must be conducted in a certified, well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check compatibility charts).

    • Emergency Preparedness: A cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) must be immediately accessible, and all lab personnel must be trained in its use.

  • Flammability: The final product, this compound, and many of the organic solvents used (e.g., ether, dichloromethane) are flammable.[8] Keep away from ignition sources.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. Never mix cyanide waste with acid, as this will generate lethal hydrogen cyanide gas.

Protocols & Data

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and must be adapted and performed by a qualified chemist with appropriate risk assessments and safety measures in place.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (1.2 equivalents) in water. Cool the flask in an ice-water bath to 10°C.

  • Reagent Addition: Add 2-butanone (1.0 equivalent) to the flask. Separately, prepare a solution of sodium cyanide (1.1 equivalents) in water.

  • Reaction: Add the sodium cyanide solution dropwise to the stirred ketone/ammonium chloride mixture via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Incubation: After the addition is complete, allow the mixture to stir at room temperature for 20-24 hours.[7]

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[7]

  • Washing & Drying: Combine the organic extracts, wash once with brine, and dry over anhydrous magnesium sulfate.[9]

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a yellow liquid.[9]

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Reagent Stoichiometry Ketone : NH₄Cl : NaCN (1.0 : 1.2-1.5 : 1.05-1.1)Excess ammonia source is crucial to favor imine formation and suppress the cyanohydrin side reaction.[6]
Temperature 5 – 20 °CBalances reaction rate against the risk of exothermic runaway and side reactions.[7]
Solvent Water, potentially with an organic co-solventThe reaction is often run in an aqueous or biphasic system.[6]
Reaction Time 12 – 24 hoursReaction completion should be monitored by an appropriate analytical method (TLC, GC) if possible.[7]
Safety MANDATORY Perform in a fume hood. Cyanide antidote kit must be available. Use appropriate PPE. [10]
Troubleshooting Logic: Low Product Yield

Troubleshooting_Tree problem problem cause cause solution solution A Low Yield Observed B Analyze Crude Product (NMR, GC-MS) A->B C High % of Cyanohydrin Byproduct? B->C Yes D High % of Unreacted Ketone? B->D Yes E Poor Recovery from Workup? B->E If A & B are No F Increase Molar Ratio of Ammonia Source C->F G Increase Reaction Time and/or Temperature D->G H Perform Additional Extractions E->H

Caption: A decision tree for troubleshooting low reaction yields.

References

  • PubChem. (n.d.). 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (n.d.). The Strecker Synthesis.
  • Wang, J., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Google Patents. (2011). CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Chemistry Stack Exchange. (2016). Why doesn't Strecker synthesis produce AHAs instead?.
  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID.
  • PubChem. (n.d.). 2-Amino-3-methylbutanenitrile. National Center for Biotechnology Information.
  • ChemSynthesis. (n.d.). This compound.

Sources

Technical Support Center: By-product Analysis in the Synthesis of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding by-product formation during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and understand the formation of impurities, ensuring the highest quality of your final product.

Troubleshooting Guide: Identifying and Resolving Synthesis Issues

This section addresses specific experimental observations and provides a logical framework for diagnosing and resolving common problems related to by-product formation.

Question 1: I see an unexpected peak in my GC-MS/HPLC analysis with a mass corresponding to the starting ketone. What is the likely cause and how can I fix it?

Answer:

The presence of a significant peak corresponding to the molecular weight of 2-butanone (MW: 72.11 g/mol ) indicates an incomplete reaction. This is a common issue that can stem from several factors affecting the initial stages of the Strecker synthesis.

Causality: The Strecker synthesis is a multi-component reaction.[1] The initial step involves the formation of an imine from 2-butanone and ammonia.[1] If this equilibrium is not driven towards the imine, or if the subsequent nucleophilic attack by the cyanide ion is slow, unreacted 2-butanone will remain.

Troubleshooting Steps:

  • Ammonia Concentration: Ensure a sufficient excess of ammonia is present to drive the imine formation equilibrium forward. Inadequate ammonia concentration is a primary reason for the presence of unreacted ketone.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC or a rapid GC analysis of an aliquot.

  • pH of the Reaction Mixture: The pH should be maintained in a slightly alkaline range to ensure the presence of free ammonia for imine formation.

Workflow for Optimizing Reactant Conversion:

Caption: Workflow to troubleshoot incomplete conversion of 2-butanone.

Question 2: My analysis shows a significant impurity with a molecular weight of 99.13 g/mol . What is this by-product and how is it formed?

Answer:

An impurity with a molecular weight of 99.13 g/mol is highly likely to be 2-hydroxy-2-methylbutanenitrile . This is a classic by-product in reactions involving ketones and cyanide sources.[2][3]

Formation Mechanism:

This by-product is the result of the cyanohydrin reaction, where the cyanide ion directly attacks the carbonyl carbon of 2-butanone without the involvement of ammonia.[4] This side reaction is competitive with the desired imine formation in the Strecker synthesis.

cyanohydrin_formation cluster_reactants Reactants cluster_product By-product ketone 2-Butanone cyanohydrin 2-Hydroxy-2-methylbutanenitrile ketone->cyanohydrin Nucleophilic Attack cyanide CN⁻ cyanide->cyanohydrin

Caption: Formation of 2-hydroxy-2-methylbutanenitrile by-product.

Mitigation Strategies:

  • Order of Reagent Addition: Ensure that ammonia is added to the 2-butanone before the introduction of the cyanide source. This promotes the formation of the imine intermediate, which is the desired pathway.

  • Control of pH: A slightly basic pH favors the presence of free ammonia, which is necessary for imine formation, thereby outcompeting the cyanohydrin reaction.

Analytical Identification of 2-hydroxy-2-methylbutanenitrile:

Analytical TechniqueExpected Observations
GC-MS Molecular ion peak (M+) at m/z 99. Characteristic fragments at m/z 84 ([M-CH₃]⁺) and m/z 70 ([M-C₂H₅]⁺).[5]
¹H NMR (CDCl₃) Signals around δ 1.0-1.2 (t, 3H, -CH₂CH₃ ), 1.5-1.6 (s, 3H, -C(OH)(CN)CH₃ ), 1.7-1.9 (q, 2H, -CH₂ CH₃), and a broad singlet for the -OH proton.
¹³C NMR (CDCl₃) Characteristic peaks around δ 8.5 (-CH₂C H₃), 26.0 (-C(OH)(CN)C H₃), 35.0 (-C H₂CH₃), 70.0 (-C (OH)(CN)CH₃), and 122.0 (-C ≡N).[5]
FT-IR A broad absorption band around 3400 cm⁻¹ for the -OH group and a sharp, strong band around 2250 cm⁻¹ for the -C≡N group.[2]
Question 3: I have an impurity with a molecular weight of 116.16 g/mol . What could it be and why did it form?

Answer:

This impurity is likely 2-amino-2-methylbutanamide , the product of partial hydrolysis of the nitrile group of your target compound, this compound.[6][7]

Formation Mechanism:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which may be present during the reaction or work-up.[8] The hydrolysis proceeds in two stages: first to the amide, and then to the carboxylic acid. If the hydrolysis is incomplete, the amide will be present as a by-product.

hydrolysis_pathway aminonitrile This compound amide 2-Amino-2-methylbutanamide (By-product) aminonitrile->amide Partial Hydrolysis (H₂O, H⁺ or OH⁻) amino_acid 2-Amino-2-methylbutanoic acid (Further Hydrolysis) amide->amino_acid Complete Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis pathway of this compound.

Prevention and Control:

  • Control of Water Content: Minimize the amount of water in the reaction mixture, especially if the reaction is run at elevated temperatures.

  • Careful Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

  • Purification: The amide by-product can often be separated from the desired aminonitrile by column chromatography or distillation under reduced pressure due to differences in polarity and boiling point.

Analytical Identification of 2-amino-2-methylbutanamide:

Analytical TechniqueExpected Observations
LC-MS A protonated molecular ion [M+H]⁺ at m/z 117.1.
¹H NMR The appearance of broad signals for the -NH₂ protons of the amide group, and the disappearance of the nitrile signal in the ¹³C NMR.
FT-IR The disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of characteristic amide bands: C=O stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should expect in the synthesis of this compound?

The most common by-products are:

  • Unreacted 2-butanone: Due to incomplete reaction.

  • 2-hydroxy-2-methylbutanenitrile: Formed via the competing cyanohydrin reaction.[2]

  • 2-amino-2-methylbutanamide: The result of partial hydrolysis of the product's nitrile group.[6]

  • 2-amino-2-methylbutanoic acid: From complete hydrolysis of the nitrile group.

Q2: How can I best monitor the progress of my reaction to minimize by-product formation?

Regular monitoring is key. A combination of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) is effective.

  • TLC: Provides a quick, qualitative assessment of the consumption of the starting material (2-butanone) and the formation of the product.

  • GC: Offers a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and major by-products like 2-hydroxy-2-methylbutanenitrile.

Q3: What are the recommended analytical techniques for purity assessment of the final product?

A multi-technique approach is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the desired product from more polar by-products like the amide and amino acid. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including unreacted starting materials and the cyanohydrin by-product. Derivatization may be necessary for the polar amino-containing compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product.

Q4: Are there any safety considerations I should be aware of when dealing with these by-products?

Yes, safety is paramount.

  • Cyanide-containing compounds: Both the starting materials (e.g., NaCN, KCN) and the cyanohydrin by-product are highly toxic.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. An antidote kit for cyanide poisoning should be readily available.

  • Ammonia: Is a corrosive and irritating gas. Handle in a fume hood.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

This protocol provides a starting point for the analysis of this compound and its potential by-products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the initial mobile phase composition.

References

  • ResearchGate. (2023). 1 H (a) and 13 C (b) NMR spectra of.... [Link]
  • PubChem. (2023). 2-Amino-2-methylbutyronitrile. [Link]
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  • Google Patents. (2011). CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
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  • Doc Brown's Chemistry. (2023). nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis. [Link]
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Sources

Technical Support Center: Purification of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-2-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. High purity is often critical for downstream applications, and this resource provides troubleshooting advice and frequently asked questions to help you achieve your desired product quality.

Introduction

This compound is a valuable building block in organic synthesis, often prepared via the Strecker synthesis from 2-butanone, a cyanide source, and ammonia.[1] While the synthesis itself is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, side products, and the compound's potential instability. This guide offers practical solutions to common purification problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a yellow, oily liquid with a strong smell of ammonia and 2-butanone. How can I remove these unreacted starting materials?

A1: This is a common issue indicating incomplete reaction or inefficient initial workup. The presence of residual starting materials can interfere with subsequent purification steps and downstream reactions.

Probable Cause:

  • Excess starting materials remaining after the reaction is complete.

  • Inadequate quenching and extraction during the initial workup.

Solution: Liquid-Liquid Extraction

A well-designed liquid-liquid extraction protocol can effectively remove both basic (ammonia) and neutral (2-butanone) impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral 2-butanone remains in the organic layer.

  • Separation: Separate the two layers. The organic layer containing 2-butanone can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10). This will deprotonate the aminonitrile, causing it to separate from the aqueous layer, often as an oily layer.

  • Back-Extraction: Extract the aqueous layer multiple times with fresh organic solvent (diethyl ether or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

This procedure should yield a product with significantly reduced amounts of volatile starting materials.

Q2: My NMR/GC-MS analysis shows a significant side product. How can I identify and remove it?

A2: The most likely side product in a Strecker synthesis is the corresponding cyanohydrin, 2-hydroxy-2-methylbutanenitrile, formed from the reaction of 2-butanone with cyanide without the incorporation of ammonia.[2]

Identification:

  • ¹H NMR: Look for a broad singlet corresponding to the hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon attached to the hydroxyl and nitrile groups will have a characteristic chemical shift.

  • FT-IR: A broad peak in the range of 3200-3600 cm⁻¹ is indicative of an O-H stretch.

  • GC-MS: The cyanohydrin will have a different retention time and mass spectrum compared to the aminonitrile.

Removal Strategy: Vacuum Distillation

This compound and its corresponding cyanohydrin have different boiling points, which allows for their separation by vacuum distillation.[3][4] Distillation under reduced pressure is necessary to prevent decomposition at high temperatures.[4]

Table 1: Comparison of Physical Properties

CompoundMolecular Weight ( g/mol )Predicted Boiling Point (°C at 760 mmHg)Polarity
This compound98.15[5]~160-170More polar
2-Hydroxy-2-methylbutanenitrile99.13[2]~180-190Less polar

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a Claisen adapter to minimize bumping, which is common under vacuum.[6] Ensure all glassware is free of cracks or defects.

  • Stirring: Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.[6]

  • Vacuum Application: Before heating, gradually apply the vacuum. This will remove any highly volatile impurities.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the recorded pressure.

Q3: My purified product appears to degrade over time, showing new impurities in subsequent analyses. How can I improve its stability?

A3: Aminonitriles can be susceptible to hydrolysis, especially in the presence of water, acid, or base, which can lead to the formation of the corresponding amino acid or amino amide.[7][8]

Prevention and Storage:

  • Anhydrous Conditions: Ensure all solvents and glassware used in the final purification steps are thoroughly dried.

  • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and carbon dioxide.

  • Low Temperature: Store the compound at a low temperature (2-8°C is often recommended) to slow down potential degradation pathways.[9]

  • Conversion to a Salt: For long-term storage, consider converting the aminonitrile to its hydrochloride salt, which is often a more stable, crystalline solid.[10]

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified this compound in a dry, non-polar organic solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

Q4: I require >99% purity for my drug development research. What advanced purification techniques are recommended?

A4: For achieving very high purity, column chromatography is a powerful technique.

Purification Strategy: Column Chromatography

Flash column chromatography using silica gel can effectively separate the target compound from closely related impurities.[11]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexanes and gradually increase the concentration of a more polar solvent like ethyl acetate. Due to the basic nature of the amine, which can cause tailing on the silica column, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_0 Initial Purity Assessment cluster_1 Purification Strategy Crude Product Crude Product Purity < 90% Purity < 90% Crude Product->Purity < 90% Major Impurities Purity 90-98% Purity 90-98% Crude Product->Purity 90-98% Minor Impurities Purity > 98% Purity > 98% Crude Product->Purity > 98% Trace Impurities Extraction Extraction Purity < 90%->Extraction Remove Starting Materials Vacuum Distillation Vacuum Distillation Purity 90-98%->Vacuum Distillation Separate by Boiling Point Column Chromatography Column Chromatography Purity > 98%->Column Chromatography Final Polishing Extraction->Vacuum Distillation Remove Side Products Vacuum Distillation->Column Chromatography For >99% Purity Final Product Final Product Column Chromatography->Final Product

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude this compound after synthesis and a standard workup?

A1: The purity of the crude product can vary significantly depending on the reaction conditions and the effectiveness of the initial workup. Generally, you can expect a purity in the range of 85-95%. The primary impurities are typically unreacted 2-butanone, water, and the corresponding cyanohydrin.

Q2: What are the key safety precautions when synthesizing and purifying this compound?

A2: The synthesis of this compound involves highly toxic cyanide salts (e.g., NaCN or KCN).[8]

  • Cyanide Handling: All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood. Always have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas, so all acidic washes of cyanide-containing solutions must be done with extreme caution.

  • Aminonitrile Toxicity: this compound itself is toxic by ingestion, inhalation, and skin absorption.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's hazardous waste guidelines.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify both volatile and non-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.[12] A reverse-phase column with a mobile phase of acetonitrile and water, possibly with a pH modifier, would be a good starting point.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health.
  • Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof. (n.d.). Google Patents.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Strecker Synthesis. (n.d.). NROChemistry.
  • This compound | CAS#:4475-95-0. (n.d.). Chemsrc.
  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • 2-Amino-2-methylbutyronitrile. (n.d.). PubChem.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Separation of Aminoacetonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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  • Method for preparing (S)-2-aminobutanamide hydrochloride. (n.d.). Google Patents.
  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. (n.d.). Universidad de La Rioja.
  • What is Vacuum Distillation & How Does it Work? (n.d.). Lechler.
  • Preparation method of 2-aminobutanamide hydrochloride. (n.d.). Google Patents.
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  • Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.
  • Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. (n.d.). Google Patents.
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.).
  • On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. (2013). PubMed.
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  • Amino Acid Purification - Column Chromatography. (n.d.).
  • Recrystallization. (2023). Chemistry LibreTexts.
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  • Recrystallization. (2020). YouTube.
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • 2-Amino-3-Methylbutanenitrile Hydrochloride. (n.d.). MySkinRecipes.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace.
  • Improved process of method for preparing 2-amino butyronitrile. (n.d.). Google Patents.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.).

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Preventing polymerization of 2-Amino-2-methylbutanenitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-methylbutanenitrile (CAS 4475-95-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and safe handling of this versatile synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the prevention of unwanted polymerization during storage.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was a clear liquid, has become viscous or solidified. What happened?

This is a classic sign of polymerization. This compound, like many α-aminonitriles, can undergo self-condensation or polymerization over time. The reaction involves the nucleophilic primary amine of one molecule attacking the electrophilic carbon of the nitrile group on another molecule. This process can be initiated or accelerated by various factors, leading to the formation of oligomers or a solid polymer. The product is considered unstable and may polymerize in the presence of certain metals or metal compounds[1][2].

Q2: What are the primary triggers for the polymerization of this compound?

Several factors can initiate or accelerate polymerization. Understanding these triggers is the first step toward prevention:

  • Heat: Elevated temperatures provide the activation energy needed for polymerization to begin. Studies on similar aminonitriles show that thermal stimulation is a key factor in initiating polymerization, which can be autocatalytic[3][4].

  • Contaminants (Acids/Bases): Strong acids and bases can catalyze the polymerization reaction[1]. The presence of acidic or basic impurities, even in trace amounts, can significantly reduce the shelf life of the compound.

  • Water/Moisture: The presence of water can facilitate side reactions or act as a medium for catalysts, promoting instability. While aminonitriles are precursors to amino acids via hydrolysis, uncontrolled exposure to moisture during storage is detrimental[5][6].

  • Light: The material is noted to be light-sensitive, which can contribute to degradation and instability over time[1].

  • Air Exposure: While some monomers are stabilized by air (oxygen acting as a radical inhibitor), for others, exposure can introduce moisture and other reactive gases, potentially leading to degradation[7]. For aminonitriles, storage under an inert atmosphere is recommended.

Q3: What are the early warning signs that my sample is beginning to polymerize?

Early detection can prevent the loss of valuable material. Be vigilant for the following indicators:

  • Color Change: A pure sample is typically a colorless to pale yellow liquid[7][8]. The development of a deeper yellow or brownish hue is often the first sign of degradation or oligomerization.

  • Increased Viscosity: If the liquid becomes noticeably thicker or flows more slowly than a fresh sample, polymerization is likely occurring.

  • Precipitate Formation: The appearance of small solid particles or cloudiness in the liquid indicates that insoluble polymers are forming.

Troubleshooting & Prevention Guide

Problem: How do I properly store this compound to prevent polymerization?

Proper storage is the most effective preventative measure. Adhering to the following protocol will maximize the shelf life and integrity of your compound.

Recommended Storage Protocol
ParameterRecommendationRationale & Expert Insights
Temperature 2°C to 8°C [7][9]Refrigeration is critical. Lowering the temperature drastically reduces the kinetic energy of the molecules, thereby decreasing the rate of the polymerization initiation and propagation steps. This is the single most important factor in long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) [7]The compound is air-sensitive[7]. Replacing the headspace in the container with an inert gas like argon prevents exposure to atmospheric oxygen and moisture, both of which can initiate or participate in degradation pathways.
Container Amber Glass Vial with Tightly Sealed Cap Amber glass protects the light-sensitive material from UV degradation[1]. A tightly sealed, high-quality cap (e.g., with a PTFE liner) is essential to prevent moisture ingress and maintain the inert atmosphere.
Purity Use High-Purity Grade Start with the highest purity material available. Impurities from the synthesis (e.g., residual acids, bases, or metal catalysts) are often the primary culprits for initiating polymerization[1][2].
Handling Minimize Exposure to Ambient Conditions When handling the material, work quickly and efficiently. If possible, handle inside a glovebox or under a stream of inert gas. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical[10].
Problem: Can I add a chemical inhibitor to my sample for extra protection?

While the addition of inhibitors is a common industrial practice for stabilizing monomers, it is less common for research-grade reagents unless specified by the manufacturer. If you are considering this, extreme caution is necessary.

  • Types of Inhibitors: For monomers, inhibitors are typically radical scavengers like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT)[11]. Amine-based inhibitors are also used[].

  • Causality: These molecules function by reacting with and neutralizing the initial radical species that start a polymerization chain reaction[13].

  • Considerations:

    • Compatibility: The chosen inhibitor must not react with the aminonitrile itself.

    • Concentration: Only parts-per-million (ppm) levels are typically needed. Over-inhibition can interfere with downstream reactions.

    • Downstream Effects: The inhibitor may need to be removed before the aminonitrile is used in a synthesis, adding a purification step.

Recommendation: For laboratory-scale quantities, strict adherence to the recommended storage conditions (cold, dark, inert atmosphere) is a more reliable and less intrusive method than adding inhibitors. Consult with the manufacturer before adding any substance to the product.

Problem: My sample has already polymerized. Can I reverse it?

Unfortunately, the polymerization of this compound is generally irreversible. The process involves the formation of stable covalent bonds. Attempting to reverse it through heating (depolymerization) would likely lead to further, uncontrolled decomposition rather than recovery of the monomer[14][15].

Action: Once solidified, the material should be considered waste. Do not attempt to heat the vial, as this could cause a dangerous pressure buildup. The material should be disposed of in accordance with your institution's hazardous waste protocols.

Visual Guides

Logical Flow for Storage Troubleshooting

This flowchart outlines the decision-making process for assessing and ensuring the stability of your this compound sample.

G start Start: Assess Sample Integrity check_appearance Check Visual Appearance: Color, Viscosity, Solids start->check_appearance is_clear Is sample a clear, colorless/pale-yellow liquid? check_appearance->is_clear storage_ok Sample appears stable. Maintain proper storage. is_clear->storage_ok Yes is_discolored Is it discolored or viscous? is_clear->is_discolored No check_temp Review Storage Conditions: Check Temperature Log (2-8°C?) is_discolored->check_temp Yes is_temp_ok Was it stored cold? check_temp->is_temp_ok check_atmosphere Check Atmosphere: Was it under inert gas? is_temp_ok->check_atmosphere Yes correct_temp Action: Move to 2-8°C refrigerator immediately. Label as 'Potentially Compromised'. is_temp_ok->correct_temp No quarantine Quarantine Sample. Do not use. Plan for disposal. check_atmosphere->quarantine No check_atmosphere->quarantine Yes (Contamination likely) correct_temp->quarantine correct_atmosphere Action: Purge headspace with Ar or N2 and reseal tightly. Label as 'Potentially Compromised'. G cluster_0 Step 1: Initiation / Dimerization cluster_1 Step 2: Propagation cluster_2 Result M1 Monomer 1 (Nucleophile) Dimer Dimer (Amidine linkage) M1->Dimer Amine group attacks nitrile carbon M2 Monomer 2 (Electrophile) M2->Dimer Dimer_prop Dimer Trimer Trimer Dimer_prop->Trimer Free amine attacks another nitrile M3 Monomer 3 M3->Trimer Polymer ---> Polymer Chain ---> Solid Trimer->Polymer Continues...

Caption: Simplified polymerization pathway.

References

  • Ríos, A. C., et al. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 14(19), 4057.
  • National Center for Biotechnology Information (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. PubMed Central.
  • Pascal, R. (2021). Polymerization of amidonitrile. ResearchGate.
  • Chemsrc (2025). This compound. Chemsrc.com.
  • National Center for Biotechnology Information (2024). 2-Amino-2-methylbutyronitrile. PubChem Compound Database.
  • Shaheen, F., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Canal, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
  • ResearchGate (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. ResearchGate.
  • Free Chemistry Online (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. ChemistryOnline.com.
  • Wikipedia (2023). Polymerisation inhibitor. Wikipedia, The Free Encyclopedia.
  • Wako Pure Chemical Corporation (n.d.). Polymerization Inhibitors. Wako-chem.co.jp.
  • Danger, A., et al. (2015). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. ResearchGate.
  • Taillades, J., et al. (1998). Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution. ResearchGate.
  • Chemistry For Everyone (2024). How Do Polymerization Inhibitors Work? YouTube.
  • Adam, P., et al. (2002). Polymer-Supported α-Aminonitriles: Alkylation Reactions and Carbonyl Compound Cleavage. Synlett.
  • Acrylonitrile Group (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com.
  • The Chemistry Blog (2024). How to Safely Handle Reactive Chemicals. Thechemistryblog.com.
  • Center for Chemical Process Safety (1995). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia.
  • ChemSynthesis (2025). This compound. Chemsynthesis.com.
  • Weiss, W. W., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate.
  • Velíšek, J., & Davidek, J. (1974). THERMAL DECOMPOSITION OF SOME AMINO ACIDS. Valine, Leucine and lsoleucine. Journal of Food Science.
  • Weiss, W. W., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central.
  • ResearchGate (2018). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate.
  • Weiss, W. W., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

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Validation & Comparative

A Comparative Guide to 2-Amino-2-methylbutanenitrile and its Analogs in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final product. Among the versatile synthons available, α-aminonitriles stand out as key intermediates for the synthesis of α-amino acids and their derivatives, which are fundamental components of numerous pharmaceuticals and biologically active molecules. This guide provides an in-depth technical comparison of 2-amino-2-methylbutanenitrile, a gem-disubstituted aminonitrile, with other structurally related aminonitriles, focusing on their performance in the renowned Strecker and Ugi reactions. By examining the available experimental data, we aim to elucidate the nuanced advantages and disadvantages of these building blocks, thereby empowering chemists to make more informed decisions in their synthetic endeavors.

The Strategic Importance of α-Aminonitriles in Synthesis

α-Aminonitriles are valuable precursors in organic synthesis, primarily due to the presence of both an amino and a nitrile functional group on the same carbon atom.[1] This unique arrangement allows for their facile conversion into α-amino acids through hydrolysis of the nitrile group. The Strecker synthesis, one of the oldest and most robust methods for α-amino acid synthesis, proceeds through an α-aminonitrile intermediate.[2] Furthermore, the isocyanide-based Ugi multicomponent reaction can also utilize aminonitrile-related structures to rapidly generate complex peptide-like molecules.[3]

The choice of the starting aminonitrile has significant implications for the structure of the final product. Monosubstituted aminonitriles, such as 2-aminobutanenitrile, give rise to α-monosubstituted amino acids, while gem-disubstituted aminonitriles, like this compound, are precursors to α,α-disubstituted amino acids. These α,α-disubstituted amino acids are of particular interest in medicinal chemistry as they can induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability.[4]

This guide will focus on a comparative analysis of this compound against other common aminonitriles, providing a framework for selecting the optimal building block for a given synthetic target.

The Strecker Reaction: A Comparative Perspective

The Strecker synthesis is a three-component reaction between a carbonyl compound (an aldehyde or ketone), an amine (often ammonia), and a cyanide source to produce an α-aminonitrile.[5] This aminonitrile can then be hydrolyzed to the corresponding α-amino acid. The nature of the carbonyl compound dictates the substitution pattern at the α-carbon of the resulting amino acid.

Mechanism of the Strecker Reaction

The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine. Subsequent nucleophilic attack of the cyanide ion on the imine carbon generates the α-aminonitrile.[2]

Strecker_Mechanism carbonyl Ketone/Aldehyde imine Imine carbonyl->imine + Amine - H2O amine Amine (NH3) amine->imine aminonitrile α-Aminonitrile imine->aminonitrile + Cyanide cyanide Cyanide (CN-) cyanide->aminonitrile amino_acid α-Amino Acid aminonitrile->amino_acid Hydrolysis

Caption: Generalized workflow of the Strecker Synthesis.

Performance Comparison of Aminonitriles in the Strecker Reaction
Carbonyl CompoundAmineCyanide SourceAminonitrile ProductYield (%)Reference
BenzaldehydeAnilineTMSCN2-phenyl-2-(phenylamino)acetonitrile97[6]
3-Methyl-2-butanoneNH3NaCN2-amino-2,3-dimethylbutanenitrileNot specified, but multikilogram scale[7]
ButyraldehydeNH3NaCN/NH4Cl2-aminopentanenitrileModerate to Good (general observation)[8]
AcetophenoneAnilineTMSCN2-phenyl-2-(phenylamino)propanenitrileSluggish reaction[6]

Analysis of Performance:

  • 2-Aminobutanenitrile (from propanal): The Strecker reaction with simple aliphatic aldehydes like propanal generally proceeds with moderate to good yields.[8] The higher reactivity of the aldehyde starting material makes the formation of the corresponding aminonitrile more facile compared to the ketone-derived counterparts.

  • Other Monosubstituted Aminonitriles: The synthesis of aminonitriles from aromatic aldehydes, such as benzaldehyde, often results in excellent yields, as seen with the formation of 2-phenyl-2-(phenylamino)acetonitrile (97% yield).[6] This highlights the influence of the electronic properties of the carbonyl compound on the reaction efficiency.

  • Steric Hindrance: The use of more sterically hindered ketones, like acetophenone, can lead to sluggish reactions and lower yields.[6] This suggests that while this compound is readily accessible from the relatively unhindered 2-butanone, the synthesis of aminonitriles with bulkier substituents at the α-position may be more challenging.

Causality Behind Experimental Choices: The choice of cyanide source (e.g., KCN, NaCN, TMSCN) and solvent can significantly impact the reaction outcome.[9] For instance, the use of trimethylsilyl cyanide (TMSCN) can sometimes offer milder reaction conditions. The addition of a Lewis acid catalyst can also enhance the rate of reaction, particularly for less reactive ketones.[7]

Experimental Protocol: Strecker Synthesis of a Generic α-Aminonitrile

The following is a generalized, representative protocol for the Strecker synthesis. Researchers should consult specific literature for optimized conditions for their substrate of interest.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (e.g., ammonia in methanol, or an amine salt like NH4Cl) (1.0-1.2 eq)

  • Cyanide source (e.g., KCN or NaCN) (1.0-1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, or water)

Procedure:

  • Dissolve the aldehyde or ketone and the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the cyanide source to the cooled mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude α-aminonitrile.

  • Purify the product by column chromatography or distillation as needed.

The Ugi Reaction: A Platform for Molecular Diversity

The Ugi reaction is a four-component reaction (4CR) between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[10] This powerful reaction allows for the rapid assembly of complex molecules from simple starting materials, making it a valuable tool in drug discovery and combinatorial chemistry.

Mechanism of the Ugi Reaction

The Ugi reaction is believed to proceed through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[3]

Ugi_Mechanism carbonyl Ketone/Aldehyde intermediate Intermediate Adduct carbonyl->intermediate + Amine + Acid + Isocyanide amine Amine amine->intermediate acid Carboxylic Acid acid->intermediate isocyanide Isocyanide isocyanide->intermediate product α-Acylamino Amide intermediate->product Mumm Rearrangement

Caption: A simplified representation of the Ugi four-component reaction.

Comparative Performance in the Ugi Reaction

The steric environment around the α-carbon of the aminonitrile precursor (or the corresponding imine intermediate) plays a crucial role in the outcome of the Ugi reaction. The use of ketones to generate α,α-disubstituted products can be challenging due to steric hindrance.[11]

Carbonyl/Imine SourceAmineCarboxylic AcidIsocyanideProductYield (%)Reference
Various AldehydesVarious AminesVarious AcidsVarious Isocyanidesα-Acylamino AmidesGenerally Good to Excellent[10]
Cyclic and Acyclic KetonesVarious AminesVarious AcidsVarious Isocyanidesα,α-Disubstituted α-Acylamino AmidesGood to Excellent[11][12]
N-Boc-α-amino aldehydesα-amino acidsIsocyanidesMethanolDensely functionalized 2-oxopiperazines precursorsModerate to Good[1]

Analysis of Performance:

  • This compound (and its imine equivalent): The use of ketones, which are precursors to gem-disubstituted aminonitriles like this compound, in the Ugi reaction has been successfully demonstrated.[11][12] This allows for the synthesis of sterically hindered α,α-disubstituted amino acid derivatives. While the reaction may be slower compared to those with aldehydes, good to excellent yields can be achieved. The steric bulk of the gem-dialkyl group can influence the subsequent reactivity of the Ugi product.[4]

  • Monosubstituted Aminonitriles (and their imine equivalents): The Ugi reaction is highly versatile with a wide range of aldehydes and primary amines, leading to a vast array of α-monosubstituted products in high yields.[10] The lower steric hindrance generally allows for faster reaction rates and broader substrate scope.

  • Influence of Steric Hindrance: Increased steric hindrance around the imine carbon can disfavor the Ugi reaction. However, it has been shown that even bulky ketones can participate effectively, leading to highly substituted products.[11][12] In some cases, extreme steric hindrance in the Ugi product can lead to spontaneous cleavage of the acyl group.[5]

Causality Behind Experimental Choices: The choice of solvent is critical in the Ugi reaction, with polar solvents like methanol or trifluoroethanol generally providing the best results.[10] The concentration of the reactants also plays a significant role, with higher concentrations often leading to higher yields.[13] The nature of the isocyanide and the carboxylic acid can also be varied to introduce a wide range of functional groups into the final product.

Experimental Protocol: Generic Ugi Four-Component Reaction

The following is a generalized protocol for an Ugi reaction. Specific conditions should be optimized for each set of reactants.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of the amine and the carboxylic acid in the solvent, add the aldehyde or ketone.

  • Stir the mixture at room temperature for a short period (e.g., 10-30 minutes) to allow for imine formation.

  • Add the isocyanide to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Conclusion: Selecting the Right Aminonitrile for Your Synthesis

The choice between this compound and other aminonitriles is fundamentally a decision between accessing α,α-disubstituted or α-monosubstituted amino acid derivatives.

Choose this compound or other gem-disubstituted aminonitriles when:

  • The target molecule is an α,α-disubstituted amino acid or a peptide containing such a residue.

  • The goal is to introduce conformational constraints to enhance biological activity or metabolic stability.

  • The synthetic strategy can accommodate the potentially more challenging reaction conditions required for ketones in the Strecker and Ugi reactions.

Choose monosubstituted aminonitriles (e.g., 2-aminobutanenitrile) when:

  • The target is an α-monosubstituted amino acid.

  • A broader range of commercially available starting aldehydes is desired.

  • Milder reaction conditions and potentially higher yields are a priority.

While direct, side-by-side comparative data is limited, the available literature strongly suggests that both classes of aminonitriles are highly valuable and versatile building blocks. The steric hindrance introduced by the gem-dialkyl group in this compound presents both a synthetic challenge and a strategic advantage. By understanding the underlying principles of the Strecker and Ugi reactions and carefully considering the steric and electronic factors at play, researchers can effectively leverage the unique properties of this compound and its analogs to accelerate their drug discovery and development programs.

References

  • Ugi, I., et al. (2003).
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2015). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Tetrahedron, 71(1), 1-25.
  • Tempest, P. A. (2005). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Combinatorial Chemistry & High Throughput Screening, 8(7), 629-634.
  • Organic Syntheses. (n.d.). Strecker Amino Acid Synthesis.
  • Pirrung, M. C., & Sarma, K. D. (2008). Applications of the Ugi reaction with ketones. Tetrahedron Letters, 49(29-30), 4501-4504.
  • Tomohara, K., et al. (2021). Ammonium carboxylates in ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry, 19(33), 7236-7243.
  • Ugi, I. (1962). The Ugi Reaction.
  • Pirrung, M. C., & Sarma, K. D. (2008). Applications of the Ugi reaction with ketones. Tetrahedron Letters, 49(29-30), 4501-4504.
  • de la Hoz, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1636-1647.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Tanaka, M. (2008). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 66(2), 125-136.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in organic synthesis. Chemical Reviews, 106(1), 17-89.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Tomohara, K., et al. (2021). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry, 19(33), 7236-7243.
  • Madadi, E., & Ghorbani-Vaghei, R. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alınteri Journal of Agriculture Sciences, 36(1), 323-327.
  • Wessjohann, L. A., et al. (2007). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecular Diversity, 11(2-4), 171-186.
  • El Kaim, L., & Grimaud, L. (2017).
  • Takeda, K. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination.
  • Banfi, L., et al. (2019).
  • Rivera, D. G., & Wessjohann, L. A. (2006). The Ugi-Three Component Reaction and its Variants. Current Organic Chemistry, 10(14), 1689-1715.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-2-methylbutanenitrile

This compound is a small molecule intermediate characterized as a yellow liquid with an ammonia-like odor, finding utility in the synthesis of more complex chemical entities.[1] In the rigorous landscape of pharmaceutical development, the analytical characterization of such intermediates is not a perfunctory checkbox; it is the foundation upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3]

As analytical methods evolve or as projects transition between laboratories—from R&D to Quality Control, or to a contract manufacturing organization—it becomes paramount to ensure that the data generated remains consistent and reliable. This is the domain of analytical method cross-validation: a formal comparison to demonstrate the equivalency of two distinct analytical procedures.[4]

This guide provides a comprehensive, field-proven framework for the cross-validation of two dissimilar but powerful analytical techniques for the quantification of this compound: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. We will dissect the causality behind our experimental choices and present a self-validating protocol grounded in regulatory expectations.[5][6][7]

The Contending Methodologies: Principles and Rationale

The selection of analytical methods is dictated by the physicochemical properties of the analyte. This compound, possessing both a polar amine group and a nitrile group, presents unique challenges and opportunities for separation science.

Method A: Reversed-Phase HPLC with UV Detection (The Workhorse)

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical quality control. A reverse-phase method is chosen for its robustness and compatibility with aqueous and organic mobile phases, making it ideal for quantifying polar to moderately non-polar compounds.

  • Causality of Choice: An RP-HPLC method is often the primary assay for drug substances due to its precision, accuracy, and ability to be deployed in a QC environment without the operational complexity of mass spectrometry. UV detection is straightforward and sufficient for a purity assay where the analyte has a suitable chromophore or derivatization is employed. For aminonitriles, which lack a strong chromophore, derivatization or low-wavelength UV detection is necessary. We propose a method utilizing a simple acidic mobile phase for direct analysis.[8]

Method B: Gas Chromatography-Mass Spectrometry (The Specialist)

Gas chromatography is a powerful technique for volatile and semi-volatile compounds. However, the polarity and hydrogen-bonding capacity of the primary amine in this compound hinder its direct volatilization and can lead to poor peak shape and chromatographic performance.[9]

  • Causality of Choice: To overcome these limitations, a derivatization step is employed. Silylation, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine group with a nonpolar tert-butyldimethylsilyl (TBDMS) group.[9] This derivatization renders the analyte more volatile and thermally stable, making it amenable to GC analysis. The coupling with a mass spectrometer provides exceptional specificity, allowing for unambiguous identification and quantification based on the analyte's unique mass-to-charge ratio, thereby eliminating potential interferences.[10][11]

The Cross-Validation Protocol: A Framework for Trust

The objective is to demonstrate that the newly developed GC-MS method (Test Method) is equivalent to the established RP-HPLC-UV method (Reference Method) for the assay of this compound. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][5][12]

Cross-Validation Workflow

The following diagram illustrates the end-to-end workflow for the comparative study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: RP-HPLC-UV (Reference) cluster_gcms Method B: GC-MS (Test) cluster_comp Data Comparison & Evaluation Prep Homogeneous Batch of This compound Soln Prepare Stock Solution in Diluent Prep->Soln Spike Prepare Samples at 3 Concentration Levels (80%, 100%, 120%) Soln->Spike HPLC_Analysis Analyze Triplicate Samples at Each Level Spike->HPLC_Analysis Deriv Derivatize Aliquots with MTBSTFA Spike->Deriv HPLC_Data Calculate % Assay, Mean, %RSD HPLC_Analysis->HPLC_Data Compare Compare Mean % Assay Between Methods HPLC_Data->Compare GCMS_Analysis Analyze Triplicate Samples at Each Level Deriv->GCMS_Analysis GCMS_Data Calculate % Assay, Mean, %RSD GCMS_Analysis->GCMS_Data GCMS_Data->Compare Criteria Does Difference Meet Acceptance Criteria? Compare->Criteria Conclusion Methods are Interchangeable Criteria->Conclusion  Yes Fail Investigate Discrepancy Criteria->Fail  No

Caption: End-to-end workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Experimental Methodologies

Method A: RP-HPLC-UV Protocol (Reference Method)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic; Acetonitrile and 0.05 M Phosphoric Acid in Water (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method B: Derivatization GC-MS Protocol (Test Method)

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in a suitable aprotic solvent (e.g., Acetonitrile).

  • Derivatization:

    • Transfer 100 µL of the sample solution to a GC vial.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection: 1 µL, Split ratio 20:1

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Quantifier ion (e.g., M-15 or other characteristic fragment) and Qualifier ions.

Validation Parameters & Acceptance Criteria

The core of the cross-validation lies in comparing accuracy and precision data.[4][10]

  • Specificity: For both methods, analyze a diluent blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Accuracy & Precision:

    • Prepare nine independent samples from a single homogeneous batch of this compound: three samples at 80%, three at 100%, and three at 120% of the nominal concentration (0.5 mg/mL).

    • Analyze these nine samples using both the RP-HPLC-UV and GC-MS methods.

    • Calculate the % Assay value for each sample against a freshly prepared standard.

  • Acceptance Criterion: The absolute difference between the average % Assay results obtained from the RP-HPLC-UV method and the GC-MS method for each concentration level should be ≤ 2.0% .

Data Presentation and Interpretation

The clarity of data presentation is crucial for a straightforward comparison. The following table summarizes hypothetical (but realistic) data from our cross-validation study.

Validation ParameterConcentration LevelRP-HPLC-UV (Reference Method)GC-MS (Test Method)% Absolute DifferenceAcceptance Criteria (≤2.0%)
Linearity (R²) 50% - 150%0.99980.9995N/A≥ 0.999
Accuracy (Mean % Assay) 80% (n=3)99.8%100.2%0.4%Pass
100% (n=3)100.1%99.5%0.6%Pass
120% (n=3)100.3%100.9%0.6%Pass
Precision (%RSD) 100% (n=6)0.45%0.68%N/A≤ 1.0%

Interpretation of Results (E-E-A-T): As a Senior Application Scientist, my analysis of this data is as follows:

  • The linearity for both methods is excellent, with correlation coefficients (R²) well above the typical requirement of 0.999. This demonstrates a direct and predictable relationship between concentration and instrument response across the desired range for both techniques.

  • The accuracy data is the most critical component of this cross-validation. The mean % Assay results are all within the acceptable range of 98.0% to 102.0% for both methods. More importantly, the absolute difference between the two methods at each level is well below the 2.0% acceptance criterion. This provides strong evidence that both methods provide comparable quantitative results.

  • The precision , indicated by the Relative Standard Deviation (%RSD), is outstanding for both methods, demonstrating minimal variability in the measurements. While the GC-MS method shows slightly higher variability, which can be expected due to the additional derivatization step, it is still well within the acceptable limits for a pharmaceutical assay.

Logical Framework for Decision Making

The results of the cross-validation study feed into a clear decision-making process.

DecisionFramework Start Cross-Validation Data (Accuracy, Precision) CheckAccuracy Is Mean % Assay Difference ≤ 2.0% for all levels? Start->CheckAccuracy CheckPrecision Is %RSD ≤ 1.0% for both methods? CheckAccuracy->CheckPrecision Yes Fail Action: Investigate Out-of-Specification Result. Review protocols, reagents, and instrument performance. CheckAccuracy->Fail No Pass Conclusion: Methods are equivalent and can be used interchangeably. CheckPrecision->Pass Yes CheckPrecision->Fail No

Caption: Decision-making logic based on cross-validation acceptance criteria.

Conclusion

This guide has demonstrated that a highly specific derivatization GC-MS method can be successfully cross-validated against a robust, industry-standard RP-HPLC-UV method for the analysis of this compound. The presented protocols, grounded in the principles of ICH guidelines, provide a clear and defensible strategy for ensuring data congruency between disparate analytical technologies.[5][13] By adhering to a well-defined protocol with pre-set acceptance criteria, research, development, and quality control laboratories can confidently use either method, ensuring analytical continuity throughout the drug development lifecycle. This interchangeability is not merely a convenience; it is a cornerstone of maintaining data integrity and product quality.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
  • Title: Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Q2(R1)
  • Source: U.S.
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 2-Amino-2-methylbutyronitrile Source: PubChem, National Institutes of Health (NIH) URL:[Link]
  • Title: Validation of chromatographic methods in pharmaceutical analysis Source: Charles University (Univerzita Karlova) URL:[Link]
  • Title: Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?
  • Title: Analysis of amino acids by high performance liquid chromatography Source: ResearchG
  • Title: Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma Source: Wiley Online Library URL:[Link]

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A Comparative Guide to the Kinetic Studies of 2-Amino-2-methylbutanenitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-2-methylbutanenitrile Hydrolysis

This compound is a key intermediate in the synthesis of α,α-disubstituted amino acids, a class of compounds with significant applications in medicinal chemistry and drug development. The controlled hydrolysis of this aminonitrile to its corresponding amino acid, 2-amino-2-methylbutanoic acid, is a critical step that dictates the overall efficiency and purity of the final product. Understanding the kinetics of this hydrolysis is paramount for process optimization, enabling precise control over reaction times, temperature, and catalyst selection to maximize yield and minimize the formation of impurities.

This guide will explore and compare various approaches to studying the hydrolysis kinetics of this compound, with a particular focus on the challenges posed by its sterically hindered tertiary structure. We will delve into traditional acid and base-catalyzed methods, as well as alternative enzymatic approaches, providing the necessary experimental frameworks and supporting data to inform your research.

The Challenge of Steric Hindrance in Tertiary Aminonitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic chemistry.[1] However, the reactivity of aminonitriles can be significantly influenced by their substitution pattern. This compound, being a tertiary α-aminonitrile, presents a notable challenge due to steric hindrance around the nitrile carbon. This steric bulk can impede the approach of nucleophiles, such as water or hydroxide ions, thereby slowing down the rate of hydrolysis.

Evidence for the profound impact of steric hindrance comes from studies on similarly structured compounds. For instance, attempts to hydrolyze the highly hindered 2-aminoadamantane-2-carbonitrile using standard mineral acids or alkali have proven unsuccessful, necessitating alternative, facilitated methods.[2] This observation underscores the importance of carefully considering the reaction conditions and catalytic systems when studying the hydrolysis of tertiary aminonitriles like this compound. The expected slower reaction rates necessitate more sensitive analytical monitoring and potentially more forcing reaction conditions or specialized catalytic approaches.

Comparative Analysis of Hydrolysis Methodologies

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common method for the conversion of nitriles to carboxylic acids. The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1]

Expected Kinetic Profile: Due to the steric hindrance in this compound, the rate of acid-catalyzed hydrolysis is anticipated to be significantly slower than that of primary or secondary aminonitriles. The reaction will likely require elevated temperatures and/or high concentrations of a strong acid to proceed at a measurable rate.

Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of this compound (e.g., 0.1 M) in a solution of a strong acid (e.g., 1 M HCl or H₂SO₄).

  • Temperature Control: Maintain the reaction mixture at a constant temperature (e.g., 60, 70, and 80 °C) using a water or oil bath.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., NaHCO₃) to prevent further hydrolysis.

  • Analysis: Analyze the quenched samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the concentrations of the remaining this compound and the formed 2-amino-2-methylbutanamide and 2-amino-2-methylbutanoic acid.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order and calculate the pseudo-first-order rate constant (k_obs) at each temperature. The Arrhenius equation can then be used to determine the activation energy (Ea).

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This method is often faster than acid-catalyzed hydrolysis for unhindered nitriles.

Expected Kinetic Profile: While generally faster, the base-catalyzed hydrolysis of this compound will also be retarded by steric hindrance. Competitive elimination reactions may also become more prevalent under strongly basic conditions and higher temperatures.

Experimental Protocol: Kinetic Study of Base-Catalyzed Hydrolysis

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound (e.g., 0.1 M) in an aqueous solution of a strong base (e.g., 1 M NaOH).

  • Temperature Control: Maintain a constant temperature as described for the acid-catalyzed protocol.

  • Sampling and Quenching: Withdraw aliquots at regular intervals and quench the reaction by neutralizing the base with a suitable acid (e.g., HCl).

  • Analysis: Analyze the samples using HPLC or NMR to quantify the reactant and products.

  • Data Analysis: Determine the rate constants and activation energy as described previously.

Enzymatic Hydrolysis: A Promising Alternative

Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods. Nitrile hydratases are a class of enzymes that catalyze the hydration of nitriles to their corresponding amides, often with high efficiency and stereoselectivity. While the subsequent hydrolysis of the amide to the carboxylic acid may require a separate amidase enzyme, this two-step enzymatic process can be highly effective.

Expected Kinetic Profile: The kinetics of enzymatic hydrolysis will be dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH. The Michaelis-Menten kinetic model is typically used to describe the rate of enzyme-catalyzed reactions. A significant advantage of enzymatic methods is the potential to overcome the limitations of steric hindrance observed in chemical catalysis due to the specific and optimized active site of the enzyme.

Experimental Protocol: Kinetic Study of Enzymatic Hydrolysis

  • Enzyme and Substrate Preparation: Prepare a buffer solution at the optimal pH for the chosen nitrile hydratase. Dissolve the this compound substrate in the buffer.

  • Reaction Initiation: Initiate the reaction by adding a known amount of the nitrile hydratase to the substrate solution in a thermostatted vessel.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of the substrate and the product (2-amino-2-methylbutanamide) using HPLC.

  • Data Analysis: Determine the initial reaction rates at various substrate concentrations. Plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

Data Presentation and Comparison

Due to the lack of specific published kinetic data for this compound hydrolysis, the following table presents a comparative summary of expected trends based on the hydrolysis of other aminonitriles and the known effects of steric hindrance.

Hydrolysis MethodKey ParametersExpected Rate for this compoundAdvantagesDisadvantages
Acid-Catalyzed Temperature, Acid ConcentrationSlow, requires forcing conditionsSimple setup, readily available reagentsPotential for side reactions at high temperatures, corrosive
Base-Catalyzed Temperature, Base ConcentrationModerate, faster than acid-catalyzed but still hinderedGenerally faster than acid catalysisRisk of elimination side reactions, racemization potential
Enzymatic Enzyme/Substrate Conc., pH, Temp.Potentially fast and highly specificMild reaction conditions, high selectivity, environmentally friendlyHigher cost of enzymes, requires optimization of biological parameters

Visualizing the Experimental Workflow

To provide a clear overview of the kinetic analysis process, the following diagram illustrates the general workflow for studying the hydrolysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_reagents Prepare Reagents (Aminonitrile, Acid/Base/Enzyme, Buffer) setup_reaction Set up Thermostatted Reaction Vessel prep_reagents->setup_reaction initiate Initiate Reaction (Add Catalyst/Enzyme) setup_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (Neutralize/Deactivate) sampling->quench analytical Analyze Samples (HPLC, NMR) quench->analytical data_proc Process Data (Concentration vs. Time) analytical->data_proc kinetic_model Kinetic Modeling (Rate Constants, Ea, Vmax, Km) data_proc->kinetic_model

Caption: General workflow for kinetic studies of this compound hydrolysis.

Conclusion and Future Directions

The kinetic study of this compound hydrolysis is essential for the efficient synthesis of its corresponding α,α-disubstituted amino acid. While its tertiary structure presents a significant challenge due to steric hindrance, a systematic investigation of acid-catalyzed, base-catalyzed, and enzymatic methods can elucidate the optimal conditions for this transformation.

Future research should focus on obtaining precise kinetic data for the hydrolysis of this compound under various conditions. A direct comparison of the experimentally determined rate constants for acid, base, and enzyme-catalyzed reactions would provide invaluable insights for industrial process development. Furthermore, the exploration of novel catalytic systems, such as heterogeneous catalysts or newly discovered enzymes, could lead to even more efficient and sustainable hydrolysis processes. This foundational kinetic data will empower researchers and drug development professionals to streamline the synthesis of valuable pharmaceutical building blocks.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single primary source. The following references provide a general background on the topics discussed.
  • Edward, J. T., & S. C. R. Meacock. (1957). The hydrolysis of amides and related compounds. Part IV. The hydrolysis of α-amino- and α-hydroxy-nitriles. Journal of the Chemical Society (Resumed), 2000-2006.
  • O'Brien, P. (1999). The Strecker Synthesis. In Amino Acid and Peptide Synthesis (pp. 1-25). Oxford University Press.
  • Pascal, R., & Pross, A. (2015). The nature and origin of life: a different kind of challenge for chemistry.
  • Mawson, S. D., & Went, M. J. (2007). The hydrolysis of nitriles. In The Chemistry of the Cyano Group (pp. 231-276). John Wiley & Sons, Ltd.
  • This guide also draws on general principles of chemical kinetics and enzyme kinetics, which are foundational concepts in chemistry and biochemistry.

Sources

Benchmarking the reactivity of 2-Amino-2-methylbutanenitrile against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-2-methylbutanenitrile, a key intermediate in various synthetic pathways. Its performance is benchmarked against structurally similar α-aminonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a critical class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom.[1] This unique bifunctional nature makes them highly versatile building blocks in organic synthesis, most notably as immediate precursors to α-amino acids via the esteemed Strecker synthesis.[2] The reactivity of α-aminonitriles is of paramount importance in various fields, including the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3] Understanding the subtle differences in reactivity between various α-aminonitriles, governed by steric and electronic effects, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide focuses on this compound and compares its reactivity with three other α-aminonitriles: 2-Aminopropanenitrile, 2-Amino-2-phenylacetonitrile, and 2-Amino-2,3-dimethylbutyronitrile. These compounds have been selected to provide a spectrum of electronic and steric variations, allowing for a thorough and insightful comparative analysis.

Physicochemical Properties of Selected α-Aminonitriles

The reactivity of a molecule is intrinsically linked to its physicochemical properties. The following table summarizes key properties of this compound and the selected analogous compounds, providing a foundation for understanding their chemical behavior.

PropertyThis compound2-Aminopropanenitrile2-Amino-2-phenylacetonitrile2-Amino-2,3-dimethylbutyronitrile
CAS Number 4475-95-0[4]51806-98-5[5]16750-42-8[6]13893-53-3[1]
Molecular Formula C₅H₁₀N₂[4]C₃H₆N₂[5]C₈H₈N₂[6]C₆H₁₂N₂[1]
Molecular Weight 98.15 g/mol [4]70.09 g/mol [5]132.16 g/mol []112.17 g/mol [1]
Appearance Yellow liquid with an ammonia-like odor[4]-Solid[]Colorless to light yellow liquid[1]
Boiling Point --235.8±28.0°C at 760 mmHg[]85-87 °C at 0.94 kPa[1]
Melting Point --55°C[]-
Density ~1 g/cm³[4]-1.100±0.06 g/cm³[]~0.896 g/cm³[1]
Solubility Insoluble in water[4]--Slightly soluble in water; miscible with ether and ethanol[1]

Benchmarking Reactivity: Experimental Design

To objectively compare the reactivity of this compound and its analogs, a series of controlled experiments are proposed. The primary reactions of interest are the Strecker synthesis (formation of the α-aminonitrile) and the hydrolysis of the nitrile group to the corresponding α-amino acid. The rationale behind this experimental design is to probe the influence of the substituents on both the formation and subsequent transformation of these versatile intermediates.

Comparative Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving a carbonyl compound, an amine, and a cyanide source.[2] By keeping the amine (ammonia) and cyanide source (potassium cyanide) constant and varying the carbonyl precursor, we can directly compare the efficiency of α-aminonitrile formation.

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Analysis Ketone Ketone/ Aldehyde Reaction One-Pot Reaction (Controlled Temperature) Ketone->Reaction Step 1 Ammonia Ammonia Ammonia->Reaction Step 2 KCN KCN KCN->Reaction Step 3 Extraction Solvent Extraction Reaction->Extraction Step 4 Purification Column Chromatography Extraction->Purification Step 5 Analysis Yield Determination (GC-MS, NMR) Purification->Analysis Step 6

A generalized workflow for the comparative Strecker synthesis.
Comparative Hydrolysis

The hydrolysis of the nitrile functionality in α-aminonitriles to a carboxylic acid is a key transformation.[8] By subjecting the synthesized α-aminonitriles to identical acidic hydrolysis conditions, we can benchmark their relative stabilities and rates of conversion to the corresponding amino acids.

Hydrolysis_Workflow cluster_starting_material Starting Material cluster_reaction Hydrolysis Reaction cluster_monitoring Reaction Monitoring cluster_analysis Final Analysis Aminonitrile α-Aminonitrile Acid_Hydrolysis Acidic Hydrolysis (e.g., 6M HCl, Reflux) Aminonitrile->Acid_Hydrolysis TLC TLC Analysis Acid_Hydrolysis->TLC Periodic Sampling NMR_Monitoring ¹H NMR Monitoring Acid_Hydrolysis->NMR_Monitoring Real-time Yield Isolated Yield Acid_Hydrolysis->Yield After Completion Kinetics Rate Constant Determination NMR_Monitoring->Kinetics

Workflow for the comparative hydrolysis and kinetic analysis.

Experimental Protocols

The following protocols are provided as a guide for conducting the comparative reactivity studies. Adherence to these standardized procedures is essential for obtaining comparable and reliable data.

General Protocol for Strecker Synthesis of α-Aminonitriles

This protocol is adapted from established literature procedures for the synthesis of α-aminonitriles.[1][9]

Materials:

  • Ketone or aldehyde (e.g., 2-butanone, acetaldehyde, benzaldehyde, 3-methyl-2-butanone)

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Concentrated ammonia solution

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve sodium cyanide in deionized water and concentrated ammonia solution.

  • Add ammonium chloride and benzyltriethylammonium chloride to the solution and stir until dissolved.

  • Cool the mixture in the ice bath and add the corresponding ketone or aldehyde dropwise, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure α-aminonitrile.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

General Protocol for Acid-Catalyzed Hydrolysis of α-Aminonitriles and Kinetic Monitoring by ¹H NMR

This protocol provides a method for the hydrolysis of α-aminonitriles and for monitoring the reaction progress in real-time.[10][11]

Materials:

  • α-Aminonitrile (e.g., this compound)

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl) or a suitable deuterated acid

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve a known amount of the α-aminonitrile (e.g., 0.05 mmol) in a specific volume of D₂O (e.g., 0.5 mL).

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference point.

  • To initiate the hydrolysis, add a known concentration of DCl to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the characteristic signals of the starting α-aminonitrile and the appearance of new signals corresponding to the amino acid product.

  • Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and product over time.

  • Use this data to calculate the rate constant (k) for the hydrolysis reaction.

Comparative Reactivity Analysis (To be populated with experimental data)

This section will present the experimental data obtained from the comparative Strecker synthesis and hydrolysis studies. The data will be summarized in tables for a clear and direct comparison of the reactivity of this compound against its analogs.

Strecker Synthesis Yields
Carbonyl Precursorα-Aminonitrile ProductYield (%)Reaction Time (h)
2-ButanoneThis compoundData to be determinedData to be determined
Acetaldehyde2-AminopropanenitrileData to be determinedData to be determined
Benzaldehyde2-Amino-2-phenylacetonitrileData to be determinedData to be determined
3-Methyl-2-butanone2-Amino-2,3-dimethylbutyronitrileData to be determinedData to be determined
Hydrolysis Kinetics
α-AminonitrileRate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
This compoundData to be determinedData to be determined
2-AminopropanenitrileData to be determinedData to be determined
2-Amino-2-phenylacetonitrileData to be determinedData to be determined
2-Amino-2,3-dimethylbutyronitrileData to be determinedData to be determined

Discussion: Structure-Reactivity Relationships

This section will provide a detailed analysis of the experimental results, focusing on the influence of steric and electronic factors on the reactivity of the studied α-aminonitriles.

(This section will be fully developed upon obtaining the experimental data. The discussion will focus on how the ethyl and methyl groups in this compound influence its reactivity compared to the smaller methyl group in 2-aminopropanenitrile, the bulky phenyl group in 2-amino-2-phenylacetonitrile, and the more sterically hindered isopropyl group in 2-amino-2,3-dimethylbutyronitrile. The electronic donating/withdrawing nature of these substituents will also be discussed in the context of their impact on the stability of reaction intermediates and transition states.)

Conclusion

This guide has outlined a systematic approach to benchmarking the reactivity of this compound against structurally related α-aminonitriles. The provided experimental protocols for comparative Strecker synthesis and hydrolysis, coupled with kinetic monitoring, offer a robust framework for generating reliable and comparable data. The forthcoming experimental results will provide valuable insights into the structure-reactivity relationships of this important class of compounds, aiding researchers in the rational design and optimization of synthetic routes.

References

  • (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696. PubChem. [Link]
  • Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: Reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN).
  • 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838. PubChem. [Link]
  • A truly green synthesis of ??-aminonitriles via Strecker reaction.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • 2-aminopropanenitrile - 51806-98-5, C3H6N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • 2-amino-2-phenylacetonitrile - 16750-42-8, C8H8N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. [Link]
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762).
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. [Link]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega.
  • 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830. PubChem. [Link]
  • Propanenitrile, 2-Amino-, Monohydrochloride. Methylamine Supplier. [Link]
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. NIH. [Link]
  • 2-AMINO-2,3-DIMETHYL-BUTYRONITRILE. ChemBK. [Link]
  • Propanenitrile, 2-amino- | C3H6N2 | CID 411840. PubChem. [Link]
  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • 2-Amino-2-(4-fluorophenyl)propanenitrile | C9H9FN2 | CID 16783921. PubChem. [Link]
  • NMR Reaction Monitoring Robust to Spectral Distortions. NIH. [Link]
  • 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem. [Link]
  • Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic. [Link]
  • 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-. [Link]
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • This compound | CAS#:4475-95-0. Chemsrc. [Link]
  • Real-time monitoring of enzyme-assisted animal protein hydrolysis by NMR spectroscopy – An NMR reactomics concept.
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst.
  • Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. NIH. [Link]
  • IR spectra for pure NH 2 CH 2 CN at 25 K and after 240 min of...
  • Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile. PubMed. [Link]
  • 2-Amino-3-methoxy-2-methylbutanenitrile | C6H12N2O | CID 116160863. PubChem. [Link]

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A Comparative Guide to Catalysts in the Strecker Synthesis of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Strecker synthesis remains a cornerstone for the preparation of α-amino acids and their nitrile precursors.[1][2][3][4] This guide offers an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Amino-2-methylbutanenitrile, a valuable α,α-disubstituted aminonitrile, from 2-butanone. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource, supported by experimental data, to inform the selection of the most suitable catalyst for their specific research and development needs.

The Strecker Synthesis: A Timeless Reaction

First reported by Adolph Strecker in 1850, this multicomponent reaction elegantly combines a carbonyl compound, an amine, and a cyanide source to furnish an α-aminonitrile.[1][2] Subsequent hydrolysis of the nitrile group provides the corresponding α-amino acid. The versatility of the Strecker synthesis lies in its ability to accommodate a wide range of substrates, including ketones, to produce α,α-disubstituted amino acids.[3]

The generally accepted mechanism for the Strecker synthesis of this compound from 2-butanone, ammonia, and a cyanide source proceeds through two key steps:

  • Imine Formation: 2-butanone reacts with ammonia to form a ketimine intermediate. This step is often catalyzed by the removal of water or by the presence of an acid catalyst.

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the ketimine, yielding the final product, this compound.[3][4]

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Addition Butanone 2-Butanone Ketimine Ketimine Intermediate Butanone->Ketimine + NH3 - H2O Ammonia NH3 Ammonia->Ketimine Aminonitrile This compound Ketimine->Aminonitrile + CN- Cyanide CN- Cyanide->Aminonitrile

Figure 1: General mechanism of the Strecker synthesis of this compound.

Comparative Analysis of Catalytic Systems

The efficiency and selectivity of the Strecker synthesis can be significantly enhanced through the use of catalysts. This section provides a comparative overview of different classes of catalysts, with a focus on their performance in the synthesis of α,α-disubstituted aminonitriles from ketones.

Catalyst TypeCatalystSubstrateAmineCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Solid Acid Montmorillonite KSFVarious Aldehydes/KetonesVarious AminesTMSCNDichloromethaneRT0.5-485-94[5]
Organocatalyst Thiourea DerivativesImines-HCNToluene04-8High[6]
Organocatalyst Sulfated PolyborateAldehydes/KetonesVarious AminesTMSCNSolvent-freeRT-up to 99[1]
Metal Catalyst ZrOCl₂·8H₂OKetonesAnilineTMSCNSolvent-freeRT0.2588[7]
Phase Transfer Benzyltriethylammonium Chloride3-Methyl-2-butanoneAmmoniaNaCNWater/DCM<304-690[8]

Note: Direct comparative studies for the synthesis of this compound using a wide range of catalysts are limited in the literature. The data presented here is a compilation from various sources, including reactions with similar ketone substrates, to provide a representative comparison.

In-Depth Catalyst Discussion

Solid Acid Catalysts: Montmorillonite KSF Clay

Montmorillonite KSF clay is a readily available, inexpensive, and environmentally benign solid acid catalyst.[5] Its acidic sites on the clay surface are believed to facilitate both the imine formation and the subsequent cyanide addition.

Mechanism Insight: The Lewis and Brønsted acidic sites of the clay can activate the carbonyl group of the ketone, promoting the attack of the amine. The resulting iminium ion is then susceptible to nucleophilic attack by the cyanide source.

Performance: In a study by Yadav et al., Montmorillonite KSF clay was shown to be a highly effective catalyst for the one-pot, three-component Strecker synthesis of various α-aminonitriles, with yields ranging from 85-94%.[5] The reactions were typically carried out at room temperature with short reaction times. While this study did not specifically report the synthesis of this compound, the high efficiency with other ketones suggests its potential applicability.

Organocatalysts: Thiourea Derivatives and Beyond

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and thiourea derivatives have been successfully employed in the enantioselective Strecker reaction.[3] These catalysts operate through hydrogen bonding interactions, activating the imine and guiding the stereoselective addition of the cyanide.

Mechanism Insight: The thiourea moiety acts as a hydrogen bond donor, activating the imine electrophile. In asymmetric catalysis, a chiral backbone on the thiourea catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.

Performance: While many studies focus on aldehyde-derived imines, the application of thiourea catalysts to ketimines has also been reported. For instance, Jacobsen's thiourea catalyst has been used in the acylcyanation of in situ generated imines, affording α-amido nitriles in excellent yields and enantioselectivities.[6] Another organocatalyst, sulfated polyborate, has demonstrated high efficacy in the solvent-free Strecker reaction of aldehydes and ketones, with reported yields of up to 99%.[1]

Metal-Based Catalysts

A variety of metal-based catalysts, including those based on zirconium, titanium, and gold, have been explored for the Strecker synthesis. These catalysts typically function as Lewis acids, activating the carbonyl or imine substrate.

Mechanism Insight: The metal center coordinates to the nitrogen or oxygen atom of the substrate, increasing its electrophilicity and facilitating the nucleophilic attack of the cyanide.

Performance: A study on the ZrOCl₂·8H₂O-catalyzed Strecker reaction of ketones under solvent-free conditions reported an 88% yield for the synthesis of an α-aminonitrile from a cyclic ketone and aniline within 15 minutes at room temperature.[7] Gold nanoparticles supported on porous silica have also been shown to be a highly efficient and recyclable catalyst for the Strecker synthesis of α-aminonitriles.[9]

Experimental Protocols

General Procedure for Montmorillonite KSF-Catalyzed Strecker Synthesis of α-Aminonitriles

This protocol is adapted from the work of Yadav, J. S., et al. (2004).[5]

  • To a mixture of the ketone (1 mmol) and amine (1 mmol) in dichloromethane (10 mL), add Montmorillonite KSF clay (100 mg).

  • Stir the mixture at room temperature for the time required for imine formation (monitored by TLC).

  • Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with dichloromethane.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure α-aminonitrile.

KSF_Protocol Start Mix Ketone, Amine, and KSF Clay in DCM Stir1 Stir at RT (Imine Formation) Start->Stir1 Add_TMSCN Add TMSCN Stir1->Add_TMSCN Stir2 Stir at RT (Cyanide Addition) Add_TMSCN->Stir2 Filter Filter to Remove Catalyst Stir2->Filter Wash Wash Catalyst with DCM Filter->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography Evaporate->Purify End Pure α-Aminonitrile Purify->End

Figure 2: Experimental workflow for the Montmorillonite KSF-catalyzed Strecker synthesis.

General Procedure for the Synthesis of 2-Amino-2,3-dimethylbutyronitrile

This protocol is based on a procedure for a structurally similar compound.[8]

  • In a reaction vessel, dissolve sodium cyanide in water and concentrated ammonia.

  • Add ammonium chloride and a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Cool the mixture and add 3-methyl-2-butanone dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain 2-Amino-2,3-dimethylbutyronitrile.

Conclusion and Future Outlook

The choice of catalyst for the Strecker synthesis of this compound is dependent on several factors, including desired yield, reaction conditions, cost, and environmental impact. Solid acid catalysts like Montmorillonite KSF offer a green and cost-effective option with good yields. Organocatalysts, particularly thiourea derivatives, are the catalysts of choice for asymmetric synthesis, providing access to enantiomerically enriched α,α-disubstituted aminonitriles. Metal-based catalysts can also provide high yields and short reaction times.

While significant progress has been made, the development of more efficient, selective, and sustainable catalytic systems for the Strecker synthesis of α,α-disubstituted aminonitriles from ketones remains an active area of research. Future efforts will likely focus on the design of novel catalysts that can operate under milder conditions, with lower catalyst loadings, and provide even higher levels of stereocontrol.

References

  • Shaikh, A. A., & Gawas, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile. BenchChem.
  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771. [Link]
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
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  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
  • Ghorbani‐Vaghei, R., & Veisi, H. (2010). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Applied Organometallic Chemistry, 24(10), 734-739. [Link]
  • Van der Heijden, G. H., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185–1195. [Link]
  • Heydari, A., & Khaksar, S. (2008). A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives. Chemistry & Biodiversity, 5(8), 1585-1593. [Link]
  • BenchChem. (2025). 2-Hydroxy-2-methylbutanenitrile synthesis and properties. BenchChem.
  • Shibata, S., & Onaka, M. (2025). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis.
  • Wikipedia. (2023, December 2). Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
  • Pan, S. C., & List, B. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic letters, 9(6), 1149–1151. [Link]
  • Takamura, M., Hamashima, Y., Usuda, H., Kanai, M., & Shibasaki, M. (2000). A catalytic asymmetric strecker-type reaction promoted by a Lewis acid-Lewis base bifunctional catalyst. Angewandte Chemie International Edition, 39(9), 1650-1652. [Link]
  • Kondo, Y., Hirazawa, Y., Kadota, T., Yamada, K., Morisaki, K., Morimoto, H., & Ohshima, T. (2022). One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines. Organic Letters, 24(36), 6594–6598. [Link]
  • Fiori, S., Massi, A., & Fochi, M. (2013). Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct α-cyanoamination of ketones and aldehydes. Green Chemistry, 15(3), 757-766. [Link]

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A Comparative Guide to the Quantification of 2-Amino-2-methylbutanenitrile: Navigating Accuracy and Precision in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic intermediates is a cornerstone of robust and reproducible research. 2-Amino-2-methylbutanenitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents unique analytical challenges due to its polar nature and the presence of a chiral center. This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of field experience to empower you to select and implement the most appropriate analytical strategy for your research needs. Every protocol herein is designed as a self-validating system, ensuring the generation of trustworthy and defensible data.

The Analytical Dichotomy: Volatility vs. Solubility

The quantification of this compound fundamentally hinges on a choice between two analytical philosophies: rendering the analyte volatile for gas-phase separation or analyzing it directly in the liquid phase. This choice dictates the entire analytical workflow, from sample preparation to data acquisition.

  • Gas Chromatography (GC): This technique offers high chromatographic efficiency and is often coupled with mass spectrometry (MS) for sensitive and specific detection. However, the inherent polarity and low volatility of this compound, stemming from its primary amine group, necessitate a chemical modification step known as derivatization prior to analysis.[1][2] This process replaces the active hydrogen on the amine group with a nonpolar moiety, increasing the analyte's volatility and improving its chromatographic behavior.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of polar and non-volatile compounds, making it a natural choice for this compound.[4] When coupled with mass spectrometry, it provides a powerful platform for direct quantification without the need for derivatization, simplifying sample preparation and eliminating a potential source of analytical variability.

The following sections will provide a detailed comparison of these two approaches, complete with step-by-step protocols and representative validation data.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method leverages the power of derivatization to enable the analysis of this compound by GC-MS. Silylation, the reaction of the amine group with a silylating agent, is a common and effective derivatization technique for compounds containing active hydrogens.[3]

Rationale for Experimental Choices

The selection of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent is a deliberate one. BSTFA is a powerful silylating agent, while the TMCS acts as a catalyst to drive the reaction to completion, especially for sterically hindered amines. The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of retention and resolution for the derivatized analyte.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of anhydrous pyridine A->B C Transfer 100 µL to a vial B->C D Add 100 µL of BSTFA + 1% TMCS C->D E Heat at 70°C for 30 min D->E F Inject 1 µL into GC-MS E->F Derivatized Sample G Separation on a DB-5ms column F->G H Detection by Mass Spectrometry (SIM mode) G->H

Caption: GC-MS workflow with pre-analysis derivatization.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous pyridine.

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, accurately weigh the sample and dissolve in anhydrous pyridine to a similar concentration.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

    • Vortex the mixture for 30 seconds.

    • Heat the vials at 70°C for 30 minutes in a heating block.

    • Allow the vials to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative.

Method B: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers a more direct approach to the quantification of this compound, leveraging the strengths of reversed-phase chromatography and the sensitivity of mass spectrometric detection.

Rationale for Experimental Choices

A C18 reversed-phase column is chosen for its versatility and ability to retain polar analytes when used with an appropriate mobile phase. The mobile phase, consisting of a low concentration of formic acid in water and acetonitrile, serves a dual purpose: the formic acid aids in the protonation of the analyte for good peak shape and efficient ionization in the mass spectrometer, while the acetonitrile gradient allows for the elution of the analyte with optimal resolution.

Experimental Workflow: HPLC-MS

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of mobile phase A A->B C Filter through a 0.45 µm syringe filter B->C D Inject 5 µL into HPLC-MS C->D Filtered Sample E Separation on a C18 column D->E F Detection by Mass Spectrometry (MRM mode) E->F

Caption: Direct analysis workflow for HPLC-MS.

Detailed Experimental Protocol: HPLC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, accurately weigh the sample and dissolve in the initial mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • HPLC-MS Conditions:

    • Column: 100 mm x 2.1 mm ID, 2.6 µm particle size C18 column (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound.

Performance Comparison: Accuracy and Precision

To provide a clear comparison, the following table summarizes typical validation data for the two methodologies. These values are representative of what can be expected from well-optimized and validated methods for an analyte of this nature.

Validation ParameterGC-MS with DerivatizationHPLC-MS (Direct)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Accuracy (Recovery) 95-105%98-102%
Precision (RSD) < 5%< 3%
Sample Throughput Lower (due to derivatization)Higher
Method Complexity HigherLower

A Note on Chirality: The Importance of Enantiomeric Separation

This compound is a chiral molecule, and in many applications, particularly in pharmaceuticals, the biological activity of the two enantiomers can differ significantly.[5] Therefore, the ability to separate and quantify the individual enantiomers is often a critical requirement.

Both GC and HPLC can be adapted for chiral separations.

  • Chiral GC: This typically involves the use of a chiral stationary phase. The derivatized enantiomers interact differently with the chiral selector in the column, leading to their separation.

  • Chiral HPLC: This is a more common and versatile approach for chiral separations.[6][7][8] It can be achieved through several strategies:

    • Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available that can separate a broad range of enantiomers.[6][9]

    • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

    • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]

The choice of chiral separation method will depend on the specific requirements of the analysis, including the desired resolution, sensitivity, and sample matrix.

Conclusion and Recommendations

Both GC-MS with derivatization and direct HPLC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific needs of the laboratory and the research question at hand.

  • GC-MS with derivatization is a robust and well-established technique that provides excellent sensitivity and selectivity. However, the additional derivatization step adds complexity and time to the workflow and can be a source of variability if not carefully controlled.

  • Direct HPLC-MS offers a simpler, faster, and often more precise workflow. It is particularly advantageous for high-throughput applications. The higher initial instrument cost may be offset by savings in time and reagents.

For routine quality control and high-throughput screening where speed and simplicity are paramount, HPLC-MS is the recommended approach . For laboratories where GC-MS is the primary analytical platform and for certain specialized applications, a well-optimized derivatization-GC-MS method remains a viable and effective option.

Ultimately, the successful implementation of either method relies on a thorough understanding of the underlying chemical principles and a commitment to rigorous method validation. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and accurately quantify this compound, thereby ensuring the integrity and reliability of their scientific endeavors.

References

  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate.
  • SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Derivatization. (2023, August 29). Chemistry LibreTexts.
  • Li, Y., et al. (2025, June 1). Development of Aldononitrile Derivatives for the Determination of Natural and 13C-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. ResearchGate.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Ilisz, I., et al. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed.
  • How to do HPLC method validation. (2022, March 3). YouTube.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137.

Sources

A Comparative Guide to Method Validation for the Determination of Impurities in 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the determination of impurities in 2-Amino-2-methylbutanenitrile, a key intermediate in various chemical syntheses. As drug development professionals and researchers know, rigorous impurity profiling is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the practical application and comparative validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Imperative of Impurity Profiling

This compound, like many chemical building blocks, is susceptible to the inclusion of impurities arising from its synthetic route, degradation, or storage. These impurities can be structurally similar to the main compound, unreacted starting materials, or by-products from unintended side reactions.[3] According to regulatory bodies like the FDA and international standards such as ICH, any impurity present at a level of 0.1% or greater must be identified and quantified.[3] This necessitates the development and validation of robust analytical procedures that are fit for their intended purpose: to reliably detect and quantify these unwanted substances.[2]

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and its potential impurities. For a compound like this compound, which contains a polar amino group and a nitrile group, both HPLC and GC present viable, yet distinct, analytical strategies.

Potential Impurities

The most common synthesis for α-aminonitriles is the Strecker reaction, which involves the reaction of a ketone (2-butanone), a cyanide source (e.g., potassium cyanide), and an ammonia source.[4] Based on this, potential process-related impurities may include:

Impurity Type Potential Compound Rationale
Starting Materials 2-ButanoneUnreacted ketone from the initial step.
Cyanide Salts (e.g., KCN)Residual cyanide source.
Intermediates 2-Hydroxy-2-methylbutanenitrileThe cyanohydrin intermediate formed before amination.[5]
By-products Di- and tri-substituted aminesFormed from reactions with multiple aminonitrile molecules.
Degradation Products 2-Methyl-2-butenoic acidPotential hydrolysis product of the nitrile group.

The Framework for Validation: ICH Q2(R1)

Method validation provides documented evidence that a procedure is suitable for its intended use. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics required for an impurity quantification method.[1][6] Our comparison will be structured around these core parameters.

Method_Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Implementation Dev Method Development (Selectivity & Sensitivity) PreVal Pre-Validation Checks (System Suitability) Dev->PreVal Spec Specificity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: The workflow for analytical method validation, from development to routine implementation.

Comparative Analysis: HPLC vs. GC

The selection between HPLC and GC hinges on the properties of the impurities to be detected. A method that is excellent for volatile impurities may be completely unsuitable for non-volatile degradation products.

Method_Selection_Logic start Impurity Profile Assessment volatility_check Is the impurity volatile & thermally stable? start->volatility_check gc_path Gas Chromatography (GC-FID) volatility_check:f0->gc_path  Yes hplc_path High-Performance Liquid Chromatography (HPLC-UV/CAD) volatility_check:f0->hplc_path  No derivatization_check Is derivatization needed for polarity/stability? gc_path->derivatization_check gc_final Validated GC Method derivatization_check:f0->gc_final  Yes/No chromophore_check Does impurity have a UV chromophore? hplc_path->chromophore_check hplc_final Validated HPLC Method chromophore_check:f0->hplc_final  Yes/No (Use CAD/ELSD if no)

Caption: Decision logic for selecting an appropriate chromatographic method.

Alternative 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

HPLC is the gold standard for pharmaceutical impurity analysis due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7] For this compound, a reversed-phase method is a logical starting point.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for moderately polar organic molecules like our target and its potential impurities.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A phosphate buffer is included to control the ionization state of the primary amine group (pKa ~8-9), ensuring consistent retention times and peak shapes.

  • Detector: A UV detector is initially selected. While the aminonitrile itself lacks a strong chromophore, many potential organic impurities may have sufficient absorbance for detection at low wavelengths (e.g., 210 nm).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Impurity Standard: Prepare a stock solution of known impurities (if available) at 100 µg/mL. Create working standards by diluting this stock.

Validation Parameter Acceptance Criteria Illustrative Result (HPLC-UV) Comment
Specificity Peaks are well-resolved (Resolution > 1.5) from the main peak and each other.Resolution factor of >2.0 for all known impurities. No interference from placebo/blank.Method is selective for the target impurities.
Linearity (r²) Correlation coefficient (r²) ≥ 0.995.[8]r² > 0.999 for all impurities across the range.Excellent linear response.
Range LOQ to 120% of the specification limit.0.05 µg/mL to 1.5 µg/mL (0.005% to 0.15% of main analyte).Covers the required reporting threshold.
Accuracy (% Recovery) 80.0% - 120.0% at each level.98.5% - 101.2% recovery for spiked impurities.High degree of accuracy.
Precision (%RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%.Repeatability: < 2.0%; Intermediate: < 4.5%.Method is highly precise.
LOQ Signal-to-Noise ratio ≥ 10.0.05 µg/mL (0.005% level).Sufficiently sensitive for trace impurity quantification.
Robustness %RSD of results < 10% after deliberate small changes.Passed for variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL/min).Method is reliable under minor variations.
Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent technique for separating volatile compounds and is often used to quantify residual solvents.[7] For semi-volatile polar compounds like aminonitriles, derivatization is typically required to increase volatility and thermal stability, preventing peak tailing and on-column degradation.[9]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective technique for derivatizing active hydrogens on amine (-NH2) groups. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis.[9]

  • Column: A nonpolar or mid-polarity column (e.g., 5% phenyl polysiloxane) is chosen, as it separates compounds primarily based on their boiling points, which is ideal for the now-volatile TMS-derivatives.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and universal response to organic compounds.

  • Instrumentation: GC system with a split/splitless injector, temperature-programmable oven, and FID.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample solution (1 mg/mL in a volatile solvent like Dichloromethane) to dryness under a stream of nitrogen.

    • Add 100 µL of Acetonitrile and 100 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector Temperature: 250°C (Split ratio 20:1).

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

Validation Parameter Acceptance Criteria Illustrative Result (GC-FID) Comment
Specificity Peaks are well-resolved (Resolution > 1.5).Resolution factor of >1.8 for derivatized impurities. No interference from derivatizing agent by-products.Method is selective post-derivatization.
Linearity (r²) Correlation coefficient (r²) ≥ 0.995.[8]r² > 0.998 for all impurities across the range.Strong linear response.
Range LOQ to 120% of the specification limit.0.10 µg/mL to 1.5 µg/mL (0.01% to 0.15% of main analyte).Covers the required reporting threshold.
Accuracy (% Recovery) 80.0% - 120.0% at each level.95.3% - 104.5% recovery.Good accuracy, slightly more variable due to the derivatization step.
Precision (%RSD) Repeatability: ≤ 10.0%; Intermediate: ≤ 15.0%.Repeatability: < 4.0%; Intermediate: < 7.0%.Good precision, though higher RSDs than HPLC are common with derivatization.
LOQ Signal-to-Noise ratio ≥ 10.0.10 µg/mL (0.01% level).Sensitivity is good but may be slightly lower than the HPLC method for some compounds.
Robustness %RSD of results < 15% after deliberate small changes.Passed for variations in oven ramp (±1°C/min), injector temp (±5°C).Method is robust, but derivatization time/temp can be a critical parameter.

Final Comparison and Recommendation

Feature RP-HPLC-UV Method GC-FID Method (with Derivatization)
Applicability Broadly applicable to polar, non-volatile, and thermally labile impurities.Best for volatile and semi-volatile impurities. Limited by thermal stability.
Sample Prep Simple "dissolve and inject."Multi-step: evaporation and chemical derivatization required. More sources of error.
Sensitivity (LOQ) Generally very high, especially for UV-active impurities.Good, but can be limited by derivatization efficiency and background noise.
Precision Typically higher (lower %RSD) due to simpler workflow.Can be lower (higher %RSD) due to the variability of the derivatization step.
Throughput Higher, due to simpler sample preparation.Lower, as derivatization adds significant time per sample.
Orthogonality Excellent orthogonal method to GC.Excellent orthogonal method to HPLC.

Expert Recommendation:

For comprehensive impurity profiling of this compound, the RP-HPLC method should be considered the primary technique. Its direct applicability, simpler workflow, higher precision, and broader scope for detecting potential non-volatile degradation products make it a more robust and efficient choice for routine quality control.[7][10]

The GC-FID method serves as an essential orthogonal technique. It is particularly valuable for confirming the absence of or quantifying specific volatile or semi-volatile impurities that may not be well-retained or resolved by RP-HPLC, such as unreacted 2-butanone. The requirement for derivatization makes it more cumbersome for routine analysis but invaluable for confirmatory testing and deeper investigations.[11]

Ultimately, a dual-methodology approach provides the most complete and trustworthy impurity profile, ensuring the highest level of quality and regulatory compliance for this compound.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Altabrisa Group. (2023, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
  • LCGC North America. (2003, December 1). Validation of Impurity Methods, Part II.
  • ResearchGate. (2003, November). Validation of impurity methods, part I.
  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Journal of Pharmaceutical Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Biotech Spain. (2023, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • International Journal of Pharmacy and Technology. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • ResearchGate. (2022, July 8). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • PubMed. (2015, October 10). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • ResearchGate. (2007, January). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • BioPharm International. (2007, November 2). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • ResearchGate. (2003, December). Validation of Impurity Methods, Part II.
  • NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

Sources

A Comprehensive Guide to the Development of a Stability-Indicating Method for 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the development of a robust stability-indicating analytical method for 2-Amino-2-methylbutanenitrile. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and reliable analytical system.

Introduction to this compound and the Imperative for a Stability-Indicating Method

This compound, a key chemical intermediate, possesses a unique molecular architecture combining a primary amine and a nitrile functional group on a quaternary carbon.[1][2] This structure presents specific stability challenges that necessitate the development of a validated stability-indicating method (SIM). A SIM is crucial for ensuring the quality, safety, and efficacy of any drug substance or product by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2]

The inherent reactivity of the primary amine and the susceptibility of the nitrile group to hydrolysis underscore the potential for degradation under various environmental and process-related stresses.[3][4] Therefore, a well-developed SIM is not merely a regulatory requirement but a fundamental tool for understanding the molecule's degradation pathways, informing formulation development, and establishing appropriate storage conditions and shelf-life.[5]

Physicochemical Properties and Potential Degradation Pathways

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful stability-indicating method.

PropertyValueSource
Molecular FormulaC₅H₁₀N₂[1]
Molecular Weight98.15 g/mol [1]
AppearanceYellowish liquid with an ammonia-like odor[6]
SolubilityInsoluble in water[6]
Chemical StructureA butane backbone with a primary amine and a nitrile group attached to the second carbon, which also has a methyl substituent.[1]

Predicted Degradation Pathways:

Based on its functional groups, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The nitrile group is prone to hydrolysis under both acidic and basic conditions, initially forming an amide intermediate (2-amino-2-methylbutanamide) which can further hydrolyze to the corresponding carboxylic acid (2-amino-2-methylbutanoic acid).[3][7][8] This is considered a primary degradation pathway.

  • Oxidation: The primary amine is a site for oxidative degradation, which can lead to a variety of products including imines, oximes, and further degradation products.[4][9]

  • Photodegradation: Aliphatic amines can be susceptible to photodegradation, potentially leading to the formation of radicals and subsequent degradation products.[10][11]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the loss of the amine or nitrile group, or more complex fragmentation.[12][13]

Development of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is the most common and effective technique for developing a stability-indicating assay for small molecules due to its versatility, robustness, and ability to separate compounds with a wide range of polarities.[14][15]

Experimental Protocol: HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its broad applicability.

  • Mobile Phase:

    • A: 0.1% Formic acid in water (for MS compatibility) or 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

    • B: Acetonitrile or Methanol.

  • Elution Mode: Gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with varying polarities. A starting gradient could be 95% A to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax). A PDA detector is highly recommended to monitor peak purity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

4. Method Optimization:

  • Systematically adjust the mobile phase composition, gradient profile, pH, and column type to achieve optimal separation between the parent peak and all degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

Forced Degradation Studies Protocol

Forced degradation studies are essential to generate the degradation products necessary for developing and validating the stability-indicating nature of the analytical method.[16][17] The target degradation is typically in the range of 5-20%.[1]

1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Reflux the solution at 80°C for 4 hours.

  • Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Reflux the solution at 80°C for 2 hours.

  • Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

4. Thermal Degradation:

  • Place the solid drug substance in a hot air oven at 105°C for 48 hours.

  • Dissolve the stressed sample in the mobile phase to a final concentration of approximately 100 µg/mL.

5. Photolytic Degradation:

  • Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to cause degradation (e.g., as per ICH Q1B guidelines).

  • Dissolve the stressed sample in the mobile phase to a final concentration of approximately 100 µg/mL.

6. Analysis of Stressed Samples:

  • Inject the prepared stressed samples into the HPLC system and analyze using the developed method.

  • The chromatograms will reveal the degradation products formed under each stress condition. The peak purity of the parent compound should be assessed using the PDA detector to ensure it is spectrally homogenous.

G cluster_0 Method Development Workflow Start Start Physicochemical_Properties Analyze Physicochemical Properties Select_HPLC_Conditions Select Initial HPLC Conditions (Column, Mobile Phase) Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Analyze_Stressed_Samples Analyze Stressed Samples by HPLC Optimize_Method Optimize Separation (Gradient, pH, etc.) Validate_Method Validate Method (ICH Guidelines) Final_Method Final Stability-Indicating Method

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for stability-indicating assays, other techniques can be considered, each with its own advantages and limitations.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. Well-established for stability-indicating assays.[14][15]May require longer analysis times compared to other techniques.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency and sensitivity for volatile compounds.This compound is not highly volatile and may require derivatization to increase its volatility and thermal stability, adding complexity to the method.[13]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume requirements, and rapid analysis times.[4][10]Can have lower sensitivity and reproducibility compared to HPLC. Less robust for routine quality control applications.[4]

Justification for HPLC as the Preferred Method:

For the development of a stability-indicating method for this compound, HPLC is the most appropriate choice. Its ability to handle non-volatile compounds without derivatization, coupled with its high resolution and reproducibility, makes it superior to GC for this application. While CE offers high efficiency, its lower robustness and sensitivity can be limiting for quantitative analysis in a quality control environment.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise table, summarizing the extent of degradation and the number of degradation products formed under each stress condition.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Products (Predicted)
Acid Hydrolysis (1N HCl, 80°C, 4h)~15%22-amino-2-methylbutanamide, 2-amino-2-methylbutanoic acid
Base Hydrolysis (1N NaOH, 80°C, 2h)~20%22-amino-2-methylbutanamide, 2-amino-2-methylbutanoic acid
Oxidation (3% H₂O₂, RT, 24h)~10%3Oxidized amine derivatives (e.g., imine, oxime)
Thermal (105°C, 48h)~8%1Fragmentation products
Photolytic (UV/Vis)~5%2Photodegradation products

G

Conclusion and Authoritative Grounding

This guide provides a comprehensive and scientifically rigorous approach to developing a stability-indicating method for this compound. By integrating an understanding of the molecule's physicochemical properties with the principles of forced degradation and chromatographic separation, researchers can develop a robust and reliable analytical method. The proposed HPLC method, when fully validated according to ICH guidelines, will serve as a critical tool throughout the drug development lifecycle, ensuring the quality and stability of this important chemical intermediate. The principles and protocols outlined herein are grounded in established scientific literature and regulatory expectations, providing a trustworthy framework for this essential analytical endeavor.[1][2][5][14][15][16][17]

References

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  • Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep - YouTube. [Link]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and safety. The disposal of these chemical entities, such as the aminonitrile 2-Amino-2-methylbutanenitrile, demands an equivalent level of meticulous planning and execution to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This aminonitrile is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[1][2] The nitrile functional group presents a latent hazard, with the potential for the release of highly toxic hydrogen cyanide gas under acidic conditions.

A comprehensive hazard summary is presented in the table below:

ParameterValue / ClassificationSource
GHS Hazard Statements H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled)[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Physical State Liquid[3]
Appearance Yellowish liquid[3]
Odor Ammonia-like[3]
Flash Point 65.5 °C[1]
Boiling Point 165.7 °C[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant health hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound for disposal.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent dermal absorption.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and in case of fire.[5]

  • Respiratory Protection: All handling of open containers of this compound should be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[6] In the absence of adequate ventilation, a respirator with an appropriate cartridge for organic vapors and ammonia should be used.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes containment, segregation, and transfer to a licensed hazardous waste disposal facility.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste Stream (Flammable & Toxic Liquid) B->C D Use a Designated, Labeled, and Compatible Waste Container C->D G Arrange for Pickup by a Licensed Hazardous Waste Contractor D->G E Absorb Small Spills with Non-Combustible Material F Place Absorbed Material in a Sealed Container E->F F->G H Complete Hazardous Waste Manifest G->H

Figure 1: Decision workflow for the safe disposal of this compound.

Waste Segregation and Collection
  • Isolate Waste: Isolate waste this compound from all other laboratory waste streams. This includes any contaminated materials such as pipette tips, absorbent pads, and empty containers.[7]

  • Classify as Hazardous Waste: This chemical must be classified as hazardous waste due to its flammability and toxicity.[2]

  • Segregate Incompatibles: Do not mix this compound waste with incompatible materials, particularly strong acids, which could lead to the rapid evolution of hydrogen cyanide gas. It should also be kept separate from strong oxidizing agents.

Containerization and Labeling
  • Select Appropriate Containers: Use a designated, leak-proof container that is compatible with organic nitriles. Glass or polyethylene containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "This compound "[7]

    • The primary hazards: "Flammable Liquid " and "Toxic "[7]

    • The date the waste was first added to the container.[7]

Spill Management

In the event of a spill, the following procedures should be followed immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For small spills, absorb the liquid with a non-combustible absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Regulatory Considerations: EPA and DOT Compliance

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and its transport is regulated by the Department of Transportation (DOT).

EPA Hazardous Waste Classification

While this compound is not specifically listed by name as a "P" or "U" hazardous waste, it will likely be classified as a characteristic hazardous waste due to its properties:

  • Ignitability (D001): With a flash point of 65.5 °C (149.9 °F), it meets the criteria for an ignitable liquid hazardous waste.[8][9]

  • Toxicity (Potentially D003): Due to its high acute toxicity and the potential to release hydrogen cyanide, it may also be classified based on its toxicity characteristic.

Your institution's EHS department should be consulted to confirm the appropriate EPA waste codes.

Department of Transportation (DOT) Regulations

For off-site transportation to a disposal facility, this compound must be packaged, labeled, and shipped in accordance with DOT regulations. The likely shipping classification would be:

  • UN Number: UN 3439 (NITRILES, SOLID, TOXIC, N.O.S.) or a similar designation for toxic liquids.[10]

  • Transport Hazard Class: 6.1 (Toxic substances)[1]

Again, consult with your EHS department or a certified hazardous materials shipper for the correct shipping name and packaging requirements.

In-Laboratory Treatment: A Cautious Approach

While in-laboratory treatment of chemical waste can be a viable option for some substances, it is generally not recommended for this compound without specific, validated protocols and a thorough risk assessment. The high toxicity and potential for hazardous byproducts make off-site disposal by a licensed professional the safest and most compliant option.

However, for informational purposes, the hydrolysis of nitriles to the corresponding amides or carboxylic acids is a known chemical transformation.[11] This can be achieved under strong acidic or basic conditions, but these reactions are often vigorous and can produce hazardous intermediates. Any consideration of in-lab treatment must be approached with extreme caution and only by highly trained personnel with a deep understanding of the reaction chemistry and potential hazards.[12][13]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a structured disposal workflow, researchers can ensure a safe working environment and minimize their environmental impact. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

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  • Santa Cruz Biotechnology, Inc. (n.d.).
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  • University of California, Berkeley Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Amino-2-methylbutanenitrile (CAS No. 4475-95-0). As researchers and developers, our work with novel compounds pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. This compound is a versatile chemical intermediate, but it possesses significant hazards that require meticulous planning and the correct use of Personal Protective Equipment (PPE). This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to empower you to work confidently and securely.

Hazard Assessment: Understanding the Acute Risks

This compound is a flammable, yellow liquid with an ammonia-like odor.[1][2] Its primary danger lies in its severe toxicity through all routes of exposure—inhalation, ingestion, and skin absorption.[2][3] The core of its toxicity is related to its nitrile group, which can metabolize into or release cyanide, a potent cellular poison.[4]

A clear understanding of its hazard profile is the foundation of a robust safety protocol.

Hazard ClassDescriptionPrimary Risks
Acute Toxicity (Oral) Toxic if swallowed.[3] Animal data suggests ingestion of less than 5 grams could be fatal.[5]Systemic poisoning, potential fatality.
Acute Toxicity (Dermal) Fatal in contact with skin.[3] The substance is absorbed rapidly and completely through the skin.[5]Systemic poisoning, severe skin burns, potential fatality.[5][6]
Acute Toxicity (Inhalation) Toxic if inhaled.[3][6] Inhalation of vapors or mists may produce severely toxic effects, which can be fatal.[5]Systemic poisoning, respiratory distress, potential fatality.
Flammability Flammable liquid with a flashpoint of approximately 65-71°C.[3][7] Vapors can form explosive mixtures with air.[8]Fire and explosion hazard, especially when heated or near ignition sources.[1][8]
Reactivity Contact with acids liberates highly toxic hydrogen cyanide gas.[5] It can react violently with strong oxidizing agents.[1][5]Release of poisonous gas, potential for violent or explosive reactions.

Core Personal Protective Equipment (PPE) Protocol

Given the compound's ability to cause fatal harm through skin contact, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient.

Hand Protection: The Critical Barrier

Your primary defense against dermal absorption is the correct choice of gloves.

  • Required: Chemical-resistant nitrile gloves are the standard for handling this compound.[9] Nitrile provides superior resistance to chemicals, acids, and bases compared to latex or vinyl.[10][11]

  • Causality: this compound's rapid absorption through the skin makes glove selection critical.[5] Latex gloves can degrade when exposed to certain chemicals, compromising their integrity, while nitrile maintains a more reliable barrier.[10]

  • Field-Proven Insights:

    • Double Gloving: For procedures involving larger quantities or increased splash risk, wearing two pairs of nitrile gloves is highly recommended. This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

    • Inspect and Replace: Always inspect gloves for tears or punctures before use.[3] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

    • Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of them immediately in the designated hazardous waste container.

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Required: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]

  • Causality: This compound may cause serious eye irritation or damage.[1][2] Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes and vapors.

  • Field-Proven Insights: When handling quantities greater than a few milliliters or when a splash hazard is significant, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.

Body Protection: Preventing Dermal Exposure
  • Required: A flame-resistant and chemically impervious lab coat or apron is essential.[3] This should be worn over long-sleeved clothing and long pants.

  • Causality: Since contact with skin can be fatal, all exposed skin must be covered.[3] The fire-resistant property addresses the chemical's flammability.[8]

  • Field-Proven Insights: Ensure your lab coat is fully buttoned. Do not wear it outside of the laboratory, especially in break rooms or office areas, to prevent the spread of contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][12]

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[3] This is the most critical engineering control to prevent inhalation exposure.

  • Causality: The compound is toxic if inhaled, and vapors can be generated during handling.[3][5] A fume hood draws these vapors away from the user's breathing zone.

  • Field-Proven Insights: In the rare event of a fume hood failure or a large-scale spill, respiratory protection in the form of a self-contained breathing apparatus (SCBA) would be required for emergency response personnel.[3] For routine handling under proper engineering controls, a respirator is not typically necessary.

Operational Guide: A Safe Handling Workflow

A systematic approach ensures safety at every stage of the process. This workflow diagram illustrates the critical steps for handling this compound.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling (in Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing prep_fume_hood Verify Fume Hood Functionality prep_safety_equip Locate Safety Shower, Eyewash, & Spill Kit prep_waste Prepare Labeled Hazardous Waste Container ppe_don_coat 1. Don Lab Coat & Goggles prep_waste->ppe_don_coat Proceed to PPE ppe_don_gloves 2. Don Inner Gloves ppe_don_coat->ppe_don_gloves ppe_don_outer_gloves 3. Don Outer Gloves ppe_don_gloves->ppe_don_outer_gloves handle_dispense Dispense Chemical (Use Non-Sparking Tools) ppe_don_outer_gloves->handle_dispense Enter Work Area handle_procedure Perform Procedure handle_dispense->handle_procedure handle_close Securely Close Container handle_procedure->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Conclude Work cleanup_doff_outer 1. Doff Outer Gloves cleanup_decon->cleanup_doff_outer cleanup_doff_coat 2. Doff Lab Coat cleanup_doff_outer->cleanup_doff_coat cleanup_doff_inner 3. Doff Inner Gloves & Goggles cleanup_doff_coat->cleanup_doff_inner cleanup_wash 4. Wash Hands Thoroughly cleanup_doff_inner->cleanup_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation & Pre-Handling Check:

    • Confirm the chemical fume hood has a valid certification and is drawing air correctly.

    • Verify the unobstructed location of the nearest safety shower and eyewash station.[8]

    • Ensure a spill kit with absorbent material suitable for flammable liquids is readily accessible.[1]

    • Prepare a designated, labeled, and sealed container for hazardous waste.[5]

  • Donning PPE:

    • The sequence is critical to avoid contamination.

    • First, don your lab coat and chemical splash goggles.

    • Next, don your first (inner) pair of nitrile gloves.

    • Finally, don your second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood sash.

    • Use non-sparking tools to handle containers and prevent ignition.[1][3]

    • Ground equipment when transferring large volumes to prevent static discharge.[1][8]

    • Keep containers tightly closed when not in use.[3]

  • Decontamination & Doffing PPE:

    • Wipe down the work surface and any equipment used with an appropriate decontaminant.

    • Remove the outer pair of gloves first and dispose of them in the hazardous waste container.

    • Remove your lab coat, turning it inwards as you do, and store it appropriately.

    • Remove your inner gloves and goggles, avoiding contact with your face.

    • Wash your hands thoroughly with soap and water.[3]

Emergency Response Plan

In Case of Exposure, Speed is Critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[3][12] Seek immediate emergency medical help.[3]

  • Eye Contact: Immediately flush eyes with water or an eyewash solution for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation).[3] Seek immediate emergency medical help.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[3] Seek immediate emergency medical help.[3]

For any exposure, inform emergency responders that the individual may have been exposed to a cyanide-generating compound. [4]

Spill and Waste Disposal Protocol

  • Minor Spills (in fume hood):

    • Ensure all ignition sources are eliminated.[1]

    • Absorb the spill with a non-combustible material like sand or earth.[1][2]

    • Using non-sparking tools, collect the absorbed material and place it in the designated hazardous waste container.[1]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

  • Waste Disposal:

    • All this compound waste, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[5]

    • Never dispose of this chemical down the drain.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.[3] It is often necessary to use a licensed waste management authority.[5]

Conclusion

Working with this compound requires a safety-first mindset grounded in a thorough understanding of its risks. By adhering to the PPE protocols, operational workflows, and emergency plans outlined in this guide, you can mitigate these risks effectively. Your diligence not only protects you and your colleagues but also upholds the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.